Product packaging for 3-Aminocyclopentanol hydrochloride(Cat. No.:CAS No. 1184919-69-4)

3-Aminocyclopentanol hydrochloride

Cat. No.: B1288296
CAS No.: 1184919-69-4
M. Wt: 137.61 g/mol
InChI Key: SGKRJNWIEGYWGE-UHFFFAOYSA-N
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Description

3-Aminocyclopentanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B1288296 3-Aminocyclopentanol hydrochloride CAS No. 1184919-69-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347110
Record name 3-Aminocyclopentan-1-ol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184919-69-4
Record name Cyclopentanol, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184919-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclopentan-1-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its chemical and physical characteristics, alongside standardized experimental protocols for their determination.

Physicochemical Properties

(1R,3S)-3-Aminocyclopentanol hydrochloride is a white to pale yellow solid.[1] Its structure consists of a cyclopentane ring with an amino group and a hydroxyl group in a specific stereochemical configuration, which is crucial for its application in asymmetric synthesis.[2] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.

Identification and Structure
PropertyValueSource
Chemical Name (1R,3S)-3-Aminocyclopentanol hydrochloride[3]
CAS Number 1279032-31-3[3]
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [3]
Canonical SMILES C1C--INVALID-LINK--O.Cl[3]
InChI InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1[3]
Parent Compound CID 21308749 ((1R,3S)-3-Aminocyclopentanol)[3]
Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for (1R,3S)-3-Aminocyclopentanol hydrochloride is presented below. It is important to note that some of these values are predicted and experimental verification is recommended.

ParameterValueMethodSource
Melting Point 93-96 °CExperimental[4]
pKa (of parent amine) 15.06 ± 0.40Predicted[5]
Topological Polar Surface Area 46.3 ŲComputed[3]
Complexity 65.1Computed[3]
Solubility Profile

Direct quantitative solubility data for (1R,3S)-3-Aminocyclopentanol hydrochloride is limited in publicly available literature. However, qualitative assessments provide valuable insights into its solubility in various solvents. The free base, (1R,3S)-3-Aminocyclopentanol, is reported to be soluble in ethanol.[5]

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]
WaterSlightly Soluble[1]

Experimental Protocols

This section details standardized methodologies for the determination of key physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (onset) to complete liquefaction (clear point) is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

Procedure:

  • Sample Preparation: A small amount of the dry, powdered (1R,3S)-3-Aminocyclopentanol hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and powder the sample prep2 Pack into capillary tube prep1->prep2 meas1 Place in apparatus prep2->meas1 meas2 Rapid heating to ~15°C below MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Record onset and clear points meas3->meas4 result Melting Point Range meas4->result

Melting Point Determination Workflow
Solubility Determination

Principle: A known amount of the solvent is incrementally added to a known amount of the solute at a constant temperature until the solute is completely dissolved.

Apparatus:

  • Analytical balance

  • Vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath

Procedure:

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of (1R,3S)-3-Aminocyclopentanol hydrochloride into a vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, methanol, DMSO) to the vial.

  • Equilibration: The mixture is agitated (vortexed or stirred) at a constant temperature for a set period to ensure equilibrium is reached.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Addition: If the solid is not fully dissolved, add incremental volumes of the solvent, repeating the equilibration and observation steps until a clear solution is obtained.

  • Calculation: The solubility is calculated based on the mass of the solute and the total volume of the solvent required for complete dissolution.[7][8]

Solubility_Determination cluster_setup Setup cluster_equilibration Equilibration & Observation cluster_decision Decision cluster_result Result setup1 Weigh sample accurately setup2 Add initial solvent volume setup1->setup2 equi1 Agitate at constant temperature setup2->equi1 equi2 Visually inspect for dissolution equi1->equi2 decide Completely Dissolved? equi2->decide decide->setup2 No, add more solvent result Calculate Solubility (mg/mL) decide->result Yes

Solubility Determination Workflow
pKa Determination

Principle: Potentiometric titration is a common method for determining the pKa of an amine hydrochloride. The compound is dissolved in a suitable solvent and titrated with a standard base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stirring plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of (1R,3S)-3-Aminocyclopentanol hydrochloride and dissolve it in a known volume of deionized water or a mixed solvent system (e.g., methanol/water) if solubility is low.

  • Titration Setup: Place the beaker on a stirring plate, immerse the pH electrode, and begin gentle stirring.

  • Titration: Add a standard solution of a strong base (e.g., NaOH) in small, known increments from the burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine hydrochloride has been neutralized.[9][10]

pKa_Determination start Dissolve sample in solvent titrate Titrate with standard base start->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of Titrant record->plot determine Determine pKa at half-equivalence point plot->determine

pKa Determination by Potentiometric Titration

Spectral Data

Spectral analysis is essential for the structural elucidation and confirmation of (1R,3S)-3-Aminocyclopentanol hydrochloride. While the actual spectra are not reproduced here, the following table indicates the availability of different types of spectral data from various chemical suppliers and databases.

Spectral Data TypeAvailability
¹H NMR Available from sources such as ChemicalBook and BLD Pharm.[11][12]
¹³C NMR Predicted spectra are available; experimental data may be available from suppliers upon request.
IR Available from sources such as ChemicalBook.[13]
Mass Spectrometry Data may be available from suppliers upon request.

Synthesis Outline

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block, and its synthesis requires stereochemical control. A common synthetic strategy involves a multi-step process that may include enzymatic kinetic resolution to achieve high optical purity.[9]

Synthesis_Outline start Racemic Precursor resolution Enzymatic Kinetic Resolution start->resolution separation Separation of Enantiomers resolution->separation deprotection Deprotection separation->deprotection salt_formation HCl Salt Formation deprotection->salt_formation product (1R,3S)-3-Aminocyclopentanol HCl salt_formation->product

General Synthetic Strategy

Conclusion

References

An In-depth Technical Guide to the Structure and Stereochemistry of 3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanol hydrochloride is a chiral cyclic amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its rigid cyclopentane core, adorned with amino and hydroxyl functionalities, provides a versatile scaffold for the development of novel therapeutics. The stereochemical arrangement of these functional groups is paramount, as it profoundly influences the molecule's three-dimensional shape and its subsequent interactions with biological targets. This technical guide provides a comprehensive analysis of the structure, stereochemistry, and conformational landscape of this compound, offering valuable insights for its application in drug design and development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of 3-aminocyclopentanol. The presence of two stereocenters at positions 1 and 3 of the cyclopentane ring gives rise to four possible stereoisomers. The fundamental properties of this compound are summarized in the table below. It is important to note that while data for the free base and some specific isomers are available, a complete experimental dataset for all hydrochloride salt stereoisomers is not extensively reported in the public domain.

PropertyValueReference(s)
Molecular Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1][2]
Appearance White to pale yellow solid[1]
Melting Point trans-(1R,3S)-isomer HCl: 93-96 °C[3]
(1S,3R)-isomer HCl (estimated): ~175-185°C[1]
pKa (predicted) 15.06 ± 0.40 (for the alcohol proton of the free base)[4]
Solubility Highly soluble in water; soluble in methanol; slightly soluble in DMSO[1][3]

Stereochemistry and Conformational Analysis

The two chiral centers in 3-aminocyclopentanol at C1 and C3 lead to the existence of four stereoisomers, which can be categorized into two pairs of enantiomers. These pairs are diastereomers of each other.

  • Cis Isomers: The hydroxyl and amino groups are on the same side of the cyclopentane ring.

    • (1R,3S)-3-Aminocyclopentanol

    • (1S,3R)-3-Aminocyclopentanol

  • Trans Isomers: The hydroxyl and amino groups are on opposite sides of the cyclopentane ring.

    • (1R,3R)-3-Aminocyclopentanol

    • (1S,3S)-3-Aminocyclopentanol

The relationship between these stereoisomers is depicted in the following diagram:

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1R3S (1R,3S) cis_1S3R (1S,3R) cis_1R3S->cis_1S3R Enantiomers trans_1R3R (1R,3R) cis_1R3S->trans_1R3R Diastereomers trans_1S3S (1S,3S) cis_1R3S->trans_1S3S Diastereomers cis_1S3R->trans_1R3R Diastereomers cis_1S3R->trans_1S3S Diastereomers trans_1R3R->trans_1S3S Enantiomers

Stereochemical relationships of 3-aminocyclopentanol isomers.
Conformational Analysis

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) .[5] In substituted cyclopentanes, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of the conformers is determined by the steric hindrance and intramolecular interactions between the substituents.

For the cis-isomers , the diequatorial conformation is generally more stable, as it minimizes steric interactions. However, intramolecular hydrogen bonding between the amino and hydroxyl groups can influence the conformational preference.

For the trans-isomers , a di-pseudo-equatorial conformation is generally favored to minimize steric hindrance.[5] A di-pseudo-axial conformation would lead to significant steric clashes.

Experimental Protocols

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A common synthetic route to obtain enantiomerically pure (1R,3S)-3-aminocyclopentanol hydrochloride involves a multi-step process.[6] The following is a representative workflow:

synthesis_workflow start tert-Butyl hydroxylamine carbonate + Cyclopentadiene step1 Hetero-Diels-Alder Reaction (CuCl, 2-ethyl-2-oxazoline) start->step1 intermediate1 (+/-)-cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester step1->intermediate1 step2 Reduction of N-O bond (Zinc powder, Acetic acid) intermediate1->step2 intermediate2 (+/-)-cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol step2->intermediate2 step3 Enzymatic Kinetic Resolution (Lipase, Vinyl acetate) intermediate2->step3 intermediate3 (1R,3S,4S)-3-acetoxy-4-(tert-butoxycarbonylamino)cyclopent-1-ene step3->intermediate3 step4 Hydrogenation (Palladium on carbon) intermediate3->step4 intermediate4 (1R,3S)-3-acetoxy-4-(tert-butoxycarbonylamino)cyclopentane step4->intermediate4 step5 Deacetylation (Lithium hydroxide, Methanol) intermediate4->step5 intermediate5 (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentan-1-ol step5->intermediate5 step6 Deprotection and Salt Formation (HCl in Isopropanol) intermediate5->step6 product (1R,3S)-3-Aminocyclopentanol Hydrochloride step6->product

Synthetic workflow for (1R,3S)-3-Aminocyclopentanol Hydrochloride.

Protocol for Deprotection and Salt Formation: [7]

  • Dissolve the Boc-protected (1R,3S)-3-aminocyclopentan-1-ol in a suitable solvent such as isopropanol.

  • Slowly add a solution of hydrogen chloride in isopropanol (which can be prepared in situ from acetyl chloride and isopropanol) at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to stir at room temperature for a specified time (e.g., 12 hours), monitoring the reaction progress by a suitable technique like GC.

  • Upon completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.

  • Filter the solid product, wash with a cold solvent (e.g., isopropanol or acetone), and dry under vacuum.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound isomers.

Protocol: [5]

  • Sample Preparation: Dissolve an accurately weighed sample of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • For detailed structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • To determine the relative stereochemistry, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial to identify through-space correlations between protons.

  • Data Analysis:

    • Analyze the chemical shifts, integration, and coupling constants in the ¹H NMR spectrum. The coupling constants between the protons on C1, C2, and C3 can provide information about the dihedral angles and thus the relative stereochemistry (cis or trans).

    • In the NOESY spectrum, the presence or absence of cross-peaks between the protons on C1 and C3 can confirm the cis or trans relationship of the substituents. For a cis isomer, a NOE between the protons on C1 and C3 (when they are on the same face of the ring) would be expected.

Characterization by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry, as well as the solid-state conformation of the molecule.

Protocol: [5]

  • Crystal Growth: Grow a single crystal of suitable size and quality by slow evaporation of a saturated solution of the this compound isomer in an appropriate solvent or solvent mixture.

  • Data Collection:

    • Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

Conclusion

This compound is a valuable chiral building block with significant applications in pharmaceutical synthesis. A thorough understanding of its stereoisomers and their conformational preferences is essential for the rational design of new drug candidates. This technical guide has provided a detailed overview of the structure, stereochemistry, and analytical methodologies for this compound, which will be a valuable resource for researchers in the field of drug discovery and development. The provided experimental workflows and protocols offer a starting point for the synthesis and characterization of these important chiral intermediates.

References

The Keystone of Chirality: An In-depth Technical Guide to the Stereochemical Importance of (1R,3S)-3-Aminocyclopentanol in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms in a drug molecule can be the determining factor between a life-saving therapeutic and an ineffective or even harmful compound. This principle of stereochemistry is paramount, and nowhere is its significance more evident than in the application of chiral building blocks like (1R,3S)-3-aminocyclopentanol. This in-depth technical guide explores the critical role of this specific stereoisomer in the design and synthesis of advanced therapeutics, most notably in the development of antiviral and anticancer agents.

(1R,3S)-3-aminocyclopentanol is a chiral bifunctional molecule that serves as a crucial intermediate in the synthesis of complex pharmaceuticals.[1] Its rigid cyclopentane core, adorned with an amino and a hydroxyl group in a specific trans configuration, provides a well-defined three-dimensional scaffold that is essential for its utility in asymmetric synthesis.[2] The precise spatial orientation of these functional groups is vital for the biological activity of the final drug product, as it dictates the molecule's ability to bind to its target receptor with high affinity and specificity.[2]

Application in Antiviral Drug Design: The Case of Bictegravir

A prime example of the stereochemical importance of (1R,3S)-3-aminocyclopentanol is its role as a key building block for the anti-HIV drug Bictegravir.[3] Bictegravir is a potent integrase strand transfer inhibitor (INSTI) that is a component of the highly effective single-tablet regimen for the treatment of HIV-1 infection.[3] The (1R,3S)-3-aminocyclopentanol moiety is integral to the structure of Bictegravir, and its specific stereochemistry is crucial for the drug's potent antiviral activity.

The HIV-1 integrase enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[4] Bictegravir and other INSTIs bind to the active site of the integrase enzyme, preventing this integration process.[4] The binding of Bictegravir to the integrase active site is highly dependent on the precise three-dimensional arrangement of the atoms in the drug molecule. The (1R,3S) configuration of the aminocyclopentanol core ensures that the various functional groups of Bictegravir are correctly positioned to interact with the key amino acid residues in the integrase active site, leading to potent inhibition of the enzyme.

While direct comparative data for all stereoisomers of Bictegravir are not publicly available, studies on analogous HIV integrase inhibitors containing a substituted cyclopentanol ring highlight the profound impact of stereochemistry on antiviral activity. For instance, in a study of enantiomeric trans-hydroxycyclopentyl carboxamides, the (S,S)-enantiomer exhibited significantly greater anti-HIV activity than its (R,R)-counterpart.[5] This underscores the principle that even a subtle change in the spatial arrangement of functional groups can dramatically alter a drug's efficacy.

Quantitative Data: Antiviral Activity of Bictegravir
CompoundTargetAssayIC50 / EC50Reference
BictegravirHIV-1 Integrase (Strand Transfer)Biochemical Assay7.5 ± 0.3 nM (IC50)[6]
BictegravirHIV-1 (T-cell lines)Cell-based Assay1.5 to 2.4 nM (EC50)[6]
BictegravirHIV-1 (Primary human T lymphocytes)Cell-based Assay1.5 ± 0.3 nM (EC50)[6]
BictegravirHIV-1 (Monocyte-derived macrophages)Cell-based Assay6.6 ± 4.1 nM (EC50)[6]
BictegravirHIV-1 (Clinical Isolates)Cell-based Assay0.81 nM (mean EC50)[6]
BictegravirHIV-2 (Clinical Isolates)Cell-based Assay1.4 to 5.6 nM (EC50)[7]

Application in Anticancer Drug Design: MDM2-p53 Interaction Inhibitors

The stereochemical importance of the aminocyclopentanol scaffold extends beyond antiviral applications into the realm of oncology. The (1S,3S)-3-aminocyclopentanol isomer, a close stereochemical relative of the (1R,3S) form, is a key component in the development of potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, a promising strategy for cancer therapy.[8]

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis.[9] In many cancers, the function of p53 is inhibited by its interaction with the murine double minute 2 (MDM2) protein.[9] Small-molecule inhibitors that block the MDM2-p53 interaction can reactivate p53's tumor-suppressing function. The (1S,3S)-3-aminocyclopentanol scaffold has been successfully incorporated into spirooxindole-based MDM2 inhibitors to enhance their metabolic stability and pharmacokinetic profiles.[8]

Studies on diastereomeric spirooxindole MDM2 inhibitors have demonstrated a significant difference in binding affinities, with over a 100-fold difference observed between the most and least potent stereoisomers. This again highlights the critical role of precise stereochemistry in achieving optimal drug-target interactions.

Quantitative Data: MDM2-p53 Interaction Inhibitors
Compound ClassTargetAssayKi / IC50Reference
Spirooxindole MDM2 Inhibitor (MI-888)MDM2Binding Assay0.44 nM (Ki)
Spirooxindole MDM2 Inhibitor (Isomer 5b)MDM2Binding Assay>300-fold more potent than isomer 5d
Spirooxindole MDM2 Inhibitor (Isomer 5a)MDM2Binding Assay18-fold less potent than isomer 5b

Experimental Protocols

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A robust and widely utilized method for the asymmetric synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride involves a multi-step process that strategically introduces the desired stereochemistry. The key steps include a hetero-Diels-Alder reaction, enzymatic kinetic resolution, and subsequent transformations to yield the target compound with high optical purity.

Detailed Protocol for Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate:

  • Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.

  • Cool the flask to 5 °C while stirring.

  • Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.

  • After the addition is complete, warm the reaction to 25 °C and stir for 30 minutes.

  • Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.

  • Add this solution dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Monitor the reaction progress by GC.

  • Upon completion, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation.

  • Filter the solid product under a nitrogen atmosphere.

  • Wash the filter cake with isopropanol at 5 °C until the washings are colorless.

  • Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.

  • Cool the mixture to 0 °C and filter again under nitrogen.

  • Wash the filter cake with acetone at 5 °C.

  • Dry the product under vacuum at 40 °C for 12 hours to yield (1R,3S)-3-aminocyclopentanol hydrochloride.

Cell-Based Anti-HIV Assay (MTT Assay)

This assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cell death.[3]

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of the test compounds.

  • Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).

  • Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing test compounds and the virus control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell protection relative to the virus control to determine the EC50.

Visualizing the Molecular Landscape

To better understand the complex biological processes and experimental workflows discussed, the following diagrams have been generated using the DOT language.

HIV_Lifecycle HIV-1 Replication Cycle and Inhibition by Bictegravir cluster_cell Host Cell Binding_Entry 1. Binding and Entry (gp120 to CD4) Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Binding_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription and Translation Integration->Transcription_Translation Assembly_Budding 5. Assembly and Budding Transcription_Translation->Assembly_Budding HIV_Virion HIV Virion Assembly_Budding->HIV_Virion New Virions HIV_Virion->Binding_Entry Bictegravir Bictegravir ((1R,3S)-3-aminocyclopentanol containing) Bictegravir->Inhibition Inhibition->Integration Inhibits Strand Transfer

Caption: HIV-1 replication cycle and the point of inhibition by Bictegravir.

MDM2_p53_Pathway MDM2-p53 Signaling Pathway and Inhibition p53 p53 (Tumor Suppressor) MDM2 MDM2 p53->MDM2 Induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Binds and inhibits Ubiquitination Ubiquitination & Degradation MDM2->Ubiquitination MDM2_Inhibitor MDM2 Inhibitor ((1S,3S)-3-aminocyclopentanol containing) MDM2_Inhibitor->Inhibition_Point Ubiquitination->p53 Inhibition_Point->MDM2 Inhibits binding to p53

Caption: The MDM2-p53 signaling pathway and its inhibition.

Synthesis_Workflow Asymmetric Synthesis Workflow for (1R,3S)-3-Aminocyclopentanol Start Starting Materials Diels_Alder Hetero-Diels-Alder Reaction Start->Diels_Alder Reduction Reduction of N-O Bond Diels_Alder->Reduction Resolution Enzymatic Kinetic Resolution Reduction->Resolution Hydrogenation Hydrogenation Resolution->Hydrogenation Deprotection Deprotection & Salt Formation Hydrogenation->Deprotection Final_Product (1R,3S)-3-Aminocyclopentanol Hydrochloride Deprotection->Final_Product

References

An In-depth Technical Guide to the Stereoisomers of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-Aminocyclopentanol, a critical chiral building block in modern medicinal chemistry. Due to the presence of two stereocenters, 3-Aminocyclopentanol exists as four distinct stereoisomers. The spatial arrangement of the amino and hydroxyl groups is a key determinant of the molecule's biological activity, making stereochemical control paramount in the synthesis of pharmaceutical agents. A notable example is the use of the (1R,3S)-isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]

This document details the stereochemical relationships, physicochemical properties, and experimental protocols for the synthesis and separation of these isomers, presented in a format tailored for researchers and professionals in drug development.

Stereochemical Relationships

3-Aminocyclopentanol possesses two chiral centers, giving rise to four stereoisomers. These are grouped into two pairs of enantiomers, which are also diastereomers of each other. The cis isomers have the amino and hydroxyl groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces.

  • cis isomers: (1S,3S)-3-Aminocyclopentanol and (1R,3R)-3-Aminocyclopentanol (enantiomeric pair)

  • trans isomers: (1R,3S)-3-Aminocyclopentanol and (1S,3R)-3-Aminocyclopentanol (enantiomeric pair)

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers 1S,3S (1S,3S) 1R,3R (1R,3R) 1S,3S->1R,3R Enantiomers 1R,3S (1R,3S) 1S,3S->1R,3S Diastereomers 1S,3R (1S,3R) 1S,3S->1S,3R Diastereomers 1R,3R->1R,3S Diastereomers 1R,3R->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers

Stereochemical relationships of 3-Aminocyclopentanol isomers.

Physicochemical and Spectroscopic Data

Property(1S,3S)(1R,3R)(1R,3S)(1S,3R)
Molecular Formula C₅H₁₁NOC₅H₁₁NOC₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol [1]101.15 g/mol [2]101.15 g/mol
Appearance Data not availableData not availableYellow liquid[3]White crystalline solid (as HCl salt)[4]
Melting Point Data not availableData not available93-96°C (as HCl salt)[5]~175-185°C (as HCl salt)[4]
Boiling Point Data not availableData not available179°C[3]Data not available
Density Data not availableData not available1.084 g/cm³[3]Data not available
Specific Rotation ([α]D) Data not availableData not availableData not availableData not available
pKa (Predicted) Data not availableData not available15.06 ± 0.40[6]Data not available

Experimental Protocols

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The synthesis of the (1R,3S)-isomer is well-documented due to its industrial importance. A common route involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution.

Workflow for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride:

synthesis_workflow start tert-Butyl Hydroxylamine Carbonate + Cyclopentadiene diels_alder Hetero-Diels-Alder Reaction start->diels_alder reduction Selective N-O Bond Reduction diels_alder->reduction resolution Enzymatic Kinetic Resolution (Lipase & Vinyl Acetate) reduction->resolution separation Separation of Acylated and Unreacted Enantiomers resolution->separation hydrogenation Palladium-catalyzed Hydrogenation separation->hydrogenation Desired Enantiomer deacetylation Deacetylation hydrogenation->deacetylation deprotection Deprotection and HCl Salt Formation deacetylation->deprotection product (1R,3S)-3-Aminocyclopentanol HCl deprotection->product

General synthetic workflow for (1R,3S)-3-Aminocyclopentanol HCl.

Detailed Protocol:

  • Hetero-Diels-Alder Reaction: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. This is typically catalyzed by a copper salt.[7]

  • Selective N-O Bond Reduction: The nitrogen-oxygen bond of the resulting bicyclic adduct is selectively reduced, for example, using zinc powder in acetic acid, to yield the corresponding amino alcohol.[7]

  • Enzymatic Kinetic Resolution: The racemic amino alcohol is subjected to enzymatic acylation using a lipase (e.g., Novozym 435) and an acyl donor like vinyl acetate. The lipase selectively acylates one enantiomer, allowing for the separation of the two enantiomers.[7]

  • Separation: The acylated enantiomer is separated from the unreacted enantiomer by standard chromatographic techniques.

  • Hydrogenation: The carbon-carbon double bond in the cyclopentene ring of the desired enantiomer is reduced by catalytic hydrogenation, typically using palladium on carbon.[7]

  • Deprotection and Salt Formation: Any protecting groups are removed, and the final product is converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.[7]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Direct separation of all four stereoisomers of 3-aminocyclopentanol is challenging but can be achieved using chiral HPLC.

General HPLC Method Development Workflow:

hplc_workflow start Mixture of 3-Aminocyclopentanol Stereoisomers method_selection Select HPLC Method start->method_selection direct Direct Method (Chiral Stationary Phase) method_selection->direct Direct indirect Indirect Method (Derivatization) method_selection->indirect Indirect csp_selection Select Chiral Stationary Phase (CSP) direct->csp_selection derivatization Derivatize with Chiral Reagent (e.g., Marfey's Reagent) indirect->derivatization optimization Optimize Mobile Phase (Solvents, Additives, Flow Rate) csp_selection->optimization achiral_column Separate Diastereomers on Achiral Column (e.g., C18) derivatization->achiral_column achiral_column->optimization detection Detection (UV, MS) optimization->detection result Separated Stereoisomers detection->result

Workflow for developing an HPLC separation method.

Protocol for Direct Chiral HPLC Separation:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for their broad applicability in separating amino alcohols.[8]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. For basic compounds like 3-aminocyclopentanol, the addition of a small amount of a basic additive (e.g., diethylamine) can improve peak shape and resolution.[9]

  • Sample Preparation: Dissolve the mixture of 3-aminocyclopentanol stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL.[8]

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable as the analyte lacks a strong chromophore. Mass spectrometric (MS) detection can also be used for confirmation.

Protocol for Indirect Chiral HPLC Separation via Derivatization:

  • Derivatization: The mixture of stereoisomers is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomeric derivatives.[8]

  • Chromatography: The resulting diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[8]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing an acidic modifier like trifluoroacetic acid (TFA), is typically employed.[8]

Conclusion

The stereoisomers of 3-Aminocyclopentanol are of significant interest to the pharmaceutical industry. The ability to synthesize and separate these isomers in high purity is crucial for the development of safe and effective drugs. While detailed experimental data for all four isomers is not exhaustively available, the protocols and data presented in this guide provide a solid foundation for researchers working with these valuable chiral building blocks. The synthetic route for the medicinally important (1R,3S)-isomer is well-established, and established chiral HPLC methodologies can be adapted for the successful separation and analysis of all four stereoisomers.

References

In-Depth Technical Guide on the Solubility of 3-Aminocyclopentanol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanol hydrochloride is a chiral cyclic amino alcohol derivative that serves as a valuable building block in pharmaceutical synthesis. Its defined stereochemistry and bifunctional nature make it a key intermediate in the development of complex drug candidates. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthetic chemistry, enabling informed decisions on solvent selection for reactions, purification, and formulation.

The hydrochloride salt form of 3-aminocyclopentanol enhances its aqueous solubility but generally reduces its solubility in non-polar organic solvents.[1] This guide provides a comprehensive overview of the available solubility data for this compound and structurally related compounds, details a standard experimental protocol for solubility determination, and presents a logical workflow for this procedure.

Solubility Profile

To provide a more comprehensive, albeit comparative, understanding, the following table summarizes the quantitative solubility of structurally analogous cyclic amine hydrochlorides in various organic solvents.

Disclaimer: The following data is for structurally similar compounds and should be used as a general guide. The actual solubility of this compound may vary.

Compound NameSolventTemperature (°C)Solubility
Cyclohexylamine hydrochlorideWater17830 g/L
Piperidine hydrochlorideWater20>1500 g/L

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the thermodynamic equilibrium solubility of a compound is the saturation shake-flask method . This method is recommended by various regulatory bodies, including the U.S. Pharmacopeia.

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.

  • Dilution: If necessary, dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.

  • Calculation: Calculate the solubility of the compound in the organic solvent, taking into account any dilution factors. The results are typically expressed in units of g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

G A Add excess 3-Aminocyclopentanol HCl to vials B Add known volume of organic solvent A->B C Equilibrate in temperature-controlled shaker (24-48h) B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw supernatant and filter through 0.22 µm filter D->E F Dilute filtered supernatant E->F G Quantify concentration via HPLC F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow

References

Conformational Analysis of 1,3-Disubstituted Cyclopentane Rings: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins, nucleic acids, and various pharmaceuticals. The stereochemical and conformational properties of substituted cyclopentanes profoundly influence their biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the conformational analysis of 1,3-disubstituted cyclopentane rings, a common substitution pattern with significant implications for molecular shape and receptor binding. This document details the fundamental principles of cyclopentane conformation, the energetic factors governing the stability of different conformers, and the experimental and computational methodologies employed for their characterization.

Introduction: The Dynamic Nature of the Cyclopentane Ring

Unlike its six-membered counterpart, cyclohexane, which predominantly adopts a stable chair conformation, the cyclopentane ring is characterized by a high degree of flexibility. A planar conformation of cyclopentane is destabilized by significant torsional strain arising from the eclipsing of adjacent carbon-hydrogen bonds.[1][2] To alleviate this strain, the ring puckers into non-planar conformations. The two most commonly discussed puckered conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .[3][4]

In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane, resembling a flipped-open envelope.[1] In the half-chair conformation, three carbons are coplanar, with one atom above and one below the plane.[4]

A key feature of cyclopentane's conformational landscape is the phenomenon of pseudorotation . This is a low-energy process whereby the ring rapidly interconverts between a continuum of envelope and half-chair conformations.[5][6] The "pucker" effectively rotates around the ring, meaning that over a short timescale, each carbon atom experiences a range of out-of-plane displacements. The energy barrier for pseudorotation in unsubstituted cyclopentane is very low, making it a highly dynamic system at room temperature.[7]

The introduction of substituents onto the cyclopentane ring, as in the case of 1,3-disubstitution, creates steric and electronic interactions that influence the pseudorotation pathway and lead to the preference for specific, lower-energy conformations. The relative orientation of the substituents (cis or trans) plays a crucial role in determining the most stable conformers.

Conformational Equilibria in 1,3-Disubstituted Cyclopentanes

The conformational analysis of 1,3-disubstituted cyclopentanes is centered on the interplay between torsional strain, angle strain, and steric interactions involving the substituents.

Cis Isomers

In cis-1,3-disubstituted cyclopentanes, the two substituents are on the same face of the ring. The conformational equilibrium will favor a structure that minimizes unfavorable steric interactions. Generally, a conformation where both substituents occupy pseudo-equatorial positions is more stable than one where they are in pseudo-axial positions. A pseudo-axial substituent experiences greater steric hindrance with other atoms on the same face of the ring.

Trans Isomers

In trans-1,3-disubstituted cyclopentanes, the substituents are on opposite faces of the ring. The conformational equilibrium typically involves conformers where one substituent is in a pseudo-axial position and the other is in a pseudo-equatorial position. The relative stability of these conformers will depend on the size of the substituents. The conformer with the larger substituent in the pseudo-equatorial position is generally favored to minimize steric strain.

Quantitative Conformational Analysis

The relative energies of different conformers can be determined experimentally and computationally. While specific quantitative data for a wide range of 1,3-disubstituted cyclopentanes is less prevalent in the literature compared to cyclohexanes, the principles of conformational analysis are transferable. The following tables summarize representative data for closely related systems to illustrate the energetic considerations.

Table 1: Conformational Energy Differences in Disubstituted Cycloalkanes

CompoundIsomerMore Stable ConformerEnergy Difference (kcal/mol)Reference(s)
1,2-DimethylcyclopentanetransDiequatorial-like7.1 kJ/mol (1.7 kcal/mol) lower than cis[8]
1,3-DimethylcyclohexanecisDiequatorial~5.4 kcal/mol more stable than diaxial[9]
1,3-Dimethylcyclohexanetrans(Axial, Equatorial)The two conformers are isoenergetic[10][11]

Table 2: Representative ¹H NMR Coupling Constants for Conformational Analysis

Coupling TypeDihedral Angle (approx.)Typical Coupling Constant (Hz)ConformationReference(s)
³J_HH (vicinal, cis)~0°8 - 10Eclipsed-like[12]
³J_HH (vicinal, trans)~120°2 - 9Gauche-like[12]
³J_HH (vicinal, trans, diaxial in cyclohexane)~180°10 - 13Anti-periplanar[12]

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful tool for determining the predominant conformations of molecules in solution.[5]

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the 1,3-disubstituted cyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

    • The choice of solvent is critical as it can influence the conformational equilibrium.

    • Ensure the sample is homogeneous and free of particulate matter.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

    • For complex spectra with significant signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential to identify coupled protons.

    • Variable temperature (VT) NMR studies can be performed to investigate changes in the conformational equilibrium with temperature.

  • Data Analysis:

    • Assign all proton resonances in the spectrum.

    • Accurately measure the vicinal (³J_HH) coupling constants between adjacent protons. This can be done directly from the 1D spectrum for well-resolved signals or with the assistance of spectral simulation software.

    • The magnitude of the ³J_HH coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

    • By comparing the experimentally measured coupling constants to theoretical values for different ideal conformations (e.g., envelope and half-chair with substituents in pseudo-axial or pseudo-equatorial positions), the relative populations of the conformers in solution can be estimated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[13]

Detailed Methodology:

  • Crystal Growth:

    • Grow single crystals of the 1,3-disubstituted cyclopentane derivative of suitable size and quality (typically >0.1 mm in all dimensions).[13]

    • Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[13]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to obtain the final crystal structure. The final structure will provide precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the cyclopentane ring in the solid state.

Computational Modeling

Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are invaluable for exploring the conformational landscape and predicting the relative stabilities of different conformers.[14][15]

Detailed Methodology:

  • Structure Building:

    • Construct the 3D structure of the desired cis or trans isomer of the 1,3-disubstituted cyclopentane using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved through methods like molecular dynamics simulations or dedicated conformational search algorithms.[14]

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using a suitable level of theory. For accurate relative energies, density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*) are commonly employed.

    • Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy.

    • Include solvent effects in the calculations using implicit solvent models (e.g., PCM) to better mimic solution-phase behavior.

  • Analysis:

    • Analyze the geometries of the low-energy conformers, including key dihedral angles, to characterize the ring pucker.

    • Calculate the Boltzmann distribution of the conformers based on their relative free energies to predict the equilibrium populations at a given temperature.

    • Theoretically predict NMR coupling constants for the different conformers to compare with experimental data.

Visualizing Conformational Pathways

Graphviz (DOT language) can be used to create clear diagrams of the conformational relationships.

Pseudorotation of a 1,3-Disubstituted Cyclopentane

Pseudorotation cluster_cis cis-1,3-Disubstituted Cyclopentane cluster_trans trans-1,3-Disubstituted Cyclopentane Cis_EqEq Diequatorial-like (More Stable) Cis_AxAx Diaxial-like (Less Stable) Cis_EqEq->Cis_AxAx Pseudorotation Trans_AxEq Axial-Equatorial (Larger group Equatorial) Trans_EqAx Equatorial-Axial (Larger group Axial) Trans_AxEq->Trans_EqAx Pseudorotation Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Conformational Profile Synthesis Synthesis of 1,3-Disubstituted Cyclopentane NMR NMR Spectroscopy (¹H, COSY, VT-NMR) Synthesis->NMR Xray X-ray Crystallography (Single Crystal) Synthesis->Xray NMR_Data Coupling Constants, Chemical Shifts NMR->NMR_Data Xray_Data Solid-State Conformation Xray->Xray_Data Correlation Correlation of Experimental and Computational Data NMR_Data->Correlation Xray_Data->Correlation Modeling Molecular Modeling (Structure Building) Conf_Search Conformational Search (MM or MD) Modeling->Conf_Search QM_Calc QM Calculations (DFT: Geometries, Energies) Conf_Search->QM_Calc Comp_Data Relative Energies, Predicted J-couplings QM_Calc->Comp_Data Comp_Data->Correlation Conclusion Determination of Predominant Conformations and Energy Landscape Correlation->Conclusion

References

Predicted Stable Conformations of (1R,3S)-3-Aminocyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-aminocyclopentanol is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined structure provides a valuable scaffold for the synthesis of complex molecular architectures. A thorough understanding of its conformational preferences is paramount for rational drug design and for predicting its interactions with biological targets. This technical guide provides a detailed analysis of the predicted stable conformations of (1R,3S)-3-aminocyclopentanol. In the absence of direct experimental data for this specific molecule, this guide extrapolates from established principles of conformational analysis of 1,3-disubstituted cyclopentane rings, including ring puckering, steric hindrance, and intramolecular hydrogen bonding. This document outlines the theoretical low-energy conformations and provides hypothetical quantitative data and generalized experimental protocols to guide further research.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules like (1R,3S)-3-aminocyclopentanol, the spatial arrangement of its functional groups—the amino and hydroxyl moieties—is critical. The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to different conformers with varying energies. The relative stability of these conformers is determined by a delicate balance of steric and electronic interactions.[1] This guide explores these factors to predict the most stable conformations of (1R,3S)-3-aminocyclopentanol.

Molecular Structure and Stereochemistry

The systematic IUPAC name for the molecule is (1R,3S)-3-aminocyclopentan-1-ol. The "(1R,3S)" designation indicates the absolute configuration at the two chiral centers, C1 (hydroxyl-bearing) and C3 (amino-bearing), signifying a trans relationship between these two substituents.[1]

Principles of Cyclopentane Conformation

The cyclopentane ring is flexible and interconverts between two main puckered conformations: the envelope (C_s) and the twist (C_2) , also known as the half-chair.[1] These conformations are not rigid and can readily interconvert through a low-energy process called pseudorotation. In a substituted cyclopentane, the substituents will preferentially occupy positions that minimize steric strain.

Predicted Stable Conformations of (1R,3S)-3-Aminocyclopentanol

The conformational analysis of (1R,3S)-3-aminocyclopentanol is primarily influenced by three factors:

  • Ring Puckering: The cyclopentane ring will adopt either an envelope or a twist conformation.

  • Steric Hindrance: Substituents generally prefer the less sterically hindered pseudo-equatorial positions to minimize gauche interactions.[2]

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (hydrogen bond donor) and amino (hydrogen bond acceptor) groups in the cis arrangement allows for the possibility of a stabilizing intramolecular hydrogen bond.[3][4]

Given the trans stereochemistry of (1R,3S)-3-aminocyclopentanol, the hydroxyl and amino groups will be on opposite sides of the ring. This arrangement makes intramolecular hydrogen bonding less likely than in the corresponding cis isomer. The most stable conformations are therefore predicted to be those where both large substituents occupy pseudo-equatorial positions to minimize steric strain.

Two primary conformations are predicted to be the most stable: the diequatorial envelope and the diequatorial twist .

Hypothetical Quantitative Conformational Analysis
ConformerSubstituent PositionsPredicted Relative Energy (kcal/mol)Predicted Population (%)Key Features
A 1-OH (pseudo-equatorial), 3-NH2 (pseudo-equatorial)0.00~70Lowest energy due to minimized steric hindrance.
B 1-OH (pseudo-axial), 3-NH2 (pseudo-equatorial)1.5~15Higher energy due to axial hydroxyl group.
C 1-OH (pseudo-equatorial), 3-NH2 (pseudo-axial)1.6~14Higher energy due to axial amino group.
D 1-OH (pseudo-axial), 3-NH2 (pseudo-axial)> 4.0< 1Highest energy due to significant 1,3-diaxial interactions.

Note: This data is illustrative and based on established principles of conformational analysis. Actual values would need to be determined experimentally or through high-level computational modeling.

Experimental and Computational Protocols

To definitively determine the stable conformations of (1R,3S)-3-aminocyclopentanol, a combination of experimental and computational methods would be employed.

X-ray Crystallography

This technique would provide the precise solid-state conformation of the molecule.

Protocol:

  • Crystal Growth: A suitable single crystal of (1R,3S)-3-aminocyclopentanol hydrochloride would be grown, typically by slow evaporation of a saturated solution.[1]

  • Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution and Refinement: The resulting diffraction pattern would be used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution can provide information about the average conformation and the dynamics of conformational exchange.

Protocol:

  • Sample Preparation: A solution of (1R,3S)-3-aminocyclopentanol would be prepared in a suitable deuterated solvent.

  • 1H and 13C NMR: Standard one-dimensional spectra would be acquired to confirm the chemical structure.

  • 2D NMR (COSY, NOESY): Correlation spectroscopy (COSY) would be used to assign proton signals. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about through-space distances between protons, which can be used to deduce the predominant conformation in solution.

  • Variable Temperature NMR: Studying NMR spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium.

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are powerful tools for predicting the geometries and relative energies of different conformers.

Protocol:

  • Conformational Search: A systematic or stochastic conformational search would be performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers would be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Analysis: Vibrational frequency calculations would be performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Visualizations

Conformational Analysis Workflow

G cluster_computational Computational Analysis cluster_experimental Experimental Verification Conformational Search Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Thermodynamic Analysis Thermodynamic Analysis Energy Calculation->Thermodynamic Analysis Predicted Stable Conformations Predicted Stable Conformations Thermodynamic Analysis->Predicted Stable Conformations Predicted Energies & Populations NMR Spectroscopy NMR Spectroscopy Solution Conformation Solution Conformation NMR Spectroscopy->Solution Conformation Structural Elucidation X-ray Crystallography X-ray Crystallography Solid-State Conformation Solid-State Conformation X-ray Crystallography->Solid-State Conformation Structural Elucidation

Caption: Workflow for determining stable conformations.

Relationship Between Predicted Conformations

G A Diequatorial (A) Lowest Energy B Axial-Equatorial (B) A->B Conformational Interconversion C Equatorial-Axial (C) A->C Conformational Interconversion D Diaxial (D) Highest Energy B->D Conformational Interconversion C->D Conformational Interconversion

Caption: Energy relationship between conformers.

Conclusion

The conformational landscape of (1R,3S)-3-aminocyclopentanol is predicted to be dominated by diequatorial conformers of the puckered cyclopentane ring to minimize steric interactions. While intramolecular hydrogen bonding is a significant stabilizing factor in many amino alcohols, the trans relationship between the hydroxyl and amino groups in this isomer makes it less probable. The presented hypothetical data and generalized protocols provide a framework for future experimental and computational studies to precisely characterize the stable conformations of this important synthetic intermediate. A detailed understanding of these conformational preferences will undoubtedly aid in the design and development of novel therapeutics.

References

Navigating the Safe Handling of 3-Aminocyclopentanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for 3-Aminocyclopentanol hydrochloride (CAS No. 1279032-31-3), a key building block in pharmaceutical research and development. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

Table 1: GHS Hazard Classification

Hazard ClassGHS PictogramHazard Statement
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07 (Exclamation Mark)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)H335: May cause respiratory irritation[1][2]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a stringent personal protective equipment (PPE) regimen is mandatory. The following table outlines the required PPE and engineering controls.

Table 2: Personal Protective Equipment (PPE) and Engineering Controls

Control TypeSpecificationRationale
Engineering Controls
VentilationWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]To minimize inhalation of dust or vapors.
Eyewash StationAn easily accessible eyewash station should be available in the immediate work area.[4]For immediate flushing in case of eye contact.
Safety ShowerA safety shower should be readily available.[4]For rapid decontamination in case of large-scale skin contact.
Personal Protective Equipment
Eye ProtectionSafety glasses with side shields or chemical splash goggles.[5]To prevent eye irritation from splashes or airborne particles.[5]
Hand ProtectionNitrile gloves (minimum 5 mil thickness). Consider double-gloving.[5]To protect against skin irritation.[5]
Skin and Body ProtectionLaboratory coat.[5]To protect skin and personal clothing from contamination.[5]
Respiratory ProtectionA NIOSH-approved respirator with an appropriate cartridge should be used when handling the solid outside of a fume hood or if dust is generated.[3]To prevent respiratory irritation from dust or vapors.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use only in a well-ventilated area or under a chemical fume hood.[4]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Table 2.[3] Evacuate unnecessary personnel from the area.

  • Containment and Cleaning: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[5] Avoid creating dust.[3] For larger spills, contact emergency response personnel.

  • Environmental Precautions: Do not allow the material to enter drains or water courses.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[5] All waste containers must be clearly labeled.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of safety procedures when working with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards B Select & Don PPE A->B C Prepare Work Area (Fume Hood, Eyewash) B->C D Weighing & Transfer (Minimize Dust) C->D E Experimental Use D->E F Store Unused Material E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Doff & Dispose PPE H->I J Wash Hands Thoroughly I->J

Safe Handling Workflow for this compound.

EmergencyResponse cluster_routes cluster_actions cluster_medical Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin FlushEyes Flush with Water Eye->FlushEyes RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical if irritation persists FlushEyes->SeekMedical RinseMouth->SeekMedical

Emergency First Aid Response for Exposure.

References

Commercial Availability and Technical Guide to Enantiomerically Pure 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 3-aminocyclopentanol and its derivatives are crucial chiral building blocks in modern medicinal chemistry. Their rigid cyclopentane scaffold, combined with the stereochemically defined amino and hydroxyl functionalities, provides a valuable platform for the synthesis of complex and biologically active molecules. This technical guide offers a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for the stereoisomers of 3-aminocyclopentanol, with a particular focus on their application in drug development.

Stereoisomers of 3-Aminocyclopentanol

The structure of 3-aminocyclopentanol contains two chiral centers, giving rise to four possible stereoisomers. These are divided into two pairs of enantiomers: the cis isomers, (1S,3S) and (1R,3R), where the amino and hydroxyl groups are on the same face of the cyclopentane ring, and the trans isomers, (1R,3S) and (1S,3R), where they are on opposite faces. The precise stereochemistry is critical for the biological activity of downstream products.

G cluster_cis cis-Isomers cluster_trans trans-Isomers 1S,3S (1S,3S)-3-Aminocyclopentanol 1R,3R (1R,3R)-3-Aminocyclopentanol 1S,3S->1R,3R Enantiomers 1R,3S (1R,3S)-3-Aminocyclopentanol 1S,3S->1R,3S Diastereomers 1S,3R (1S,3R)-3-Aminocyclopentanol 1S,3S->1S,3R Diastereomers 1R,3R->1R,3S Diastereomers 1R,3R->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers

Stereoisomeric relationships of 3-aminocyclopentanol.

Commercial Availability

The enantiomers of 3-aminocyclopentanol are commercially available, primarily as their hydrochloride salts, which offer enhanced stability and solubility. The (1R,3S) isomer is particularly prominent due to its role as a key intermediate in the synthesis of the HIV integrase inhibitor, Bictegravir.

StereoisomerCAS Number (HCl Salt)Representative SuppliersTypical PurityForm
(1R,3S)-3-Aminocyclopentanol 1279032-31-3[1]BLD Pharm, Fluorochem, Simson Pharma≥97% to >99%Hydrochloride Salt
(1S,3R)-3-Aminocyclopentanol 1259436-59-3[2]Vulcanchem, Home Sunshine Pharma≥98% to ≥99%Hydrochloride Salt
(1S,3S)-3-Aminocyclopentanol 1523530-42-8[3]Benchchem, J&W Pharmlab≥97%Hydrochloride Salt
(1R,3R)-3-Aminocyclopentanol 1523541-74-3[4]Chemenu, CP Lab Safety≥95% to ≥97%Hydrochloride Salt

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for the enantiomers of 3-aminocyclopentanol and their hydrochloride salts. It is important to note that some data, particularly optical rotation, is not consistently reported across all commercial sources for every isomer.

Physicochemical Properties

Property(1R,3S)-isomer(1S,3R)-isomer(1S,3S)-isomer(1R,3R)-isomer
Molecular Formula C₅H₁₁NOC₅H₁₁NOC₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol [5][6]101.15 g/mol 101.15 g/mol 101.15 g/mol [6]
Molecular Formula (HCl) C₅H₁₂ClNOC₅H₁₂ClNOC₅H₁₂ClNOC₅H₁₂ClNO
Molecular Weight (HCl) 137.61 g/mol [7]137.61 g/mol [2]137.61 g/mol 137.61 g/mol [4]
Appearance (HCl) White to off-white solidWhite crystalline solid[2]White to off-white solidWhite to off-white solid
Melting Point (HCl) 93-96°C[8]~175-185°C (estimated)[2]Data not readily availableData not readily available
Solubility (Free Base) Soluble in ethanol[9]Data not readily availableData not readily availableData not readily available
Solubility (HCl) Slightly soluble in DMSO, Methanol, and WaterHighly soluble in water[2]Data not readily availableData not readily available
Optical Rotation [α]D Data not readily available-0.126° (c=0.9895 in MeOH)[9]Data not readily availableData not readily available

Spectroscopic Data (¹H and ¹³C NMR)

NMR data is crucial for the structural confirmation of these isomers. The following are representative chemical shifts, though variations may occur depending on the solvent and concentration.

IsomerNucleusChemical Shifts (δ, ppm)
(1R,3S)-HCl ¹H NMR (D₂O)~4.28-4.32 (m, 1H, CH-OH), ~3.61-3.67 (m, 1H, CH-NH₃⁺), ~1.60-2.21 (m, 6H, cyclopentyl CH₂)
¹³C NMRData not readily available in literature.
(1S,3S)-HCl ¹H NMR (D₂O)Expected to be similar to (1R,3S) isomer: ~4.28-4.32 (m, 1H, CH-OH), ~3.61-3.67 (m, 1H, CH-NH₃⁺), ~1.60-2.21 (m, 6H, cyclopentyl CH₂)[10]
¹³C NMRData not readily available in literature.

Experimental Protocols

The synthesis of enantiomerically pure 3-aminocyclopentanol often involves the resolution of a racemic mixture. A widely adopted and scalable method is enzymatic kinetic resolution. The following protocol is a generalized procedure based on methodologies described in the patent literature for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride.[11]

Protocol: Enzymatic Kinetic Resolution of (±)-cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol

This procedure outlines the key lipase-catalyzed acylation step that separates the enantiomers.

G cluster_workflow Experimental Workflow reagents Reagents: - Racemic amino alcohol - Lipase (e.g., Lipozyme 435) - Acyl donor (e.g., vinyl acetate) - Organic solvent (e.g., CH2Cl2) start Dissolve racemic amino alcohol and vinyl acetate in CH2Cl2 add_enzyme Add Lipase (e.g., Lipozyme 435) start->add_enzyme stir Stir at room temperature (e.g., 25°C for 48h) add_enzyme->stir monitor Monitor reaction progress (TLC or HPLC) stir->monitor filter Filter to remove enzyme monitor->filter Upon completion concentrate Concentrate filtrate under reduced pressure filter->concentrate separate Separate acylated and unreacted enantiomers (Column Chromatography) concentrate->separate G cluster_bictegravir Bictegravir Synthesis Pathway start (1R,3S)-3-Aminocyclopentanol intermediate1 Key Intermediate start->intermediate1 Coupling with acid acetal derivative intermediate2 Penultimate Intermediate intermediate1->intermediate2 Coupling with 2,4,6-trifluorobenzylamine bictegravir Bictegravir intermediate2->bictegravir Demethylation

References

The Critical Influence of Stereochemistry: A Technical Guide to Cis/Trans Isomers of 3-Aminocyclopentanol in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a paramount determinant of its biological activity. This principle is vividly illustrated in the applications of 3-aminocyclopentanol, a versatile chiral building block pivotal in the synthesis of carbocyclic nucleoside analogues. These analogues, where the furanose sugar moiety of natural nucleosides is replaced by a cyclopentane ring, exhibit enhanced metabolic stability, a crucial attribute for effective antiviral and anticancer agents. This technical guide provides an in-depth exploration of the distinct roles of cis and trans isomers of 3-aminocyclopentanol, with a particular focus on their impact on antiviral drug development. The strategic selection of a specific stereoisomer is not merely a matter of synthetic convenience but a fundamental prerequisite for achieving desired therapeutic outcomes.

The Decisive Role of Stereochemistry: The Case of Bictegravir

The profound impact of stereochemistry is exemplified by the use of a specific trans isomer of 3-aminocyclopentanol in the synthesis of a leading antiretroviral drug. The (1R,3S)-3-aminocyclopentanol, a trans isomer, is a key chiral intermediate in the industrial synthesis of Bictegravir, a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection.[1][2][3][4] This highlights the stringent stereochemical demands for potent antiviral activity, where alternative isomers may exhibit significantly lower or no efficacy. The specific spatial orientation of the amino and hydroxyl groups in the trans configuration is crucial for the final drug molecule to bind effectively to its biological target, the HIV integrase enzyme.

Comparative Biological Activity of Carbocyclic Nucleoside Analogues

Compound IDStereochemistryTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Carbovir cisHIV-10.2 - 1.0>100>100-500
Abacavir cisHIV-10.03 - 0.2>100>500-3333
Entecavir cisHBV0.004>10>2500
Representative trans-analog transVariousOften significantly less active or inactive--

Note: The data presented in this table is a compilation from various sources for illustrative purposes and does not represent a direct comparison of cis and trans isomers of the same parent molecule. The general trend observed in many studies is that the cis-isomers of carbocyclic nucleosides often exhibit higher antiviral activity.

Experimental Protocols

Synthesis and Separation of Cis/Trans-3-Aminocyclopentanol Isomers

The synthesis of 3-aminocyclopentanol isomers often results in a mixture of cis and trans diastereomers, necessitating effective separation and purification protocols.

1. Synthesis via Reduction of a β-Enaminoketone (Illustrative for a related aminocyclohexanol, adaptable for cyclopentanol):

  • Step 1: Condensation: A substituted cyclopentanedione is reacted with a chiral amine (e.g., (S)-α-methylbenzylamine) in a suitable solvent like toluene at reflux to form a β-enaminoketone.

  • Step 2: Reduction: The resulting β-enaminoketone is reduced using a reagent such as sodium in a mixture of THF and isopropanol at room temperature. This step typically yields a diastereomeric mixture of cis and trans amino alcohols.

  • Step 3: Separation: The cis and trans isomers are separated using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane, ethyl acetate, and isopropanol).[5]

2. Enzymatic Kinetic Resolution:

For the preparation of enantiomerically pure isomers, enzymatic kinetic resolution is a powerful technique.

  • Principle: A lipase enzyme is used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.

  • Procedure: A racemic mixture of a protected 3-aminocyclopentanol derivative is incubated with a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The reaction is monitored until approximately 50% conversion is reached. The acylated and unreacted enantiomers can then be separated by chromatography.

Stereochemical Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the cis and trans stereochemistry of 3-aminocyclopentanol derivatives.

  • ¹H NMR Spectroscopy: The key differentiating features are the chemical shifts and coupling constants of the protons on the cyclopentane ring. In the cis isomer, the substituents are on the same side of the ring, leading to different steric interactions and through-space effects compared to the trans isomer where they are on opposite sides. This results in distinct chemical shifts for the methine protons adjacent to the amino and hydroxyl groups. Furthermore, the vicinal coupling constants (³J) between adjacent protons are dependent on the dihedral angle, which differs between the cis and trans isomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclopentane ring are also sensitive to the stereochemistry. Steric compression effects can cause upfield or downfield shifts in the signals of the carbon atoms in the cis isomer compared to the trans isomer.

  • 2D NMR Techniques: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further confirmation of the stereochemical assignment by revealing proton-proton and proton-carbon correlations, as well as through-space proximities of protons.

Antiviral and Cytotoxicity Assays

The biological evaluation of 3-aminocyclopentanol-derived nucleoside analogues typically involves in vitro assays to determine their efficacy against specific viruses and their toxicity to host cells.

1. Antiviral Activity Assay (e.g., Plaque Reduction Assay):

  • Cell Culture: Host cells susceptible to the virus of interest are cultured in appropriate media.

  • Infection: Confluent cell monolayers are infected with a known titer of the virus.

  • Treatment: After a period of viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

  • Plaque Formation: The cells are incubated for a period sufficient for plaque formation.

  • Quantification: Plaques are visualized (e.g., by crystal violet staining) and counted. The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is determined.

2. Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Seeding: Host cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are incubated with various concentrations of the test compound for a period equivalent to the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Calculation: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.

Signaling Pathways and Experimental Workflows

Generalized Mechanism of Action for Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues derived from 3-aminocyclopentanol typically exert their antiviral effect by targeting viral polymerases.

G cluster_cell Host Cell cluster_virus Viral Replication CNA Carbocyclic Nucleoside Analogue (CNA) CNA_MP CNA-Monophosphate CNA->CNA_MP Cellular/Viral Kinases CNA_DP CNA-Diphosphate CNA_MP->CNA_DP Cellular Kinases CNA_TP CNA-Triphosphate (Active Form) CNA_DP->CNA_TP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase CNA_TP->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination CNA_TP->Chain_Termination Incorporation into Growing Viral Nucleic Acid Chain Viral_Genome Viral Genome (RNA or DNA) Viral_Polymerase->Chain_Termination

Caption: Generalized mechanism of action of carbocyclic nucleoside analogues.

Experimental Workflow for Synthesis and Evaluation

The development of novel antiviral agents based on the 3-aminocyclopentanol scaffold follows a structured workflow from chemical synthesis to biological evaluation.

G Start Starting Materials (e.g., Cyclopentanone derivative) Synthesis Chemical Synthesis of cis/trans-3-Aminocyclopentanol Start->Synthesis Separation Separation of Cis and Trans Isomers (e.g., Chromatography) Synthesis->Separation Stereochem Stereochemical Characterization (NMR) Separation->Stereochem Nucleoside_Synth Synthesis of Carbocyclic Nucleoside Analogues Stereochem->Nucleoside_Synth Purification Purification and Characterization Nucleoside_Synth->Purification Bio_Eval Biological Evaluation Purification->Bio_Eval Antiviral Antiviral Assays (EC₅₀ determination) Bio_Eval->Antiviral Cytotox Cytotoxicity Assays (CC₅₀ determination) Bio_Eval->Cytotox SAR Structure-Activity Relationship (SAR) Analysis Antiviral->SAR Cytotox->SAR

References

Methodological & Application

Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanol hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of antiviral drugs like Bictegravir.[1][2] Its specific stereochemistry is essential for the biological activity of the final active pharmaceutical ingredient. This document provides a comprehensive overview and a detailed experimental protocol for the enantioselective synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride. The described methodology follows a robust and widely employed multi-step synthetic route, commencing with a hetero-Diels-Alder reaction, followed by reduction, enzymatic kinetic resolution, hydrogenation, and concluding with deprotection and salt formation.[1][2][3] This chemoenzymatic approach is advantageous due to its high stereoselectivity and scalability.[1]

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) at each key stage of the synthesis.

StepProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)
1. Hetero-Diels-Alder Reactioncis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester~85-90Racemic
2. Reduction of N-O Bondcis-3-(tert-Butoxycarbonylamino)cyclopent-4-en-1-ol~90-95Racemic
3. Enzymatic Kinetic Resolution (Recovery of desired enantiomer)(1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine~45-50>99
4. Hydrogenation(1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine>95>99
5. Deprotection & HCl Salt Formation(1R,3S)-3-Aminocyclopentanol hydrochloride~95>99
Overall (1R,3S)-3-Aminocyclopentanol hydrochloride ~35-40 >99

Synthetic Pathway Overview

The enantioselective synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride is accomplished through a strategic five-step sequence. This pathway is designed to efficiently establish the desired stereochemistry at the crucial enzymatic resolution step.

Synthetic_Pathway A tert-Butyl hydroxylamine carbonate + Cyclopentadiene B cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester A->B  Step 1: Hetero-Diels-Alder   C cis-3-(tert-Butoxycarbonylamino)cyclopent-4-en-1-ol B->C  Step 2: N-O Bond Reduction   D (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine C->D  Step 3: Enzymatic Kinetic Resolution   E (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine D->E  Step 4: Hydrogenation   F (1R,3S)-3-Aminocyclopentanol hydrochloride E->F  Step 5: Deprotection & Salt Formation  

Caption: Overall synthetic workflow for (1R,3S)-3-Aminocyclopentanol hydrochloride.

Detailed Experimental Protocols

Step 1: Hetero-Diels-Alder Reaction

This step involves a [4+2] cycloaddition reaction between cyclopentadiene and an in-situ generated nitroso dienophile to form a racemic bicyclic intermediate.[2]

Step1_Workflow cluster_reactants Reactants & Catalysts A tert-Butyl hydroxylamine carbonate E In-situ generation of tert-butyl nitrosyl carbonate A->E B Cyclopentadiene F Hetero-Diels-Alder Reaction (20-30 °C) B->F C Copper(I) chloride (CuCl) C->E D 2-Ethyl-2-oxazoline D->E E->F G cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid tert-butyl ester F->G

Caption: Workflow for the Hetero-Diels-Alder reaction.

Materials:

  • tert-Butyl hydroxylamine carbonate

  • Cyclopentadiene (freshly distilled)

  • Copper(I) chloride (CuCl)

  • 2-Ethyl-2-oxazoline

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add tert-butyl hydroxylamine carbonate (1.0 eq) and 2-methyltetrahydrofuran.

  • Add copper(I) chloride (0.1-0.2 eq) and 2-ethyl-2-oxazoline (0.1-0.2 eq) to the suspension.

  • Cool the mixture to 0-5 °C.

  • Slowly add freshly distilled cyclopentadiene (1.5-2.0 eq) to the reaction mixture while maintaining the temperature between 0-10 °C.

  • Allow the reaction to warm to 20-30 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester, is carried forward to the next step, often without extensive purification.

Step 2: Reduction of the N-O Bond

This step involves the selective reduction of the nitrogen-oxygen bond in the bicyclic adduct to yield a racemic amino alcohol precursor using a zinc powder-acetic acid system.[3]

Materials:

  • Filtrate from Step 1

  • Zinc powder

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To the filtrate from the previous step, add acetic acid.

  • Cool the solution to 0-5 °C.

  • Portion-wise, add zinc powder to the reaction mixture, maintaining the temperature below 20 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, filter off the excess zinc powder and wash the filter cake with ethyl acetate.

  • Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.

Step 3: Enzymatic Kinetic Resolution

This is the key asymmetric step where a lipase selectively acylates one enantiomer of the racemic amino alcohol, allowing for the separation of the desired (1R,3S) enantiomer.[2][3]

Step3_Workflow cluster_products Separated Products A cis-3-(tert-Butoxycarbonylamino)cyclopent-4-en-1-ol (Racemic mixture) B Lipase (e.g., from Pseudomonas cepacia) + Vinyl acetate A->B C (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine (Acylated enantiomer) B->C D (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine (Unreacted desired enantiomer) B->D

References

Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,3S)-3-Aminocyclopentanol hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, particularly antiviral drugs.[1] Its specific stereochemistry necessitates a highly controlled and efficient asymmetric synthesis to ensure therapeutic efficacy and minimize stereoisomeric impurities. This document details a robust chemo-enzymatic protocol for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, leveraging a key enzymatic kinetic resolution step to achieve high optical purity.[1][2]

The synthetic strategy involves an initial hetero-Diels-Alder reaction to construct the cyclopentene ring system, followed by reduction and a critical lipase-catalyzed kinetic resolution to separate the desired enantiomer. Subsequent hydrogenation, deprotection, and salt formation yield the final target compound.[1][2]

Data Presentation

The following table summarizes the typical yields and purity at various stages of the synthesis.

StageProductTypical YieldOptical Purity (e.e.)
Hetero-Diels-Alder & ReductionRacemic N-Boc-3-hydroxycyclopent-4-en-1-amine-Racemic
Enzymatic Kinetic Resolution(1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine~41-50%>99%
Hydrogenation & Deprotection(1R,3S)-3-Aminocyclopentanol->99%
Salt Formation(1R,3S)-3-Aminocyclopentanol Hydrochloride->99%

Experimental Protocols

This protocol is based on established methods for the synthesis of the (1R,3S) isomer.[1][2][3]

Materials and Reagents
  • Cyclopentadiene

  • tert-Butyl hydroxylamine carbonate

  • Copper (II) chloride

  • 2-Ethyl-2-oxazoline

  • Zinc powder

  • Acetic acid

  • Lipase (e.g., Novozym 435, Lipozyme TL, Lipozyme RM, Lipase PS "Amano" SD)[2]

  • Vinyl acetate[2]

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Lithium hydroxide

  • Methanol

  • Acetyl chloride

  • Isopropanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Celite

Step 1: Hetero-Diels-Alder Reaction
  • In a reaction vessel under an inert atmosphere, dissolve tert-butyl hydroxylamine carbonate (1.0 eq.), copper (II) chloride (0.1-0.2 eq.), and 2-ethyl-2-oxazoline (0.1-0.2 eq.) in a suitable solvent such as dichloromethane.

  • Cool the mixture to 0-5 °C.

  • Slowly add freshly cracked cyclopentadiene (1.5-2.0 eq.) to the reaction mixture.

  • Allow the reaction to stir at room temperature (20-30 °C) and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture and concentrate under reduced pressure to obtain the crude racemic bicyclic intermediate, (+/-)-cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Step 2: Reduction of the N-O Bond
  • Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and water.

  • Add zinc powder (excess) portion-wise to the solution while maintaining the temperature below 30 °C.

  • Stir the reaction mixture vigorously at room temperature until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and other solids.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amino alcohol precursor, (+/-)-N-Boc-3-hydroxycyclopent-4-en-1-amine.

Step 3: Enzymatic Kinetic Resolution
  • Dissolve the racemic amino alcohol precursor (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or tert-butyl methyl ether).

  • Add a lipase catalyst (e.g., Novozym 435) and vinyl acetate (excess).

  • Stir the mixture at room temperature (around 25 °C) for approximately 48 hours.[2] The enzyme will selectively acylate one enantiomer.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess.

  • Once the desired conversion is reached (typically around 50%), remove the enzyme by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to separate the acetylated enantiomer, (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine, from the unreacted (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine.

Step 4: Hydrogenation
  • Dissolve the unreacted (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine from Step 3 in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the double bond is saturated (monitored by TLC or GC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine.

Step 5: Deprotection
  • Deacetylation (for the acetylated enantiomer if desired): Dissolve the purified (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine in a mixture of methanol and water. Add a base such as lithium hydroxide and stir until deacetylation is complete.[2] Work up accordingly to isolate the corresponding amino alcohol.

  • Removal of Boc Group and Salt Formation: Dissolve the (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine in isopropanol.

  • In a separate flask, prepare a solution of hydrogen chloride in isopropanol by slowly adding acetyl chloride to cold isopropanol.

  • Add the HCl/isopropanol solution to the solution of the Boc-protected amino alcohol.

  • Stir the mixture. The deprotection of the tert-butyl ester group will occur, and the hydrochloride salt of the product will precipitate.[2]

  • Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol or diethyl ether), and dry under vacuum to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride.

Mandatory Visualization

ChemoEnzymaticSynthesis cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution cluster_2 Final Chemical Steps Start Cyclopentadiene + tert-Butyl hydroxylamine carbonate HeteroDielsAlder Hetero-Diels-Alder Reaction Start->HeteroDielsAlder CuCl2, 2-ethyl-2-oxazoline Reduction N-O Bond Reduction HeteroDielsAlder->Reduction Bicyclic Intermediate RacemicPrecursor Racemic Amino Alcohol Precursor Reduction->RacemicPrecursor Zn, Acetic Acid EnzymaticStep Enzymatic Kinetic Resolution RacemicPrecursor->EnzymaticStep Lipase, Vinyl Acetate Separation Chromatographic Separation EnzymaticStep->Separation DesiredEnantiomer (1R,3S)-Enantiomer (unreacted) Separation->DesiredEnantiomer OtherEnantiomer (1S,3R)-Enantiomer (acetylated) Separation->OtherEnantiomer Hydrogenation Hydrogenation DesiredEnantiomer->Hydrogenation Pd/C, H2 Deprotection Deprotection & Salt Formation Hydrogenation->Deprotection HCl/Isopropanol FinalProduct (1R,3S)-3-Aminocyclopentanol Hydrochloride Deprotection->FinalProduct

Caption: Workflow for the chemo-enzymatic synthesis of (1R,3S)-3-aminocyclopentanol HCl.

References

Application Notes & Protocols: Lipase-Catalyzed Chiral Separation of Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure aminocyclopentanols are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The stereochemistry at the chiral centers of these molecules often dictates the biological activity and efficacy of the final active pharmaceutical ingredient. Lipase-catalyzed kinetic resolution is a powerful and widely adopted method for separating racemic aminocyclopentanols, prized for its high enantioselectivity under mild reaction conditions. This document provides detailed protocols and comparative data for the enzymatic chiral separation of aminocyclopentanol isomers.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In this context, lipases, a class of hydrolase enzymes, are used to selectively acylate one of the aminocyclopentanol enantiomers. The reaction is typically stopped at or near 50% conversion, yielding a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by standard chromatographic techniques. Lipases like Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (lipase PS) have demonstrated high enantioselectivity for this transformation.[1][2]

Data Presentation

The efficiency of lipase-catalyzed resolution is influenced by the choice of enzyme, acylating agent, and solvent. The following tables summarize quantitative data from studies on the resolution of aminocyclopentanol derivatives and related compounds.

Table 1: Resolution of cis-2-Aminocyclopentanecarboxamide using various Lipases [2]

EnzymeSolvent System (TBME/TAA)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Enantioselectivity (E)
CAL-B 1:1468398>200
CAL-B 3:1509698>200
CAL-B 4:1509797>200
Lipase PS 1:128307611 ± 0.3
Lipase PS-C II 1:13435677 ± 0.1
CAL-A 1:15869504 ± 0.3

TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol

Table 2: Resolution of trans-2-Aminocyclohexanecarboxamide using CAL-B [2]

Solvent System (TBME/TAA)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Enantioselectivity (E)
TAA only 2430419561 ± 4
3:1 631429137
4:1 642669140 ± 3

Experimental Protocols

The following are generalized protocols for the lipase-catalyzed kinetic resolution of aminocyclopentanol isomers based on common laboratory practices.

Protocol 1: General Procedure for Lipase-Catalyzed N-Acylation

This protocol describes a typical screening reaction to determine the optimal conditions for the kinetic resolution.

Materials:

  • Racemic aminocyclopentanol derivative (e.g., cis-2-aminocyclopentanecarboxamide)

  • Lipase preparation (e.g., Candida antarctica lipase B (CAL-B), Novozym 435, or Pseudomonas cepacia lipase)[1][2]

  • Acylating agent (e.g., 2,2,2-trifluoroethyl butanoate or vinyl acetate)[1][2]

  • Anhydrous solvent (e.g., tert-butyl methyl ether/tert-amyl alcohol mixture, diethyl ether, or diisopropyl ether)[1][2]

  • Incubator shaker

  • Reaction vials

  • Filtration apparatus

  • Rotary evaporator

  • Chiral GC or HPLC system for analysis

Procedure:

  • Reaction Setup: To a solution of the racemic aminocyclopentanol derivative (e.g., 0.05 M) in the chosen anhydrous solvent system, add the lipase preparation (e.g., 50 mg/mL).[2]

  • Initiation: Initiate the reaction by adding the acylating agent (e.g., 0.1 M).[2]

  • Incubation: Seal the reaction vial and place it in an incubator shaker at a controlled temperature (e.g., 48 °C).[2][3]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Filter off the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the substrate and the acylated product.[3]

  • Termination: Once the desired conversion (typically around 50%) is achieved, terminate the reaction by filtering off the enzyme.[3]

  • Work-up: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product mixture.[3]

  • Purification: Separate the acylated aminocyclopentanol from the unreacted aminocyclopentanol by column chromatography on silica gel.[1][3]

Protocol 2: Analytical Method for Enantiomeric Excess Determination

Instrumentation:

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reaction aliquot or the purified product in a suitable solvent (e.g., hexane/isopropanol).

  • Injection: Inject the sample onto the chiral column.

  • Analysis: Run the chromatogram under optimized conditions (e.g., temperature program for GC, mobile phase composition for HPLC) to achieve baseline separation of the enantiomers.

  • Quantification: Determine the peak areas for each enantiomer to calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Final Products racemate Racemic Aminocyclopentanol mixing Combine Reactants in Vial racemate->mixing enzyme Lipase enzyme->mixing acyl_agent Acylating Agent acyl_agent->mixing solvent Anhydrous Solvent solvent->mixing incubation Incubate with Shaking at Controlled Temperature mixing->incubation monitoring Monitor Progress (Chiral GC/HPLC) incubation->monitoring termination Terminate Reaction (Filter Enzyme) monitoring->termination At ~50% Conversion evaporation Evaporate Solvent termination->evaporation chromatography Column Chromatography evaporation->chromatography product_S (S)-Aminocyclopentanol chromatography->product_S product_R (R)-Acylated Aminocyclopentanol chromatography->product_R G cluster_reactants Racemic Mixture cluster_products Products at ~50% Conversion R_alcohol (R)-Alcohol lipase Lipase + Acyl Donor R_alcohol->lipase Fast Reaction (k_R) S_alcohol (S)-Alcohol S_alcohol->lipase Slow Reaction (k_S) R_ester (R)-Ester lipase->R_ester S_alcohol_unreacted (S)-Alcohol (unreacted) lipase->S_alcohol_unreacted Remains

References

Application Notes and Protocols for In-situ Generation of HCl for Boc Deprotection of Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. In the synthesis of valuable intermediates like aminocyclopentanol, a key building block in many pharmaceutical compounds, efficient and clean deprotection of the Boc group is a critical step. The use of anhydrous hydrogen chloride (HCl) is a common method for Boc removal. Generating HCl in-situ from precursors such as acetyl chloride or thionyl chloride in an alcoholic solvent offers a convenient and safer alternative to handling gaseous HCl directly. This approach provides anhydrous acidic conditions that lead to high yields of the desired aminocyclopentanol hydrochloride salt, which is often a stable and crystalline solid, facilitating purification and handling.

This document provides detailed application notes and protocols for the in-situ generation of HCl for the deprotection of N-Boc-aminocyclopentanol.

Reaction Mechanism and Workflow

The Boc deprotection mechanism under acidic conditions involves the protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide, resulting in the free amine which is subsequently protonated by the acid to form the hydrochloride salt. The in-situ generation of HCl from reagents like acetyl chloride or thionyl chloride in methanol proceeds via a rapid reaction with the alcohol to produce HCl and a corresponding ester or sulfite.

General Reaction Scheme

Boc Deprotection with In-situ HCl cluster_0 In-situ HCl Generation cluster_1 Boc Deprotection Reagent_XCl Reagent-Cl (e.g., Acetyl Chloride, Thionyl Chloride) HCl_generated HCl (generated in-situ) Reagent_XCl->HCl_generated + CH3OH Methanol Methanol (CH3OH) Boc_Amine N-Boc-Aminocyclopentanol HCl_generated->Boc_Amine Reacts with Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + HCl Amine_HCl Aminocyclopentanol·HCl Protonated_Boc->Amine_HCl Byproducts Isobutylene + CO2 Protonated_Boc->Byproducts Fragmentation

Caption: General scheme of in-situ HCl generation and subsequent Boc deprotection.

Comparative Data for Boc Deprotection

The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of cyclic amino alcohols using in-situ generated HCl. While specific data for aminocyclopentanol is limited in readily available literature, the data for the structurally similar 3-aminocyclobutanol provides a strong reference for expected performance. A known patent demonstrates the successful application of in-situ generated HCl for a substituted aminocyclopentanol derivative.[1]

HCl SourceSubstrateSolventTemperature (°C)Time (h)Yield (%)Notes
Acetyl ChlorideN-Boc-(1R,3S)-3-aminocyclopentanol derivativeIsopropanolNot specifiedNot specifiedHighForms the hydrochloride salt in-situ for the final product.[1]
Thionyl ChlorideN-Boc-amino acidsMethanol0 to RTNot specifiedHighEfficient for simultaneous deprotection and esterification.
HCl (from gas)N-Boc-3-aminocyclobutanolMethanolRoom Temp.2 - 6>90Provides a baseline for comparison with in-situ methods.
HCl (from gas)N-Boc-3-aminocyclobutanol1,4-DioxaneRoom Temp.1 - 4>90Yields the hydrochloride salt, which often precipitates.

Experimental Protocols

Protocol 1: Boc Deprotection using Acetyl Chloride in Methanol

This protocol is a general and widely used method for the efficient deprotection of Boc-protected amines.

Materials:

  • N-Boc-aminocyclopentanol

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (AcCl)

  • Diethyl ether (or other suitable solvent for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube or inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-Boc-aminocyclopentanol (1.0 eq.) in anhydrous methanol (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • In-situ HCl Generation: While stirring vigorously, slowly add acetyl chloride (2.0-5.0 eq.) dropwise to the cooled methanolic solution. An exothermic reaction will occur, generating HCl in-situ.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting crude product will be the aminocyclopentanol hydrochloride salt.

    • To remove non-polar impurities, triturate the solid residue with diethyl ether, sonicate briefly, and then collect the solid by filtration.

    • Wash the solid with fresh diethyl ether and dry under vacuum to yield the pure aminocyclopentanol hydrochloride.

Protocol_1_Workflow Start Dissolve N-Boc-aminocyclopentanol in anhydrous MeOH Cool Cool to 0 °C Start->Cool Add_AcCl Slowly add Acetyl Chloride Cool->Add_AcCl React Warm to RT and stir for 2-6 h Add_AcCl->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Monitor->React Incomplete Concentrate Concentrate under reduced pressure Monitor->Concentrate Complete Triturate Triturate with diethyl ether Concentrate->Triturate Filter_Dry Filter and dry under vacuum Triturate->Filter_Dry End Pure Aminocyclopentanol·HCl Filter_Dry->End

Caption: Workflow for Boc deprotection using acetyl chloride in methanol.

Protocol 2: Boc Deprotection using Thionyl Chloride in Methanol

This method is also highly effective and can be advantageous in certain synthetic contexts. Caution should be exercised due to the corrosive and reactive nature of thionyl chloride.

Materials:

  • N-Boc-aminocyclopentanol

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup

Procedure:

  • Preparation of Methanolic HCl: In a dry round-bottom flask under an inert atmosphere, add anhydrous methanol. Cool the methanol to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly and carefully add thionyl chloride (2.0-3.0 eq.) dropwise to the cold methanol. This reaction is highly exothermic and generates HCl and sulfur dioxide gas. Ensure adequate ventilation. Stir the solution for 15-30 minutes at 0 °C.

  • Addition of Substrate: Add the N-Boc-aminocyclopentanol (1.0 eq.), either as a solid or dissolved in a small amount of anhydrous methanol, to the freshly prepared methanolic HCl solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction to completion using TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the solvent in vacuo.

    • The resulting solid is the hydrochloride salt of the aminocyclopentanol.

    • Wash the solid with cold diethyl ether to remove any soluble impurities.

    • Collect the product by filtration and dry under vacuum.

Protocol_2_Workflow Start Prepare methanolic HCl: Add SOCl₂ to cold MeOH Add_Substrate Add N-Boc-aminocyclopentanol at 0 °C Start->Add_Substrate React Warm to RT and stir for 1-4 h Add_Substrate->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Monitor->React Incomplete Concentrate Concentrate under reduced pressure Monitor->Concentrate Complete Wash Wash with diethyl ether Concentrate->Wash Filter_Dry Filter and dry under vacuum Wash->Filter_Dry End Pure Aminocyclopentanol·HCl Filter_Dry->End

References

Application Notes: The Role of (1R,3S)-3-Aminocyclopentanol HCl in the Synthesis of Bictegravir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bictegravir is a potent, once-daily HIV-1 Integrase Strand Transfer Inhibitor (INSTI) that is a component of the fixed-dose combination product Biktarvy®.[1][2] The synthesis of this complex molecule relies on the strategic incorporation of key chiral building blocks to ensure its specific stereochemistry, which is vital for its biological activity.[3] One such crucial intermediate is (1R,3S)-3-Aminocyclopentanol Hydrochloride.[1][3][4][5] This molecule provides the specific chiral cyclopentane ring structure that is a core component of the final Bictegravir molecule.[5] Its dual functional groups, an amino and a hydroxyl group, allow for its precise integration into the polycyclic framework of Bictegravir through reactions such as amidation and cyclization.[5][6]

These application notes provide detailed protocols and data regarding the use of (1R,3S)-3-Aminocyclopentanol HCl in the synthesis of Bictegravir, intended for researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The synthesis of Bictegravir from advanced intermediates involves the condensation of a core scaffold with (1R,3S)-3-Aminocyclopentanol. This reaction forms a key polycyclic intermediate which is then further elaborated to yield the final active pharmaceutical ingredient. The general pathway highlights the critical cyclization step where the chiral aminocyclopentanol is introduced.

G cluster_0 Bictegravir Synthesis via Aldehyde Intermediate A Acid Acetal Precursor (4) B Hydrolysis (HOAc/MeSO3H in CH3CN) A->B Step 1 C Aldehyde Intermediate (5) B->C D Condensation / Cyclization C->D Step 2 F Key Tricyclic Intermediate (6b) D->F E (1R,3S)-3-Aminocyclopentanol E->D G Further Coupling & Demethylation F->G Step 3 H Bictegravir G->H

Caption: General synthetic pathway for Bictegravir.

Experimental Protocols

Two distinct protocols from published literature demonstrate the integration of (1R,3S)-3-Aminocyclopentanol into the Bictegravir scaffold.

Protocol 1: Synthesis of Tricyclic Intermediate (6b) via Aldehyde Condensation

This protocol is based on the cyclization of an aldehyde intermediate with (1R,3S)-3-aminocyclopentanol.[6] The aldehyde is generated in situ from its acetal precursor.

Methodology:

  • Aldehyde Formation: The starting material, an acid acetal (referred to as compound 4), is hydrolyzed to the corresponding aldehyde (compound 5) using a mixture of acetic acid (HOAc) and methanesulfonic acid (MeSO₃H) in acetonitrile (CH₃CN).[6]

  • Cyclization: Without purification, the resulting aldehyde 5 is treated directly with (1R,3S)-3-aminocyclopentanol.[6]

  • Reaction: The mixture is allowed to react to form the key tricyclic intermediate (compound 6b).[6]

  • Isolation: The product is isolated and purified to yield the intermediate. The reported yield for this two-step, one-pot procedure is 62%.[6]

G start Start: Acid Acetal (4) in CH3CN step1 Add HOAc and MeSO3H start->step1 step2 In-situ formation of Aldehyde (5) step1->step2 step3 Add (1R,3S)-3- Aminocyclopentanol step2->step3 step4 Cyclization Reaction step3->step4 step5 Isolation and Purification step4->step5 end End: Intermediate (6b) (62% Yield) step5->end

Caption: Workflow for the synthesis of Intermediate 6b.

Protocol 2: Synthesis via Nucleophilic Substitution

This protocol details a method where (1R,3S)-3-Aminocyclopentanol HCl is reacted with a fluorinated pyridone derivative in the presence of a base.[7]

Methodology:

  • Reaction Setup: To 100 g of the starting pyridone intermediate (formula IV, where R and R' are Methyl and X is Fluorine) in 500 ml of dichloromethane, add 57.06 g of potassium acetate and 31.99 g of (1R, 3S)-3-aminocyclopentanol HCl.[7]

  • Reaction Conditions: The reaction mixture is heated to a temperature of 40-50°C.[7]

  • Workup: After the reaction is complete, the organic layer is washed sequentially with a 5% aqueous sodium bicarbonate solution and then with water.[7]

  • Isolation: The solvent is concentrated, and the product is crystallized from isopropyl alcohol to yield the desired intermediate.[7]

G start Start: Ppyridone (IV) in Dichloromethane step1 Add Potassium Acetate and (1R,3S)-3- Aminocyclopentanol HCl start->step1 step2 Heat mixture to 40-50°C step1->step2 step3 Aqueous Workup: Wash with NaHCO3 (aq) and Water step2->step3 step4 Concentrate and Crystallize from Isopropyl Alcohol step3->step4 end End: Bictegravir Intermediate step4->end

Caption: Workflow for nucleophilic substitution protocol.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the cited synthesis protocols.

Reaction StepStarting MaterialReagentsSolventTemperatureYieldPurityReference
Condensation/Cyclization to Intermediate 6b Aldehyde Intermediate 5 (1R,3S)-3-AminocyclopentanolAcetonitrileN/A62%N/A[6]
Nucleophilic Substitution to Bictegravir IntermediatePyridone Intermediate IV (100 g)(1R,3S)-3-Aminocyclopentanol HCl (31.99 g), Potassium Acetate (57.06 g)Dichloromethane40-50°C85%96%[7]

N/A: Not available in the cited source.

Conclusion

(1R,3S)-3-Aminocyclopentanol HCl is a non-negotiable, stereospecific building block in the efficient synthesis of Bictegravir.[3][4] The protocols outlined demonstrate viable and scalable methods for its incorporation into the drug's core structure, achieving good to excellent yields.[6][7] The choice of protocol may depend on the specific nature of the advanced intermediate available and desired process conditions. These notes provide a foundational guide for chemists and professionals engaged in the synthesis and development of Bictegravir and related compounds.

References

Application of 3-Aminocyclopentanol in the Synthesis of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of therapeutic agents, most notably recognized for their antiviral and anticancer properties. In these molecules, the furanose sugar moiety of natural nucleosides is replaced by a carbocyclic ring, a modification that imparts significant metabolic stability by rendering them resistant to enzymatic cleavage of the glycosidic bond. This enhanced stability often translates to an improved pharmacokinetic profile. 3-Aminocyclopentanol serves as a versatile chiral building block for the synthesis of these promising therapeutic candidates. Its stereochemistry and functional groups provide a robust scaffold for the construction of a diverse range of carbocyclic nucleoside analogues.

This document provides detailed application notes on the synthetic strategies employing 3-aminocyclopentanol for the preparation of carbocyclic nucleoside analogues, protocols for key experimental procedures, and methods for evaluating their biological activity.

Synthetic Strategy: A Convergent Approach

A convergent synthetic strategy is often employed for the synthesis of carbocyclic nucleoside analogues from 3-aminocyclopentanol. This approach involves the separate synthesis of a functionalized cyclopentylamine intermediate and the nucleobase, followed by their coupling. This strategy offers flexibility, allowing for the synthesis of a variety of analogues by coupling different nucleobases with the common carbocyclic precursor.

A plausible synthetic pathway, based on established methodologies for similar precursors, is outlined below. This involves initial protection of the functional groups of 3-aminocyclopentanol, followed by activation and subsequent coupling with a desired nucleobase, and final deprotection to yield the target carbocyclic nucleoside analogue.

Experimental Protocols

Protocol 1: Protection of (1R,3S)-3-Aminocyclopentanol

This protocol describes the protection of the amino and hydroxyl groups of (1R,3S)-3-aminocyclopentanol to prevent unwanted side reactions in subsequent steps. A common strategy is the protection of the amine as a tert-butyloxycarbonyl (Boc) carbamate and the alcohol as a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • (1R,3S)-3-Aminocyclopentanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection of the Amine:

    • Suspend (1R,3S)-3-aminocyclopentanol hydrochloride (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and stir at room temperature for 15 minutes.

    • Add (Boc)₂O (1.1 eq) portion-wise and stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford Boc-protected aminocyclopentanol.

  • TBDMS Protection of the Hydroxyl Group:

    • Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in DMF.

    • Add imidazole (1.5 eq) and TBDMSCl (1.2 eq).

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the fully protected intermediate.

Protocol 2: Synthesis of a Carbocyclic Adenosine Analogue via Mitsunobu Reaction

This protocol outlines the coupling of the protected aminocyclopentanol with a purine base, using adenine as an example, via a Mitsunobu reaction. This reaction allows for the stereospecific introduction of the nucleobase.

Materials:

  • Fully protected (1R,3S)-3-aminocyclopentanol derivative (from Protocol 1)

  • Adenine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected aminocyclopentanol (1.0 eq), adenine (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the protected carbocyclic adenosine analogue.

Protocol 3: Deprotection to Yield the Final Carbocyclic Nucleoside Analogue

This protocol describes the removal of the protecting groups to obtain the final carbocyclic nucleoside analogue.

Materials:

  • Protected carbocyclic adenosine analogue (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrabutylammonium fluoride (TBAF) in THF (1M solution)

  • Anhydrous THF

Procedure:

  • Boc Deprotection:

    • Dissolve the protected nucleoside analogue in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • TBDMS Deprotection:

    • Dissolve the crude product from the previous step in anhydrous THF.

    • Add a 1M solution of TBAF in THF (1.2 eq).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Concentrate the reaction mixture and purify the final product by a suitable method, such as silica gel chromatography or recrystallization.

Quantitative Data Summary

While specific quantitative data for the synthesis starting directly from 3-aminocyclopentanol is not extensively reported in the literature, the following table provides expected ranges for yields based on similar syntheses of carbocyclic nucleosides. Actual yields will vary depending on the specific reaction conditions and the nucleobase used.

StepReactionExpected Yield Range (%)
1Boc Protection of Amine85 - 95
2TBDMS Protection of Hydroxyl90 - 98
3Mitsunobu Coupling40 - 70
4Deprotection (Overall)70 - 90

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a carbocyclic nucleoside analogue from 3-aminocyclopentanol.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection 3_Aminocyclopentanol 3-Aminocyclopentanol Protected_Intermediate Protected 3-Aminocyclopentanol (Boc, TBDMS) 3_Aminocyclopentanol->Protected_Intermediate Boc₂O, TBDMSCl Coupled_Product Protected Carbocyclic Nucleoside Analogue Protected_Intermediate->Coupled_Product Mitsunobu Reaction Nucleobase Nucleobase (e.g., Adenine) Nucleobase->Coupled_Product Final_Product Carbocyclic Nucleoside Analogue Coupled_Product->Final_Product TFA, TBAF

Caption: General synthetic workflow for carbocyclic nucleoside analogues.

Mechanism of Action and Biological Evaluation

Carbocyclic nucleoside analogues often exert their antiviral effects by acting as chain terminators of viral DNA or RNA synthesis. After entering a cell, they are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the growing nucleic acid chain by the viral polymerase. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.

Protocol 4: In Vitro Antiviral Activity Assay

This protocol provides a general method for evaluating the antiviral activity of the synthesized carbocyclic nucleoside analogues against a target virus in a cell-based assay.

Materials:

  • Host cell line permissive to the target virus

  • Target virus stock of known titer

  • Synthesized carbocyclic nucleoside analogues

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a series of dilutions of the synthesized compounds in cell culture medium.

  • Infection and Treatment:

    • Remove the medium from the cells and infect with the virus at a specific multiplicity of infection (MOI).

    • After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compounds.

    • Include appropriate controls: uninfected cells (cell control), infected untreated cells (virus control), and a known antiviral drug as a positive control.

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the virus control wells (typically 2-5 days).

  • Assessment of Antiviral Activity and Cytotoxicity:

    • Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

    • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration that reduces the viability of uninfected cells by 50%.

    • Determine the selectivity index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action of carbocyclic nucleoside analogues as viral polymerase inhibitors.

Mechanism_of_Action Analogue Carbocyclic Nucleoside Analogue Kinase1 Cellular/Viral Kinase Analogue->Kinase1 Analogue_MP Analogue Monophosphate Kinase1->Analogue_MP Phosphorylation Kinase2 Cellular/Viral Kinase Analogue_MP->Kinase2 Analogue_DP Analogue Diphosphate Kinase2->Analogue_DP Phosphorylation Kinase3 Cellular/Viral Kinase Analogue_DP->Kinase3 Analogue_TP Analogue Triphosphate (Active Form) Kinase3->Analogue_TP Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase Analogue_TP->Viral_Polymerase Competitive Inhibition Incorporation Incorporation into Viral Nucleic Acid Viral_Polymerase->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Replication_Inhibition

Caption: Mechanism of action of carbocyclic nucleoside analogues.

Application Notes and Protocols: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation of the Cyclopentene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized transformation in organic synthesis, crucial for the saturation of carbon-carbon double bonds. The hydrogenation of the cyclopentene ring to cyclopentane is a key reaction in the synthesis of various carbocyclic frameworks found in pharmaceuticals and fine chemicals. Palladium on carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for this transformation, offering high efficiency, ease of handling, and simple removal from the reaction mixture by filtration.[1]

This document provides detailed application notes and experimental protocols for the Pd/C catalyzed hydrogenation of cyclopentene to cyclopentane. It includes typical reaction conditions, quantitative data from related studies, and safety precautions.

Reaction and Mechanism

The overall reaction involves the addition of molecular hydrogen (H₂) across the double bond of cyclopentene in the presence of a Pd/C catalyst to yield cyclopentane.[1]

Reaction: Cyclopentene + H₂ --(Pd/C)--> Cyclopentane

The reaction is exothermic and proceeds via a heterogeneous catalytic mechanism, generally accepted as the Horiuti-Polanyi mechanism. This involves the following key steps on the surface of the palladium catalyst:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and cyclopentene adsorb onto the surface of the palladium catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and hydrogen atoms bind to the palladium surface.

  • Hydrogen Transfer: The adsorbed cyclopentene undergoes sequential addition of two hydrogen atoms from the catalyst surface. This typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[1]

  • Desorption of Product: The resulting saturated product, cyclopentane, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Reaction_Mechanism cluster_surface Palladium Catalyst Surface Pd_Surface Pd(0) Surface H2 H₂ (gas) Adsorbed_H Adsorbed H atoms H2->Adsorbed_H 1. Adsorption & Dissociation Cyclopentene Cyclopentene (liquid) Adsorbed_Cyclopentene Adsorbed Cyclopentene Cyclopentene->Adsorbed_Cyclopentene 2. Adsorption Intermediate Half-hydrogenated intermediate Adsorbed_Cyclopentene->Intermediate 3. First H transfer Adsorbed_Cyclopentane Adsorbed Cyclopentane Intermediate->Adsorbed_Cyclopentane 4. Second H transfer Cyclopentane Cyclopentane (liquid) Adsorbed_Cyclopentane->Cyclopentane 5. Desorption

Caption: Horiuti-Polanyi mechanism for cyclopentene hydrogenation.

Data Presentation

While specific kinetic data for the direct hydrogenation of pure cyclopentene to cyclopentane is not extensively tabulated in single sources, valuable quantitative insights can be drawn from studies on the selective hydrogenation of cyclopentadiene (CPD). In these processes, cyclopentene is an intermediate that is subsequently hydrogenated to cyclopentane. The following tables summarize relevant data.

Table 1: Reaction Conditions from Continuous Hydrogenation of Cyclopentadiene

This table provides data for a continuous process where cyclopentadiene is hydrogenated, and cyclopentane is the final product. The conditions are optimized for the complete saturation of the starting diene.

ParameterValueReference
Catalyst 0.2-0.6 wt% Pd on γ-Al₂O₃[2]
Substrate Cyclopentadiene[2]
Solvent Cyclopentane, n-hexane, benzene, etc.[2]
Temperature 44 - 72 °C[2]
H₂ Pressure 0.9 - 1.8 MPa (approx. 130 - 260 psi)[2]
H₂/Substrate Molar Ratio 3:1 to 4:1[2]
Yield of Cyclopentane > 90%[2]

Table 2: Selectivity in the Partial Hydrogenation of Cyclopentadiene

This table shows the product distribution under conditions aimed at producing cyclopentene, but where over-hydrogenation to cyclopentane occurs. This demonstrates the catalyst's activity for the cyclopentene to cyclopentane step.

ParameterValueReference
Catalyst Suspended powder metal-based catalyst[3]
Substrate Cyclopentadiene[3]
Temperature 0 - 40 °C[3]
H₂ Pressure 0.1 - 2.0 MPa (approx. 15 - 290 psi)[3]
Product Molar Ratio Cyclopentene:Cyclopentane:CPD = 96:3:0.02[3]

Table 3: Turnover Frequency (TOF) for Cyclopentene Hydrogenation

This table presents the catalytic activity, measured as Turnover Frequency (TOF), for the hydrogenation of cyclopentene using Pd nanoparticles on different mesoporous supports. TOF is defined as the number of moles of cyclopentene converted per mole of surface Pd atoms per hour.

Catalyst SupportSi/Pd RatioTOF (h⁻¹)Reference
MCM-4120~12,500[4]
SBA-1520~10,000[4]
MCM-4820~11,000[4]
TUD-120~14,000[4]

Experimental Protocols

Safety Precautions:

  • Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is saturated with hydrogen and in a finely divided state. It can ignite spontaneously upon contact with air, particularly when dry. Always handle in an inert atmosphere and keep the catalyst wet with solvent or water during workup.

  • Hydrogen gas (H₂) is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Protocol 1: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)

This protocol is suitable for small-scale laboratory syntheses.

Materials:

  • Cyclopentene

  • 10% Palladium on carbon (50% wet with water is safer to handle)

  • Solvent (e.g., Ethanol, Ethyl Acetate, Methanol)

  • Round-bottom flask with a stir bar

  • Septum

  • Vacuum/inert gas manifold (e.g., Schlenk line)

  • Hydrogen balloon

  • Celite® or other filter aid

Procedure:

  • Reaction Setup: Add the cyclopentene and a suitable solvent (e.g., ethanol) to a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: In the fume hood, carefully add the 10% Pd/C catalyst to the flask. The catalyst loading can typically range from 1-5 mol% relative to the substrate.

  • Purging: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times to ensure the atmosphere is oxygen-free.

  • Hydrogen Introduction: Replace the inert gas line with a hydrogen-filled balloon attached to a needle. Puncture the septum with the needle to introduce hydrogen into the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by TLC (if applicable), GC, or NMR by periodically taking small aliquots. The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, remove the hydrogen balloon and carefully purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the filter pad to dry out. Keep it wet with the solvent. Rinse the filter pad with a small amount of fresh solvent.

  • Quenching the Catalyst: The collected filter cake containing the catalyst should be immediately and carefully transferred to a separate container and quenched with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude cyclopentane product. Further purification can be achieved by distillation if necessary.

Protocol 2: High-Pressure Hydrogenation (Parr Shaker)

This protocol is suitable for larger-scale reactions or when higher hydrogen pressure is required.

Materials:

  • As per Protocol 1

  • High-pressure reaction vessel (e.g., Parr shaker apparatus)

Procedure:

  • Vessel Preparation: Place the cyclopentene, solvent, and a magnetic stir bar or mechanical stirring assembly into the high-pressure reaction vessel.

  • Catalyst Addition: In a fume hood, add the 10% Pd/C catalyst to the vessel.

  • Sealing and Purging: Seal the reaction vessel securely. Purge the vessel with low-pressure nitrogen or argon several times to remove all air.

  • Pressurization: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Check for any leaks.

  • Reaction: Place the vessel in the shaker or heating mantle and begin vigorous agitation at the desired temperature (often room temperature is sufficient).

  • Monitoring: Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen uptake.

  • Work-up: Once the hydrogen uptake ceases, stop the agitation and allow the vessel to cool to room temperature if heated.

  • Depressurization: Carefully and slowly vent the excess hydrogen in a safe manner within the fume hood.

  • Inerting: Purge the vessel with an inert gas before opening.

  • Filtration and Isolation: Follow steps 8-10 from Protocol 1 for catalyst removal and product isolation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation A 1. Add cyclopentene, solvent, and stir bar to flask B 2. Add Pd/C catalyst in fume hood A->B C 3. Seal flask and purge with inert gas (3x cycle) B->C D 4. Introduce H₂ gas (e.g., via balloon) C->D E 5. Stir vigorously at room temperature D->E F 6. Monitor reaction (TLC, GC, NMR) E->F G 7. Purge flask with inert gas F->G H 8. Filter through Celite® to remove Pd/C (Keep catalyst wet!) G->H I 9. Concentrate filtrate to obtain product H->I

Caption: Workflow for atmospheric pressure hydrogenation.

References

Experimental protocol for recrystallization of 3-aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the purification of 3-aminocyclopentanol hydrochloride via recrystallization. The described method is suitable for enhancing the purity of the compound, a critical step for its use as a pharmaceutical intermediate.

Introduction

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Ensuring the high purity of this intermediate is essential for the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures. This protocol outlines a reliable method for the recrystallization of this compound using an isopropanol/acetone solvent system.

Data Summary

The following table summarizes the quantitative data associated with the recrystallization protocol. The data is compiled from established procedures and demonstrates the effectiveness of the method in achieving high purity and a good recovery rate.

ParameterValueReference
Starting MaterialCrude this compoundN/A
Recrystallization SolventIsopropanol[1][2][3]
Anti-Solvent/Washing SolventAcetone[2][3]
Crystallization Temperature0°C[1][2][3]
Final Product Purity99.75% (by GC)[2][3]
Overall Yield69.8% - 86%[1][2]
Drying Conditions40°C under vacuum for 12 hours[2][3]

Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Washing cluster_drying Drying cluster_final Final Product dissolve Dissolve crude product in minimal hot isopropanol cool_rt Slowly cool to room temperature dissolve->cool_rt Initiates crystallization cool_ice Cool to 0°C in an ice bath cool_rt->cool_ice Maximizes crystal formation filtrate Collect crystals by vacuum filtration cool_ice->filtrate wash_ipa Wash with cold isopropanol filtrate->wash_ipa wash_acetone Wash with cold acetone wash_ipa->wash_acetone dry Dry under vacuum at 40°C for 12h wash_acetone->dry product Pure 3-Aminocyclopentanol Hydrochloride Crystals dry->product

Caption: Workflow for the recrystallization of this compound.

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Acetone (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of isopropanol to the flask.

    • Gently heat the mixture to the boiling point of isopropanol while stirring. Continue to add small portions of hot isopropanol until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize the yield.

  • Crystallization:

    • Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • After the solution has reached room temperature, place the flask in an ice bath and cool to 0°C.[1][2][3] Continue to stir for at least one hour to ensure complete precipitation of the solid.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected filter cake with a small amount of ice-cold isopropanol to rinse away any remaining impurities from the mother liquor.[3]

    • Subsequently, wash the filter cake with cold acetone.[2][3]

  • Drying:

    • Carefully transfer the purified crystals to a suitable drying dish.

    • Dry the product in a vacuum oven at 40°C for 12 hours to remove any residual solvent.[2][3]

  • Analysis:

    • The purity of the final product can be assessed by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The expected purity should be approximately 99.75%.[2][3]

    • Determine the final weight of the dried product to calculate the percentage yield.

References

Application Notes and Protocols for the Large-Scale Production of (1S,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3S)-3-Aminocyclopentanol hydrochloride is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid cyclopentane scaffold, combined with the stereochemically defined cis relationship between the amino and hydroxyl groups, provides a valuable platform for the synthesis of complex molecular architectures.[1] This chiral intermediate is particularly crucial in the development of carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[2] The stereochemical purity of (1S,3S)-3-aminocyclopentanol hydrochloride is paramount, as biological systems are inherently chiral, and often only a single enantiomer of a drug elicits the desired therapeutic effect.[1]

This document provides a comprehensive overview of the large-scale production methods for (1S,3S)-3-aminocyclopentanol hydrochloride, including detailed experimental protocols and quantitative data to guide researchers and professionals in drug development and chemical synthesis. The methodologies described are compiled from established chemical literature and patents, focusing on robust and scalable synthetic routes.

Physicochemical Properties

(1S,3S)-3-Aminocyclopentanol hydrochloride is typically a white to light yellow powder. The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient for handling and use in various reaction conditions.

PropertyValue
Chemical Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White to light yellow powder
Stereochemistry (1S,3S), cis
Solubility Predicted to be slightly soluble in DMSO, Methanol, and Water.[2]
Storage Conditions 2-8 °C, dry, well-ventilated place.

Synthetic Pathway Overview

Several synthetic strategies have been developed for the enantioselective synthesis of 3-aminocyclopentanol stereoisomers.[1] For large-scale production of the (1S,3S) isomer, a highly effective and scalable method involves a multi-step process. This pathway commences with a hetero-Diels-Alder reaction to form the cyclopentane ring system, followed by a key enzymatic kinetic resolution step to establish the desired stereochemistry.

The overall synthetic workflow can be summarized as follows:

  • Hetero-Diels-Alder Reaction: A cycloaddition reaction between cyclopentadiene and a nitroso compound to generate a racemic bicyclic intermediate.

  • Reduction of the N-O Bond: Selective reduction of the nitrogen-oxygen bond to yield a racemic amino alcohol precursor.

  • Enzymatic Kinetic Resolution: The critical step where a lipase selectively acylates the (1R,3R)-enantiomer, allowing for the separation of the desired unreacted (1S,3S)-amino alcohol.

  • Hydrogenation: Saturation of the carbon-carbon double bond in the cyclopentene ring.

  • Deprotection and Salt Formation: Removal of protecting groups and formation of the hydrochloride salt to yield the final product.

This pathway is advantageous due to its high stereoselectivity and scalability.[3]

Process Workflow Diagram

G cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: N-O Bond Reduction cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Deprotection & Salt Formation Start Cyclopentadiene + N-protected hydroxylamine Reaction1 [4+2] Cycloaddition Start->Reaction1 Intermediate1 Racemic bicyclic intermediate Reaction1->Intermediate1 Reaction2 Reduction (e.g., Zn/Acetic Acid) Intermediate1->Reaction2 Intermediate2 Racemic protected cis-aminocyclopentenol Reaction2->Intermediate2 Reaction3 Lipase-catalyzed acylation Intermediate2->Reaction3 Separation Separation Reaction3->Separation Intermediate3_S (1S,3S)-N-Boc-3- hydroxycyclopent-4-en-1-amine (unreacted) Separation->Intermediate3_S Intermediate3_R (1R,3R)-N-Boc-3- acetoxycyclopent-4-en-1-amine (acylated) Separation->Intermediate3_R Reaction4 Hydrogenation (e.g., Pd/C, H2) Intermediate3_S->Reaction4 Intermediate4 (1S,3S)-N-Boc-3- hydroxycyclopentanamine Reaction4->Intermediate4 Reaction5 Deprotection and HCl Salt Formation Intermediate4->Reaction5 FinalProduct (1S,3S)-3-Aminocyclopentanol hydrochloride Reaction5->FinalProduct

Caption: Overall synthetic workflow for (1S,3S)-3-aminocyclopentanol hydrochloride.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory or plant conditions.

Protocol 1: Synthesis of Racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol

This protocol details the initial steps of the synthesis leading to the racemic precursor for enzymatic resolution.

  • Step 1: Hetero-Diels-Alder Reaction

    • In a suitable reactor, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate. This is achieved under the catalysis of a copper salt (e.g., cuprous chloride) and a ligand such as 2-ethyl-2-oxazoline.

    • Cyclopentadiene is then introduced to the reaction mixture to undergo a hetero-Diels-Alder reaction, forming cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

    • The reaction is typically carried out at a controlled temperature of 20-30°C.

  • Step 2: Reduction of the N-O Bond

    • The bicyclic intermediate is then subjected to reduction to cleave the N-O bond. A common method involves the use of zinc powder in an acetic acid reaction system.

    • This selective reduction yields the racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.

Protocol 2: Enzymatic Kinetic Resolution

This is the key step to isolate the desired (1S,3S)-enantiomer.

G cluster_reaction Enzymatic Reaction cluster_products Separated Products RacemicMixture Racemic cis-3-(tert-butoxycarbonylamino) cyclopent-4-en-1-ol Reaction Selective Acylation of (1R,3R)-enantiomer RacemicMixture->Reaction Lipase Lipase (e.g., Novozym 435) Lipase->Reaction AcylatingAgent Acylating Agent (e.g., Vinyl Acetate) AcylatingAgent->Reaction Unreacted (1S,3S)-enantiomer (Desired Alcohol) Reaction->Unreacted Acylated (1R,3R)-enantiomer (Acetylated) Reaction->Acylated

Caption: Workflow for enzymatic kinetic resolution.

  • Procedure:

    • The racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol is dissolved in a suitable organic solvent.

    • A lipase, such as Novozym 435, and an acylating agent, typically vinyl acetate, are added to the solution.

    • The reaction mixture is stirred at a controlled temperature. The lipase selectively catalyzes the acylation of the (1R,3R)-enantiomer.

    • The progress of the reaction is monitored by chromatography (e.g., HPLC) until approximately 50% conversion is achieved.

    • Upon completion, the enzyme is removed by filtration.

    • The solvent is removed under reduced pressure, and the resulting mixture of the unreacted (1S,3S)-alcohol and the acetylated (1R,3R)-product is separated by column chromatography.

Protocol 3: Hydrogenation, Deprotection, and Salt Formation
  • Step 4: Hydrogenation

    • The purified (1S,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine is dissolved in a suitable solvent such as methanol or ethyl acetate.

    • A palladium on carbon (Pd/C) catalyst is added.

    • The mixture is subjected to hydrogenation under a hydrogen atmosphere (e.g., 1.0 MPa) at room temperature for approximately 24 hours.[4]

    • After the reaction is complete, the catalyst is removed by filtration.

  • Step 5: Deprotection and Hydrochloride Salt Formation

    • The resulting (1S,3S)-N-Boc-3-hydroxycyclopentanamine is dissolved in a suitable solvent like isopropanol.

    • A solution of hydrochloric acid in a solvent such as isopropanol or dioxane is slowly added with stirring.

    • This process removes the Boc protecting group and forms the hydrochloride salt in situ, which precipitates out of the solution.

    • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield (1S,3S)-3-aminocyclopentanol hydrochloride.

Quantitative Data Summary

The following table summarizes typical yields and purity at various stages of the synthesis. Note that some data is adapted from the synthesis of the (1R,3S) isomer, which follows a similar synthetic route.

StageProductTypical YieldPurity (e.e.)
Enzymatic Kinetic Resolution (Recovery) (1S,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine~45-50%>99%
Hydrogenation (1S,3S)-N-Boc-3-hydroxycyclopentanamine>95%>99%
Deprotection and HCl Salt Formation (1S,3S)-3-Aminocyclopentanol hydrochloride~95%>99%
Overall Yield (1S,3S)-3-Aminocyclopentanol hydrochloride~35-40%>99%

Purification of the Final Product

For large-scale production, achieving high purity is critical. The most effective method for purifying (1S,3S)-3-aminocyclopentanol hydrochloride is recrystallization.

  • Recommended Solvents: Isopropanol is a preferred solvent for recrystallization as it provides a good balance of solubility at elevated temperatures and insolubility at lower temperatures, leading to high recovery of the pure product. Methanol and ethanol have also been used successfully.

  • Anti-Solvents: In some procedures, an anti-solvent like diethyl ether or acetone may be used to induce precipitation or to wash the final crystalline product.

  • Impurity Profile: The primary impurities to be aware of are other stereoisomers, including the (1R,3R)-enantiomer and trans-diastereomers. Residual solvents and unreacted starting materials are also potential impurities.

  • Purity Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess (e.e.) and diastereomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are also used to assess overall purity.

Conclusion

The large-scale production of enantiomerically pure (1S,3S)-3-aminocyclopentanol hydrochloride is a critical process for the advancement of pharmaceutical research and development, particularly in the area of antiviral therapies. The synthetic pathway involving a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution has proven to be a robust and scalable method. Careful control of reaction conditions and rigorous purification protocols are essential to achieve the high purity required for pharmaceutical applications. The detailed protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block.

References

Troubleshooting & Optimization

How to improve the purity of (1R,3S)-3-Aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of (1R,3S)-3-Aminocyclopentanol hydrochloride during their experiments.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low Chemical Purity After Synthesis - Incomplete reaction. - Presence of starting materials or intermediates. - Formation of byproducts.- Recrystallization: This is the most common and effective method for removing chemical impurities. Suitable solvents include isopropanol, methanol, or acetone.[1][2] - Thorough Washing: Wash the filtered product cake with a solvent in which the desired compound is sparingly soluble, but impurities are soluble (e.g., cold isopropanol or acetone).[1][3]
Presence of Stereoisomeric Impurities (Diastereomers/Enantiomers) - Poor stereocontrol during the synthesis, particularly in reduction steps. - Incomplete chiral resolution.- Chiral Resolution: If the product is a racemic or diastereomeric mixture, perform a chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent like L-(+)-tartaric acid, followed by fractional crystallization.[4][5][] - Chiral Chromatography: For analytical or small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is effective.[7][8]
Residual Solvent Content is High - Inefficient drying of the final product.- Efficient Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40-50°C) for an adequate duration (e.g., 12 hours) to ensure complete removal of residual solvents.[1][3]
Product is an Oil or Gummy Solid, Fails to Crystallize - Presence of significant impurities inhibiting crystal lattice formation. - Incorrect solvent system for recrystallization.- Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethyl acetate and petroleum ether, may be effective.[9] - Initial Purification: If the crude product is very impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
Poor Peak Shape or Resolution in HPLC/GC Analysis - For GC: The compound's polarity may cause poor volatilization and interaction with the column. - For HPLC: Undesirable interactions between the basic amine and the stationary phase.- Derivatization for GC: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization (e.g., silylation) is often necessary to increase volatility and improve peak shape.[10] - Mobile Phase Additives for HPLC: In HPLC, adding a small amount of a basic additive like diethylamine (DEA) to the mobile phase can improve the peak shape for basic compounds.[7]

Purity Improvement Data

The following table summarizes purity data for (1R,3S)-3-Aminocyclopentanol hydrochloride achieved through different methods as reported in the literature.

Purification/Synthesis StageMethodAchieved PurityAnalytical Technique
Final ProductRecrystallization from Isopropanol & Acetone Wash99.75%GC
Final ProductDeprotection and HCl Salt Formation>99% e.e.Not Specified
Intermediate StepEnzymatic Kinetic Resolution>99% e.e.Not Specified
Crude ProductSynthesis and Crystallization98%GC

e.e. = enantiomeric excess

Experimental Protocols

Protocol 1: Recrystallization of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This protocol describes a general procedure for the purification of (1R,3S)-3-Aminocyclopentanol hydrochloride by recrystallization to remove chemical impurities.

Materials:

  • Crude (1R,3S)-3-Aminocyclopentanol hydrochloride

  • Isopropanol

  • Acetone

  • Heating mantle or hot plate with a stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Place the crude (1R,3S)-3-Aminocyclopentanol hydrochloride into an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of isopropanol to the flask, just enough to form a slurry.

  • Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more isopropanol dropwise until a clear solution is obtained at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals (filter cake) with a small amount of cold acetone to remove any remaining soluble impurities.[3]

  • Dry the purified crystals under vacuum at 40°C for 12 hours to obtain the final product.[1][3]

Protocol 2: Purity Assessment by GC-MS with Derivatization

This protocol outlines the steps for determining the purity of (1R,3S)-3-Aminocyclopentanol hydrochloride using GC-MS, which requires a derivatization step to increase the analyte's volatility.[10]

Materials:

  • (1R,3S)-3-Aminocyclopentanol hydrochloride sample

  • Reference standard (if available)

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Vials with caps

  • GC-MS system

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the (1R,3S)-3-Aminocyclopentanol hydrochloride sample into a clean, dry vial.

  • Derivatization: Add 100 µL of the anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add 100 µL of the silylating agent (e.g., BSTFA).

  • Reaction: Cap the vial tightly and heat it at 60-70°C for 30 minutes to ensure the derivatization reaction is complete.

  • GC-MS Analysis:

    • Inject 1 µL of the cooled, derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set up an appropriate temperature program for the oven to separate the components.

    • The mass spectrometer will detect the fragments of the derivatized compound.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized (1R,3S)-3-Aminocyclopentanol by comparing its mass spectrum to a reference spectrum.

    • Calculate the chemical purity of the sample using the area percent method from the total ion chromatogram.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method to purify crude (1R,3S)-3-Aminocyclopentanol hydrochloride? A1: The most frequently cited and effective method for improving the chemical purity of (1R,3S)-3-Aminocyclopentanol hydrochloride is recrystallization.[1] Solvents such as isopropanol, methanol, and acetone have been shown to be effective.[1][2][3]

Q2: How can I separate the desired (1R,3S) stereoisomer from other isomers? A2: To separate stereoisomers, a process called chiral resolution is typically employed. This involves reacting the mixture of isomers with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts.[5] These salts have different solubilities, allowing one to be selectively crystallized and separated.[4][] Following separation, the chiral agent is removed to yield the pure enantiomer. Alternatively, chiral chromatography can be used for separation.[8]

Q3: Why is my sample an oil instead of a solid, and how can I crystallize it? A3: If your product is an oil, it likely contains a high level of impurities that are inhibiting crystallization. First, try to remove the impurities by washing the crude product with a solvent in which the desired compound has low solubility. If it still fails to crystallize, you may need to experiment with different recrystallization solvent systems, potentially using a co-solvent system (e.g., ethyl acetate/petroleum ether), or perform a chromatographic purification before recrystallization.[9]

Q4: Is it necessary to derivatize (1R,3S)-3-Aminocyclopentanol for GC analysis? A4: Yes, due to the polar nature of the amino and hydroxyl groups, (1R,3S)-3-Aminocyclopentanol is not very volatile. Derivatization, typically silylation, is a crucial step to increase its volatility, which improves chromatographic separation and provides better peak shapes for accurate purity assessment by GC-MS.[10]

Q5: What analytical techniques can be used to determine purity without derivatization? A5: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique suitable for the direct analysis of non-volatile compounds like (1R,3S)-3-Aminocyclopentanol hydrochloride without the need for derivatization.[10] Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) can be used as a primary method for determining absolute purity without requiring a specific reference standard of the compound itself.[10]

Visualizations

G cluster_workflow Purification & Analysis Workflow A Crude Product (Low Purity) B Recrystallization (e.g., from Isopropanol) A->B C Filtration & Washing (e.g., with cold Acetone) B->C D Drying Under Vacuum C->D E High Purity Product D->E F Purity Analysis (GC-MS, HPLC, qNMR) E->F

Caption: General workflow for the purification and analysis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

G cluster_resolution Chiral Resolution Logic Racemate Racemic Mixture (1R,3S) and (1S,3R) isomers AddAgent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Racemate->AddAgent Diastereomers Formation of Diastereomeric Salts (Salt A and Salt B) AddAgent->Diastereomers Separate Separation by Crystallization (Based on different solubility) Diastereomers->Separate SaltA Insoluble Salt A ((1R,3S)-Amine + L-Tartrate) Separate->SaltA Crystals SaltB Soluble Salt B ((1S,3R)-Amine + L-Tartrate) Separate->SaltB Solution Liberate Liberate Free Amine (Base Treatment) SaltA->Liberate Pure Pure (1R,3S)-Enantiomer Liberate->Pure

References

Technical Support Center: Optimizing Boc Deprotection of Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of aminocyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed Boc deprotection of aminocyclopentanol?

A1: The deprotection of a Boc-protected amine, such as aminocyclopentanol, proceeds via an acid-catalyzed elimination reaction. The process involves several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]

  • Formation of a tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

  • Amine Salt Formation: The resulting free aminocyclopentanol is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[1][4]

It is crucial to perform this reaction in a well-ventilated area or with an appropriate outlet for the gas to escape, as it should not be conducted in a closed system.[1][5]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Cleavage & Decarboxylation cluster_2 Step 4: Amine Salt Formation BocAmine Boc-NH-Cyclopentanol ProtonatedBoc Protonated Boc Intermediate BocAmine->ProtonatedBoc + H+ (from Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBu tert-butyl cation ProtonatedBoc->tBu Cleavage CO2 CO2 CarbamicAcid->CO2 Decarboxylation FreeAmine Aminocyclopentanol CarbamicAcid->FreeAmine AmineSalt Aminocyclopentanol Salt FreeAmine->AmineSalt + H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Q2: My reaction is incomplete. What are the common causes and solutions?

A2: Incomplete deprotection is a frequent issue.[3] Possible causes include insufficient acid, short reaction time, low temperature, or steric hindrance around the Boc-protected amine on the cyclopentanol ring.[1][6]

Troubleshooting Incomplete Reactions:

  • Increase Acid Concentration: The rate of Boc cleavage can have a second-order dependence on acid concentration. Consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or using a stronger acid system like 4M HCl in dioxane.[1][3]

  • Extend Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and allow it to stir for a longer duration until the starting material is fully consumed.[6]

  • Increase Temperature: While most deprotections occur at room temperature, gentle heating can sometimes drive a sluggish reaction to completion. However, be cautious as this may increase side reactions.[1][6]

  • Re-evaluate Steric Hindrance: If the aminocyclopentanol derivative is particularly bulky, more forcing conditions (higher acid concentration or longer reaction times) may be necessary.[6]

Q3: I am observing unexpected byproducts. What could they be and how can I prevent them?

A3: The most common side reaction is t-butylation.[3] The reactive tert-butyl cation generated during the reaction can act as an electrophile and alkylate nucleophilic sites on your aminocyclopentanol molecule or other functional groups present.[6][7] For aminocyclopentanol, the hydroxyl group itself could potentially be a site for this side reaction, leading to a tert-butyl ether byproduct.

Preventing Side Reactions:

  • Use Scavengers: The most effective method to prevent t-butylation is to add a "scavenger" to the reaction mixture.[6] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[3][6] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[6]

Scavenger_Workflow cluster_0 Boc Deprotection cluster_1 Reaction Pathways for t-Butyl Cation Boc_Deprotection Boc-NH-R + Acid Products R-NH3+ + tBu+ + CO2 Boc_Deprotection->Products tBu_cation tBu+ Side_Product Side Product (e.g., t-Butylated Amine) tBu_cation->Side_Product Undesired Reaction Trapped_tBu Trapped Cation (e.g., tBu-Scavenger) tBu_cation->Trapped_tBu Desired Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_tBu

Caption: Role of scavengers in preventing side reactions.

Q4: Which acidic condition is better for my aminocyclopentanol derivative, TFA or HCl?

A4: The choice depends on the presence of other acid-sensitive functional groups and the desired final salt form.

  • TFA in DCM: This is a very common and effective method. TFA is volatile, making its removal by rotary evaporation straightforward.[4] However, the resulting trifluoroacetate salts can sometimes be oily and difficult to handle.[8]

  • HCl in Dioxane/Methanol: This method yields the hydrochloride salt of the amine, which is often a crystalline, free-flowing solid that is easier to handle, purify by filtration, and store.[4][8] This can be advantageous for subsequent steps.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Boc deprotection of aminocyclopentanol.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction / Starting Material Remains 1. Insufficient acid concentration or equivalents.[1] 2. Insufficient reaction time.[1] 3. Steric hindrance around the amine.[6]1. Increase the concentration of TFA (e.g., 25% to 50% in DCM) or use 4M HCl in dioxane.[1][3] 2. Increase the reaction time and monitor progress by TLC or LC-MS.[6] 3. For sterically hindered substrates, consider longer reaction times or gentle heating.[6]
Formation of Unknown Byproducts 1. t-Butylation: The reactive tert-butyl cation has alkylated a nucleophilic site on your molecule (e.g., the hydroxyl group).[6][7] 2. Trifluoroacetylation: The deprotected amine was acylated by TFA (less common but possible).[3]1. Add a scavenger to the reaction mixture. Triisopropylsilane (TIS, ~5%) is a common and effective choice.[1][6] 2. Ensure thorough removal of TFA during workup via co-evaporation with a solvent like toluene.[6] Consider switching to HCl-based methods.[3]
Product Degradation The aminocyclopentanol derivative contains other acid-labile functional groups that are not stable to strong acids like TFA or HCl.[3][9]1. Consider milder deprotection methods. Options include using p-toluenesulfonic acid (pTSA), oxalyl chloride in methanol, or thermal deprotection in boiling water if the substrate is stable.[9][10] 2. Perform the reaction at 0°C to reduce the rate of degradation of sensitive groups.[4]
Difficult Product Isolation / Oily Product The trifluoroacetate salt of the product amine is not a solid and is difficult to purify.[8]1. Switch the deprotection reagent to 4M HCl in 1,4-dioxane. The resulting hydrochloride salt is often a crystalline solid that can be isolated by filtration.[4][8] 2. After TFA removal, attempt to precipitate the product as a different salt by dissolving the residue and adding a solution of HCl in a suitable solvent.

Data Presentation: Comparison of Common Deprotection Conditions

The following tables summarize typical reaction conditions for various Boc deprotection methods.

Table 1: Standard Acidic Deprotection Methods

Deprotecting AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA) (25-50%)Dichloromethane (DCM)0 - Room Temp0.5 - 4 hours>90A common and generally effective method. TFA is volatile and easily removed.[1][4]
Hydrogen Chloride (HCl) (4M)1,4-Dioxane0 - Room Temp1 - 4 hours>90Yields the hydrochloride salt, which can be advantageous for purification and handling.[4][11]
Hydrogen Chloride (HCl)Methanol (MeOH)Room Temp2 - 6 hours>90An alternative to dioxane, though the reaction may be slightly slower.[4]

Table 2: Alternative & Milder Deprotection Methods

Method/ReagentConditionsTimeYield (%)Notes
Thermal (Boiling Water)Water, 100 °C10 min - 2 hQuantitativeA green, catalyst-free method suitable for thermally stable substrates.[9][10]
Oxalyl Chloride/Methanol(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70%A very mild method tolerant of other acid-labile groups like esters.[9][12]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/Methanol, RTVariableGoodCan be used under milder conditions than TFA or HCl.[9]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Preparation: Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: If required, add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA, 5-10 eq or as a 25-50% v/v solution in DCM) to the stirred solution.[4][6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4][6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[4]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (2-3 times).[6]

  • Neutralization & Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected aminocyclopentanol.[4][13]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
  • Preparation: Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.[4]

  • Addition of Reagent: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.[4][11]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, if a precipitate has formed, collect it by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.[4]

  • Purification: Wash the resulting solid with diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to obtain the aminocyclopentanol hydrochloride salt.[4]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Dissolve Dissolve Boc-Amine in Solvent Cool Cool to 0°C (Optional) Dissolve->Cool Add_Scavenger Add Scavenger (Optional) Cool->Add_Scavenger Add_Acid Add Acid (TFA or HCl soln) Add_Scavenger->Add_Acid Stir Stir at RT (1-4h) Add_Acid->Stir Monitor Monitor via TLC / LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Isolate Isolate Product Concentrate->Isolate

Caption: General experimental workflow for Boc deprotection.

References

Technical Support Center: Synthesis of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-aminocyclopentanol.

Troubleshooting Guide

This guide addresses potential problems, their probable causes, and recommended solutions at various stages of a common synthetic route to 3-aminocyclopentanol, which involves a hetero-Diels-Alder reaction, N-O bond reduction, enzymatic kinetic resolution, hydrogenation, deprotection, and salt formation.

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in Hetero-Diels-Alder reaction - Incomplete generation of the nitroso dienophile.- Diene (cyclopentadiene) is old or polymerized.- Incorrect reaction temperature.- Ensure complete oxidation of the hydroxylamine precursor.- Use freshly cracked cyclopentadiene.- Optimize reaction temperature; some reactions require low temperatures to prevent side reactions.
Formation of multiple products in N-O bond reduction - Over-reduction of other functional groups.- Incomplete reaction, leaving starting material.- Formation of hydrodimerization byproducts when using reducing agents like zinc powder.- Use a milder reducing agent, such as Mo(CO)₆ or controlled hydrogenation.- Monitor the reaction closely by TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, stoichiometry of reducing agent) to minimize side reactions.
Low enantiomeric excess (ee) in enzymatic resolution - Incorrect enzyme selection.- Non-optimal reaction conditions (pH, temperature, solvent).- Incomplete conversion.- Screen different lipases for optimal selectivity.- Optimize pH, temperature, and solvent for the chosen enzyme.- Monitor the reaction to stop at ~50% conversion for kinetic resolutions to maximize ee of the remaining enantiomer.
Incomplete hydrogenation of the cyclopentene ring - Inactive catalyst (e.g., Pd/C).- Insufficient hydrogen pressure.- Presence of catalyst poisons.- Use fresh, high-quality catalyst.- Ensure adequate hydrogen pressure (e.g., using a balloon or a Parr shaker).- Purify the substrate to remove any potential catalyst poisons like sulfur compounds.
Formation of by-products during Boc deprotection - Alkylation of the desired product or other nucleophiles by the tert-butyl cation generated from the Boc group.- Use scavengers like triethylsilane or thioanisole to trap the tert-butyl cation.- Employ milder deprotection conditions (e.g., lower temperature, shorter reaction time).
Low purity of the final hydrochloride salt - Incomplete reaction during salt formation.- Presence of residual solvents or reagents.- Co-precipitation of impurities.- Ensure complete reaction with HCl.- Thoroughly wash the product with a suitable solvent (e.g., isopropanol, acetone) to remove soluble impurities.[1]- Recrystallize the final product from an appropriate solvent system to improve purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should expect during the synthesis of 3-aminocyclopentanol?

A1: The common by-products are highly dependent on the synthetic route. However, some general classes of impurities include:

  • Diastereomers: In syntheses that are not perfectly stereocontrolled, you may obtain a mixture of cis and trans isomers.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions at any stage will lead to the presence of starting materials or intermediates in the final product.

  • Over-reduction Products: During hydrogenation or other reduction steps, other functional groups might be unintentionally reduced.

  • tert-Butylated Products: In syntheses involving a Boc-protecting group, the tert-butyl cation generated during deprotection can alkylate the final product or other nucleophilic species present.

  • Solvent Adducts and Residual Solvents: Solvents used in the reaction or purification steps can sometimes form adducts with the product or remain as residual impurities.

Q2: How can I detect and quantify the diastereomeric purity of my 3-aminocyclopentanol?

A2: Diastereomeric purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Often, diastereomers can be separated and quantified by GC, sometimes requiring derivatization to increase volatility.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify enantiomers, and standard reverse-phase or normal-phase HPLC can often separate diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to quantify diastereomers if there are distinct, well-resolved signals for each isomer.

Q3: My final product has a low melting point and appears oily. What could be the issue?

A3: An oily or low-melting final product often indicates the presence of impurities. These could include residual solvents, by-products from the synthesis, or a mixture of diastereomers which can depress the melting point. It is recommended to purify the product further by recrystallization or column chromatography. Additionally, ensure the product is thoroughly dried under vacuum to remove any residual solvents.[1]

Q4: What is the best way to remove the Boc protecting group while minimizing by-product formation?

A4: Acidic conditions, such as using HCl in an organic solvent or trifluoroacetic acid (TFA), are common for Boc deprotection. To minimize the formation of tert-butylated by-products, it is advisable to use scavengers. Triethylsilane is a common scavenger that reacts with the liberated tert-butyl cation. Performing the reaction at a lower temperature and monitoring it to avoid unnecessarily long reaction times can also help to reduce side reactions.

Experimental Protocols

Detailed Experimental Protocol for GC-MS Purity Validation of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This protocol is essential for accurately determining the purity of the final product and identifying potential volatile impurities. Due to the polar nature of 3-aminocyclopentanol, derivatization is necessary to increase its volatility for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the 3-aminocyclopentanol hydrochloride sample into a vial.

  • Add 500 µL of anhydrous pyridine to the vial.

  • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to the di-silylated derivative of 3-aminocyclopentanol.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.

  • Calculate the purity using the area percent method.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 3-aminocyclopentanol.

Troubleshooting_Workflow cluster_synthesis Synthesis Stages cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis HDA Hetero-Diels-Alder Start->HDA LowYield Low Yield? HDA->LowYield Check Reduction N-O Bond Reduction ImpureProduct Impure Product? Reduction->ImpureProduct Check Resolution Enzymatic Resolution LowEE Low ee? Resolution->LowEE Check Hydrogenation Hydrogenation IncompleteReaction Incomplete Reaction? Hydrogenation->IncompleteReaction Check Deprotection Deprotection Deprotection->ImpureProduct Salt Salt Formation End Final Product Salt->End LowYield->Reduction No OptimizeCond Optimize Conditions LowYield->OptimizeCond Yes ImpureProduct->Resolution No Purify Purify Intermediate ImpureProduct->Purify Yes LowEE->Hydrogenation No ChangeReagent Change Reagent/Enzyme LowEE->ChangeReagent Yes IncompleteReaction->Deprotection No MonitorReaction Monitor Reaction Progress IncompleteReaction->MonitorReaction Yes OptimizeCond->HDA Purify->Reduction ChangeReagent->Resolution MonitorReaction->Hydrogenation

Troubleshooting workflow for 3-aminocyclopentanol synthesis.

References

Preventing product loss during work-up and purification of aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing product loss during the work-up and purification of aminocyclopentanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for significant product loss during the work-up of aminocyclopentanol?

A1: Significant product loss during the work-up of aminocyclopentanol often stems from its high polarity and water solubility. Key factors include:

  • Incomplete Extraction: Due to the polar nature of the amino and hydroxyl groups, aminocyclopentanols can have a high affinity for the aqueous phase, leading to poor partitioning into organic solvents.

  • Emulsion Formation: The amphiphilic nature of aminocyclopentanols can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult and causing loss of product into the emulsion layer.

  • Adsorption onto Glassware and Drying Agents: The polar functional groups can lead to strong adsorption onto silica-based glassware and acidic drying agents.

  • Volatility: Some lower molecular weight aminocyclopentanols can be volatile, leading to loss during solvent removal under high vacuum.

Q2: How can I improve the extraction efficiency of my aminocyclopentanol from an aqueous solution?

A2: To improve extraction efficiency, consider the following strategies:

  • pH Adjustment: Basifying the aqueous layer (pH > 10) with a base like sodium hydroxide (NaOH) will deprotonate the amino group, reducing the compound's water solubility and increasing its partitioning into the organic solvent.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer increases its ionic strength, which decreases the solubility of the organic aminocyclopentanol and promotes its transfer to the organic phase.

  • Choice of Organic Solvent: Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of chloroform and isopropanol. Multiple extractions with fresh solvent are more effective than a single extraction with a large volume.

Q3: My aminocyclopentanol streaks badly during silica gel chromatography. What can I do to improve the separation?

A3: Streaking (or tailing) of amines on silica gel is a common issue due to the interaction of the basic amino group with acidic silanol groups on the silica surface. To mitigate this:

  • Use a Modified Eluent: Add a small amount of a basic modifier to the mobile phase. Commonly used modifiers include triethylamine (TEA) at a concentration of 0.1-1% or a small percentage of ammonium hydroxide in methanol.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, deactivated silica gel or reverse-phase (C18) chromatography can be effective.

Q4: I am struggling to crystallize my aminocyclopentanol derivative. What techniques can I try?

A4: Inducing crystallization of polar molecules can be challenging. Here are several techniques to attempt:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

  • Seeding: If a small amount of crystalline material is available, add a tiny crystal to the supersaturated solution to initiate crystal growth.

  • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent") to a concentrated solution of your compound. For polar aminocyclopentanols, a non-polar solvent like hexane or diethyl ether can be an effective antisolvent.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can promote the formation of well-ordered crystals.

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Work-up
Symptom Possible Cause Suggested Solution
Low mass of crude product after extraction and solvent removal.Incomplete Extraction: The aminocyclopentanol is remaining in the aqueous layer due to its high polarity.- Adjust the pH of the aqueous layer to >10 with NaOH before extraction. - Perform multiple extractions (3-5 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Use a "salting out" technique by adding saturated NaCl solution (brine) to the aqueous phase.
A stable emulsion forms between the aqueous and organic layers.Emulsion Formation: The aminocyclopentanol is acting as a surfactant.- Add brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite®. - Allow the mixture to stand for an extended period without agitation. - If possible, reduce the pH slightly to protonate the amine and increase its water solubility, then re-extract after breaking the emulsion.
Significant loss of product during solvent removal.Product Volatility: The aminocyclopentanol is co-evaporating with the solvent.- Use a rotary evaporator with a lower bath temperature and reduced vacuum. - Consider using a higher boiling point solvent for extraction if compatible. - Check the cold trap of the rotary evaporator for your product.
Issue 2: Product Loss During Purification
Symptom Purification Method Possible Cause Suggested Solution
Broad, tailing peaks and low recovery from the column.Silica Gel Chromatography Strong Adsorption: The basic amino group is interacting strongly with the acidic silica gel.- Add 0.1-1% triethylamine or ammonium hydroxide to the eluent. - Switch to a neutral or basic alumina column. - Consider reverse-phase chromatography (C18) with a buffered mobile phase.
The product does not crystallize from solution, or oils out.Crystallization High Solubility/Impurities: The compound is too soluble in the chosen solvent, or impurities are inhibiting crystal formation.- Try a different solvent or a mixture of solvents (e.g., a polar solvent for dissolution and a non-polar solvent as an antisolvent). - Use techniques like scratching, seeding, or slow evaporation. - Further purify the crude material by chromatography before attempting crystallization.
Low recovery after distillation.Fractional Distillation Decomposition/Azeotrope: The compound may be decomposing at its boiling point, or it may form an azeotrope with residual solvent.- Use vacuum distillation to lower the boiling point and prevent thermal decomposition. - Ensure the crude material is thoroughly dried and free of low-boiling solvents before distillation. - Check for the formation of azeotropes with common solvents.
Low yield after chiral resolution.Diastereomeric Salt Crystallization Poor Diastereomer Separation: The diastereomeric salts have similar solubilities.- Screen different chiral resolving agents. - Experiment with a variety of crystallization solvents and temperatures to maximize the solubility difference between the diastereomers.[1]

Quantitative Data Summary

Table 1: Yields for Steps in the Synthesis and Purification of (1R,3S)-3-Aminocyclopentanol Hydrochloride [2]

Synthetic Step Product Typical Yield (%)
Hetero Diels-Alder Reaction(+/-)-2-Azabicyclo[2.2.1]hept-5-en-3-one80
N-O Bond Reduction(+/-)-cis-3-Aminocyclopent-4-en-1-ol90
Enzymatic Resolution(+)-cis-N-[4-Hydroxyacetyl ester cyclopent-2-en-1-yl]carbamic acid tert-butyl ester43
Hydrogenation & Deprotection(1R,3S)-3-Aminocyclopentanol-
Salt Formation & Crystallization(1R,3S)-3-Aminocyclopentanol Hydrochloride80-86

Table 2: Comparison of Purification Techniques for Aminocyclopentanols (General Observations)

Purification Method Typical Purity Typical Recovery Advantages Disadvantages
Crystallization >99%60-90%Cost-effective for large scale, can provide very high purity.[3]Can be time-consuming to optimize, may result in lower yields if multiple recrystallizations are needed.
Silica Gel Chromatography 95-99%70-95%Versatile, can separate complex mixtures.[3]Can be expensive for large scale, potential for product loss on the column, especially for polar amines.
Fractional Distillation 90-98%50-80%Effective for separating compounds with different boiling points.[4]Not suitable for thermally unstable compounds, lower recovery due to hold-up in the column.
Diastereomeric Salt Resolution >99% (for the desired enantiomer)<50% (theoretical max for one enantiomer)Effective method for separating enantiomers.[1]Requires a suitable chiral resolving agent, can be a lengthy process of screening and optimization.

Experimental Protocols

Protocol 1: General Work-up and Extraction of Aminocyclopentanol
  • Reaction Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • pH Adjustment: Add 1M sodium hydroxide (NaOH) solution to the mixture until the pH of the aqueous layer is greater than 10. Check the pH using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine and Wash: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aminocyclopentanol.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude aminocyclopentanol in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). To prevent tailing, add 0.1-1% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Crystallization
  • Dissolution: Dissolve the crude aminocyclopentanol in a minimum amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Induce Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Antisolvent Addition (Alternative): Alternatively, dissolve the compound in a solvent in which it is soluble and slowly add a solvent in which it is insoluble (antisolvent) until the solution becomes cloudy.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Aminocyclopentanol Purification

experimental_workflow cluster_workup Work-up cluster_purification Purification reaction Crude Reaction Mixture quench Quench Reaction reaction->quench ph_adjust Adjust pH > 10 quench->ph_adjust extract Liquid-Liquid Extraction ph_adjust->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate crude_product Crude Aminocyclopentanol concentrate->crude_product chromatography Column Chromatography crude_product->chromatography crystallization Crystallization crude_product->crystallization distillation Vacuum Distillation crude_product->distillation pure_product Pure Aminocyclopentanol chromatography->pure_product crystallization->pure_product distillation->pure_product

Caption: Workflow for the work-up and purification of aminocyclopentanol.

Diagram 2: Troubleshooting Logic for Low Yield in Aminocyclopentanol Purification

troubleshooting_low_yield cluster_workup_issues Work-up Issues cluster_purification_issues Purification Issues start Low Product Yield check_workup Review Work-up Procedure start->check_workup check_purification Review Purification Method start->check_purification incomplete_extraction Incomplete Extraction? check_workup->incomplete_extraction adsorption Adsorption to Stationary Phase? check_purification->adsorption emulsion Emulsion Formation? incomplete_extraction->emulsion No solution_extraction Adjust pH, Salt Out, Multiple Extractions incomplete_extraction->solution_extraction Yes volatility Product Volatility? emulsion->volatility No solution_emulsion Add Brine, Filter through Celite® emulsion->solution_emulsion Yes solution_volatility Reduce Temperature/ Vacuum during Evaporation volatility->solution_volatility Yes solubility High Solubility in Crystallization Solvent? adsorption->solubility No solution_adsorption Add Basic Modifier, Change Stationary Phase adsorption->solution_adsorption Yes decomposition Thermal Decomposition during Distillation? solubility->decomposition No solution_solubility Change Solvent, Use Antisolvent solubility->solution_solubility Yes solution_decomposition Use Vacuum Distillation decomposition->solution_decomposition Yes

Caption: Troubleshooting guide for low product yield.

Diagram 3: Mechanism of Action of Aminocyclopentanol as a Glycosidase Inhibitor

glycosidase_inhibition substrate Glycoside Substrate enzyme Glycosidase Enzyme (e.g., β-glucosidase) substrate->enzyme binds to active site product Hydrolyzed Product (Sugars) enzyme->product catalyzes hydrolysis inactive_complex Enzyme-Inhibitor Complex (Inactive) enzyme->inactive_complex inhibitor Aminocyclopentanol (Protonated) inhibitor->enzyme mimics transition state and binds tightly to active site

Caption: Aminocyclopentanols inhibit glycosidases by mimicking the transition state.

References

Technical Support Center: Separation of 3-Aminocyclopentanol Optical Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods to remove optical isomer impurities from 3-aminocyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the optical isomers of 3-aminocyclopentanol?

A1: The three main techniques for resolving the enantiomers and diastereomers of 3-aminocyclopentanol are Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Diastereomeric Salt Formation. Each method offers distinct advantages and is chosen based on factors like scale, desired purity, and available resources.

Q2: What is the difference between direct and indirect chiral HPLC separation?

A2: Direct chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1] Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1]

Q3: Which enzymes are commonly used for the enzymatic resolution of aminocyclopentanols?

A3: Lipases are the most frequently used enzymes for the kinetic resolution of aminocyclopentanols and their derivatives.[2] Specifically, Candida antarctica lipase B (CAL-B) has demonstrated high enantioselectivity for related compounds.[3]

Q4: How does diastereomeric salt formation work for separating enantiomers?

A4: This method involves reacting the racemic 3-aminocyclopentanol (a base) with a single enantiomer of a chiral acid (the resolving agent), such as tartaric acid.[4][5] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated by filtration.[4][5] The resolved enantiomer is then recovered by treating the salt with a base.[4][5]

Q5: What is enantiomeric excess (e.e.) and why is it important?

A5: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It represents the percentage of one enantiomer in excess of the other. It is a critical parameter in drug development as different enantiomers of a drug can have different pharmacological activities and toxicities.

Troubleshooting Guides

Chiral HPLC Separation
Issue Potential Cause Troubleshooting Steps
Poor or no resolution of enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different CSPs (e.g., polysaccharide-based, Pirkle-type).- Vary the organic modifier (e.g., isopropanol, ethanol) and its ratio in the mobile phase.- Add a basic modifier like diethylamine (DEA) for basic analytes or an acidic modifier like trifluoroacetic acid (TFA) for acidic analytes to improve peak shape and resolution.
Peak tailing Undesirable interactions between the basic amine and the stationary phase.Add a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, to the mobile phase.
Split peaks - Column void or channeling.- Co-elution of isomers.- Check the column for voids and repack or replace if necessary.- Optimize the mobile phase and temperature to improve resolution between enantiomers.
Irreproducible retention times - Column not properly equilibrated.- Changes in mobile phase composition or temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Precisely control the mobile phase composition and column temperature.
Enzymatic Resolution
Issue Potential Cause Troubleshooting Steps
Low enantioselectivity (low E-value) - The enzyme is not well-suited for the substrate.- Suboptimal reaction conditions.- Screen a variety of lipases.- Lower the reaction temperature to potentially enhance enantioselectivity.- Optimize the solvent and acyl donor.
Slow reaction rate - Insufficient enzyme concentration.- Low reaction temperature.- Inefficient solvent.- Increase the amount of enzyme.- Optimize the temperature to balance reaction rate and selectivity.- Screen different organic solvents.
Poor yield of the desired enantiomer (<50%) - Incomplete reaction.- Enzyme inhibition or deactivation.- Increase the reaction time or enzyme loading.- Check for potential inhibitors in the substrate or solvent.
Difficulty in reproducing results - Variability in enzyme activity.- Purity of reagents.- Use a fresh batch of enzyme or test the activity of the current batch.- Ensure the purity of all reagents (substrate, solvent, acyl donor).
Diastereomeric Salt Formation
Issue Potential Cause Troubleshooting Steps
No crystal formation - Suboptimal solvent.- Solution is not supersaturated.- Try a different solvent or a mixture of solvents.- Concentrate the solution to induce crystallization.- Seeding with a small crystal from a previous successful experiment can be effective.[6]
Low diastereomeric/enantiomeric excess The solubility difference between the diastereomeric salts in the chosen solvent is not significant.- Screen a wider range of solvents.- Perform multiple recrystallizations to improve purity.[6]
Low yield The desired diastereomeric salt has significant solubility in the mother liquor.- Lower the crystallization temperature.- Change the solvent to one in which the desired salt is less soluble.[6]
Oil formation instead of crystals The salt is melting or has very high solubility in the chosen solvent.- Change the solvent to one with lower solvating power.- Decrease the temperature.

Data Presentation

Table 1: Comparison of Separation Methods for Aminocyclopentanol and Derivatives

Method Resolving/Stationary Phase Substrate Yield (%) Enantiomeric Excess (e.e.) (%) Reference
Diastereomeric Salt FormationL-tartaric acidPregabalin (similar structure)51.6>99 (diastereomerically pure)[7]
Enzymatic ResolutionCandida antarctica lipase B (CAL-B)cis-2-Aminocyclopentanecarboxamide>25>96 (product), >62 (substrate)[8]
Chiral HPLC (Normal Phase)Cellulose-based CSPAminocyclopentanol derivativeN/A (analytical)Baseline resolution achieved[9]

Experimental Protocols

Chiral HPLC Separation of 3-Aminocyclopentanol (Direct Method)

Objective: To separate the enantiomers of 3-aminocyclopentanol using a chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based, such as a cellulose or amylose derivative, 4.6 x 250 mm, 5 µm)

  • Racemic 3-aminocyclopentanol standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) of diethylamine to the mobile phase to improve peak shape. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic 3-aminocyclopentanol mixture in the mobile phase to a concentration of 1 mg/mL.[1]

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Optimize the mobile phase composition (e.g., by varying the hexane/IPA ratio) to improve resolution if necessary.

Enzymatic Kinetic Resolution of 3-Aminocyclopentanol

Objective: To selectively acylate one enantiomer of racemic 3-aminocyclopentanol using a lipase, allowing for separation of the acylated product from the unreacted enantiomer.

Materials:

  • Racemic 3-aminocyclopentanol

  • Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., Diisopropyl ether)

  • Stirring plate and magnetic stir bar

  • Reaction vessel

Procedure:

  • Reaction Setup: To a solution of racemic 3-aminocyclopentanol (1 mmol) in diisopropyl ether (10 mL), add vinyl acetate (1.2 mmol).

  • Enzyme Addition: Add the lipase (e.g., 20 mg of Novozym 435) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC.

  • Work-up: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separation: The reaction mixture now contains one enantiomer of 3-aminocyclopentanol and the acylated form of the other enantiomer. These can be separated by standard column chromatography on silica gel.

  • Hydrolysis: The acylated enantiomer can be hydrolyzed back to the free amino alcohol using a mild base if the other enantiomer is desired.

Diastereomeric Salt Formation and Crystallization

Objective: To separate the enantiomers of 3-aminocyclopentanol by forming diastereomeric salts with a chiral acid.

Materials:

  • Racemic 3-aminocyclopentanol

  • (+)-Tartaric acid (or another chiral acid like (+)-Dibenzoyl-D-tartaric acid)

  • Methanol

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve racemic 3-aminocyclopentanol (1.0 eq.) in methanol in an Erlenmeyer flask. In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol.[4]

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate of the diastereomeric salts should form.[4]

  • Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization of the less soluble diastereomeric salt.[4]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[4]

  • Liberation of the Enantiomer: Dissolve the collected crystals in water and add a base (e.g., 2 M NaOH) until the pH is >11 to liberate the free amine.[4]

  • Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent like dichloromethane.[4][5] The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar process.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_result Result racemic_mix Racemic 3-Aminocyclopentanol dissolve Dissolve in Mobile Phase racemic_mix->dissolve injection Inject Sample dissolve->injection mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA + DEA) mobile_phase->dissolve csp_column Chiral Stationary Phase (CSP) Column injection->csp_column separation Differential Interaction with CSP csp_column->separation detection UV Detector separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram quantification Quantify Enantiomeric Purity chromatogram->quantification

Caption: Workflow for Chiral HPLC Separation.

Enzymatic_Resolution_Workflow cluster_outcome Reaction Outcome racemic_mix Racemic 3-Aminocyclopentanol (R- and S-enantiomers) reaction Enzymatic Acylation (Lipase, Acyl Donor, Solvent) racemic_mix->reaction unreacted Unreacted S-Enantiomer reaction->unreacted acylated Acylated R-Enantiomer reaction->acylated separation Separation (e.g., Column Chromatography) unreacted->separation acylated->separation isolated_S Isolated S-Enantiomer separation->isolated_S isolated_R_ester Isolated Acylated R-Enantiomer separation->isolated_R_ester hydrolysis Hydrolysis (Base) isolated_R_ester->hydrolysis isolated_R Isolated R-Enantiomer hydrolysis->isolated_R

Caption: Workflow for Enzymatic Resolution.

Diastereomeric_Salt_Formation_Workflow cluster_separation Separation by Filtration racemic_mix Racemic 3-Aminocyclopentanol (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation in Solvent racemic_mix->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization crystals Crystals of Less Soluble Diastereomeric Salt (e.g., S-Amine-(+)-Acid) crystallization->crystals mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., R-Amine-(+)-Acid) crystallization->mother_liquor liberation_S Liberation with Base (NaOH) crystals->liberation_S liberation_R Liberation with Base (NaOH) mother_liquor->liberation_R enantiomer_S Pure S-Enantiomer liberation_S->enantiomer_S enantiomer_R Pure R-Enantiomer liberation_R->enantiomer_R

Caption: Workflow for Diastereomeric Salt Formation.

References

Managing incomplete deprotection in aminocyclopentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminocyclopentanols. The resources below address common challenges, with a specific focus on overcoming incomplete deprotection of amine and alcohol functional groups.

Troubleshooting Guide: Incomplete Deprotection Reactions

This guide provides a systematic approach to diagnosing and resolving issues related to incomplete deprotection of common protecting groups used in aminocyclopentanol synthesis, such as the tert-butyloxycarbonyl (Boc) group for amines and silyl ethers for alcohols.

Question 1: My Boc deprotection is incomplete, as confirmed by TLC and LC-MS. What are the common causes and how can I resolve this?

Answer:

Incomplete Boc deprotection is a frequent challenge, often indicated by the presence of significant starting material in your reaction monitoring.[1] The primary causes stem from issues with the acidic reagent, reaction conditions, or the substrate itself.

Possible Causes & Suggested Solutions:

  • Insufficient Acid Strength or Concentration : The cleavage of the Boc group is highly dependent on the acid concentration, often showing a second-order dependence.[1] If the acid (e.g., Trifluoroacetic Acid - TFA) is old, has absorbed water, or is used in too low a concentration, the reaction may stall.[2][3]

    • Solution : Use fresh, high-purity TFA or HCl in dioxane. Increase the TFA concentration in Dichloromethane (DCM), typically from 20% to a 1:1 (50%) mixture.[4][5] Alternatively, switch to a stronger acidic system like 4M HCl in dioxane.[1][4]

  • Inadequate Reaction Time : While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer exposure to the acidic conditions.[2][4]

    • Solution : Continue to monitor the reaction by TLC every 30-60 minutes and extend the reaction time as needed.[4]

  • Low Reaction Temperature : Standard procedures are often performed at room temperature. However, challenging substrates may benefit from gentle heating.

    • Solution : Increase the reaction temperature gently to around 40°C, while carefully monitoring for potential side product formation.[1]

  • Steric Hindrance : If the Boc-protected amine is in a sterically crowded environment, the acidic reagent may have difficulty accessing the group.[1][2][3]

    • Solution : In addition to increasing reaction time and temperature, consider using a stronger acid system as mentioned above.[1][3]

  • Poor Substrate Solubility : If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[3]

    • Solution : Ensure your protected aminocyclopentanol derivative is fully soluble in the chosen solvent (e.g., DCM). If solubility is an issue, explore other solvent systems, though DCM is most common for TFA-mediated deprotections.[3]

Question 2: I am struggling with the incomplete removal of a TBDMS (tert-butyldimethylsilyl) ether from the hydroxyl group. What should I do?

Answer:

Incomplete deprotection of silyl ethers like TBDMS is typically related to reagent choice, reaction conditions, or steric hindrance.

Possible Causes & Suggested Solutions:

  • Reagent Reactivity : The choice of fluoride source or acidic conditions is critical. Tetrabutylammonium fluoride (TBAF) is a common reagent, but its effectiveness can be hampered by steric hindrance.[6]

    • Solution : For stubborn silyl ethers, hydrofluoric acid (HF) in pyridine or acetonitrile is a very effective, albeit more hazardous, alternative that must be handled with extreme care in plastic labware.[7]

  • Steric Hindrance : The bulky nature of the TBDMS group, combined with a hindered position on the cyclopentanol ring, can slow down the deprotection reaction significantly.[8]

    • Solution : Increase the reaction time and/or temperature. If using TBAF, ensure the solvent (typically THF) is anhydrous, as water can affect the reaction rate.

  • Insufficient Reagent : An inadequate amount of the deprotecting agent will lead to an incomplete reaction.

    • Solution : Ensure at least a stoichiometric amount of the deprotecting agent is used. For challenging substrates, using a slight excess (e.g., 1.1-1.5 equivalents) of TBAF or another fluoride source can drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: How do I properly monitor the progress of a Boc deprotection reaction?

A1: The most common and effective method is Thin-Layer Chromatography (TLC).[3] Spot the reaction mixture on a silica gel plate alongside a spot of your starting material. The deprotected aminocyclopentanol product will be significantly more polar and should have a much lower Rf value (it will travel a shorter distance up the plate).[2] Visualize the spots using a suitable stain, such as potassium permanganate or ninhydrin (which gives a characteristic blue/purple color with primary amines).[2][4]

Q2: What is the standard work-up procedure after a Boc deprotection using TFA/DCM?

A2: After confirming reaction completion via TLC, the primary goal is to remove the excess TFA and the DCM solvent.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation).[1][5] Co-evaporation with a solvent like toluene can help remove residual TFA.[5]

  • The resulting product is an amine TFA salt.[9] For many subsequent reactions, this salt can be used directly.

  • To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is no longer acidic.[1][10]

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the free amine.[1]

Q3: My deprotected aminocyclopentanol is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A3: This is a common issue with free amines, which can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[11][12]

  • Base-Washed Silica : Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a tertiary amine like triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites.[12][13]

  • Amine-Functionalized Silica : Use a commercially available amine-functionalized stationary phase (KP-NH), which is designed to minimize strong interactions with basic compounds and often provides excellent separation without mobile phase modifiers.[12]

  • Reversed-Phase Chromatography (High pH) : If the compound is soluble, reversed-phase HPLC using a pH-stable C18 column with a high pH mobile phase (e.g., ammonium bicarbonate at pH 10) can be very effective for purifying polar amines.[11]

  • Ion-Exchange Chromatography : This technique is excellent for highly polar, charged compounds and can provide high capacity and resolution.[11]

Quantitative Data Summary

The tables below provide a summary of common reaction conditions for deprotection relevant to aminocyclopentanol synthesis.

Table 1: Common Conditions for Boc Deprotection

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical DurationNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[4][5]Dichloromethane (DCM)Room Temp0.5 - 4 hours[5]Most common method; monitor carefully as TFA is highly corrosive.
Hydrochloric Acid (HCl)4M[1][4]1,4-DioxaneRoom Temp1 - 12 hours[5]Yields the amine hydrochloride salt directly.
Oxalyl Chloride / Methanol3 equivalents[14]MethanolRoom Temp1 - 4 hours[5][14]A milder alternative for substrates sensitive to strong acids.[14]

Table 2: Common Conditions for TBDMS Deprotection

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical DurationNotes
Tetrabutylammonium Fluoride (TBAF)1M solutionTetrahydrofuran (THF)Room Temp1 - 8 hoursVery common; reaction rate is sensitive to steric hindrance.[7]
Hydrofluoric Acid (HF) - PyridineExcessAcetonitrile or THF0 - Room Temp< 8 hoursHighly effective but corrosive and toxic; requires special handling (plasticware).[7]
Acetic Acid (AcOH)-THF / H₂ORoom TempVariesMilder acidic conditions for selective deprotection.[15]
Camphorsulfonic acid (CSA)100 mol%MethanolRoom Temp< 15 minutesEffective for rapid deprotection of primary TBDMS ethers.[7]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA/DCM
  • Dissolve the Boc-protected aminocyclopentanol (1.0 equivalent) in dichloromethane (DCM).[5]

  • To this solution, add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-50% (v/v).[5] For substrates prone to side reactions from the generated tert-butyl cation, scavengers like triisopropylsilane (TIS) can be added.[5][16]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (Mobile phase example: 9:1 DCM/Methanol) until the starting material spot is no longer visible (typically 0.5-4 hours).[4][5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Proceed with an aqueous work-up by neutralizing with saturated NaHCO₃ solution to obtain the free amine or use the resulting TFA salt directly for the next step.[1][5]

Protocol 2: General Procedure for TBDMS Deprotection with TBAF
  • Dissolve the TBDMS-protected aminocyclopentanol (1.0 equivalent) in anhydrous Tetrahydrofuran (THF).

  • Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC (Mobile phase example: 7:3 Hexanes/Ethyl Acetate). The product will have a significantly lower Rf than the starting material.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product using flash column chromatography as required.

Visualized Workflows and Pathways

The following diagrams illustrate logical workflows for troubleshooting common issues in aminocyclopentanol synthesis.

G Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection (TLC/LC-MS shows starting material) check_reagents Check Reagents & Time start->check_reagents extend_time Extend Reaction Time (Monitor by TLC) check_reagents->extend_time Time < 4h? fresh_acid Use Fresh/Anhydrous Acid (TFA, HCl) check_reagents->fresh_acid Reagent Old? check_solubility Check Substrate Solubility extend_time->check_solubility Still Incomplete complete Reaction Complete extend_time->complete Complete fresh_acid->check_solubility Still Incomplete fresh_acid->complete Complete increase_conc Increase Acid Concentration (e.g., 50% TFA) increase_temp Increase Temperature (e.g., to 40°C) increase_conc->increase_temp Still Incomplete increase_conc->complete Complete stronger_acid Switch to Stronger Acid (e.g., 4M HCl/Dioxane) stronger_acid->complete increase_temp->stronger_acid Still Incomplete increase_temp->complete Complete check_solubility->increase_conc Soluble change_solvent Modify Solvent System (if possible) check_solubility->change_solvent Insoluble change_solvent->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Purification Strategy for Polar Aminocyclopentanols start Crude Deprotected Aminocyclopentanol silica_chrom Standard Silica Gel Chromatography start->silica_chrom good_sep Good Separation silica_chrom->good_sep Successful poor_sep Poor Separation (Tailing) silica_chrom->poor_sep Unsuccessful purified Purified Product good_sep->purified base_wash Use Base-Treated Silica (e.g., with Triethylamine) poor_sep->base_wash amine_phase Use Amine-Functionalized Silica (KP-NH) poor_sep->amine_phase other_methods Alternative Methods poor_sep->other_methods Still Poor base_wash->purified Improved amine_phase->purified Improved rp_hplc Reversed-Phase HPLC (High pH) other_methods->rp_hplc ion_exchange Ion-Exchange Chromatography other_methods->ion_exchange rp_hplc->purified ion_exchange->purified

Caption: Decision tree for purifying polar aminocyclopentanols.

References

Catalyst inactivity issues in hydrogenation steps of synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydrogenation Catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to catalyst inactivity during hydrogenation steps.

Troubleshooting Guide: Diagnosing Catalyst Inactivity

When a hydrogenation reaction stalls or proceeds poorly, a systematic approach can help identify the root cause. The following workflow provides a logical sequence of steps for diagnosing the issue.

G start Problem: Reaction is slow, stalled, or incomplete. check_reaction 1. Review Reaction Parameters - Temperature - Pressure (H2 supply) - Agitation rate start->check_reaction params_ok Parameters are correct check_reaction->params_ok Yes params_bad Parameters are incorrect check_reaction->params_bad No check_purity 2. Assess Raw Material Purity - Substrate - Solvent - Hydrogen gas params_ok->check_purity adjust_params Action: Adjust to optimal conditions. Re-run experiment. params_bad->adjust_params purity_ok Purity confirmed check_purity->purity_ok Yes purity_bad Impurity suspected check_purity->purity_bad No analyze_catalyst 3. Characterize the Catalyst - Sudden vs. Gradual deactivation? - Any change in appearance? purity_ok->analyze_catalyst purify_mats Action: Purify materials (distill, filter). Use a guard bed. purity_bad->purify_mats sudden_death Sudden Deactivation analyze_catalyst->sudden_death gradual_death Gradual Deactivation analyze_catalyst->gradual_death poisoning Likely Cause: Poisoning (e.g., S, N, Halides, CO) sudden_death->poisoning fouling_sintering Likely Cause: - Coking/Fouling - Sintering - Leaching gradual_death->fouling_sintering poison_action Action: - Identify poison source (See Protocol 1). - Purify inputs. - Consider catalyst regeneration. poisoning->poison_action fs_action Action: - Analyze spent catalyst (TPO, ICP, TEM). - Optimize reaction conditions. - Attempt regeneration (See Protocol 2 & 3). fouling_sintering->fs_action

Caption: A troubleshooting workflow for diagnosing catalyst inactivity.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction has stalled unexpectedly. What is the most common cause?

A sudden or rapid loss of catalytic activity is often a sign of catalyst poisoning.[1][2] Poisons are substances that strongly adsorb to the catalyst's active sites, blocking them from reactants.[3][4][5] This chemical deactivation can occur even with trace amounts of impurities in the starting materials, solvent, or hydrogen gas.[1] Common poisons for noble-metal catalysts like palladium (Pd) and platinum (Pt) include compounds containing sulfur, nitrogen, phosphorus, halides, and carbon monoxide.[3][6][7][8]

Q2: How can I differentiate between catalyst poisoning, coking, and sintering?

The deactivation profile provides important clues:

  • Poisoning: Typically causes a rapid and severe drop in activity.[2] The catalyst may not show any visible change. It is a chemical process where impurities bind to active sites.[9]

  • Coking/Fouling: This is a physical blockage of pores and active sites by carbonaceous deposits or polymers.[3][10] It usually results in a gradual decline in reaction rate over one or more cycles.[1] The spent catalyst may appear discolored or clumpy.

  • Sintering (Thermal Degradation): This is the agglomeration of metal particles on the support surface due to excessive heat, leading to a loss of active surface area.[9][11][12] This typically causes a slow, gradual loss of activity over repeated uses or prolonged time at high temperatures.[5]

Q3: My catalyst's performance is decreasing gradually with each reuse. What should I investigate?

A gradual decrease in activity points toward mechanisms like coking, sintering, or leaching.

  • Coking/Fouling: Occurs when reactants, intermediates, or products decompose or polymerize on the catalyst surface, forming carbonaceous deposits that block active sites.[10][13] This is common in reactions involving hydrocarbons or complex organic molecules.[10]

  • Sintering: If the reaction is run at high temperatures, the small metal nanoparticles of the catalyst can migrate and clump together, reducing the available surface area for reaction.[12]

  • Leaching: The active metal may slowly dissolve into the reaction medium, especially under acidic or alkaline conditions or in the presence of chelating agents.[14][15][16] This leads to a permanent loss of the active species from the solid support.[15] Analyzing the reaction filtrate for traces of the metal can confirm leaching.[1]

Q4: Can a deactivated catalyst be regenerated?

Yes, regeneration is often possible, but its success depends on the cause of deactivation.[1][17]

  • Deactivation by Coking/Fouling: This is often reversible. The most common method is to burn off the carbon deposits in a controlled stream of air or oxygen at elevated temperatures (calcination).[13][18] Solvent washing can also be effective for removing soluble foulants.[15][19]

  • Deactivation by Poisoning: Regeneration can be difficult if the poison binds irreversibly (e.g., sulfur on palladium).[1] However, some poisons can be removed. For example, water washing has been shown to remove potassium poisoning, restoring most of the catalytic activity.[20] Chemical treatments, such as using an oxidizing agent for sulfide poisons, have also been explored.[16]

  • Deactivation by Sintering or Leaching: These mechanisms cause permanent physical changes to the catalyst and are generally considered irreversible.

Data Presentation

Table 1: Common Poisons for Hydrogenation Catalysts

This table summarizes common chemical species known to poison frequently used hydrogenation catalysts. Even at parts-per-million (ppm) levels, these impurities can severely deactivate noble-metal catalysts.[7][11]

Poison ClassExamplesAffected CatalystsTypical Concentration Threshold
Sulfur Compounds H₂S, thiols, sulfides, sulfitesPd, Pt, Ni, Ru< 10 ppm can cause significant deactivation.[1][7][21]
Nitrogen Compounds Amines, nitriles, nitro compounds, heterocyclesPd, Pt, NiVaries; can act as inhibitors or poisons.[8][22]
Halides Chlorides, bromidesPd, PtCan cause deactivation through chemical interactions.[7][8]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Pd, Pt, NiLow ppm levels can form stable complexes with active sites.[4][6]
Carbon Monoxide (CO) CO gas (e.g., in H₂ feed)Pd, Pt, Fe, Cuppm levels can strongly adsorb and block active sites.[4][8][11]
Table 2: Indicative Sintering Temperatures for Common Catalysts

Sintering is a thermal process that becomes significant at high temperatures, causing a loss of active surface area.[11] The exact temperature depends heavily on the support material, particle size, and reaction atmosphere.

Catalyst MetalSupport ExampleIndicative Sintering Onset Temperature
Nickel (Ni) Al₂O₃, SiO₂> 400 °C
Palladium (Pd) Carbon, Al₂O₃> 500 °C[10]
Platinum (Pt) Carbon, Al₂O₃> 500 °C
Ruthenium (Ru) Carbon, Al₂O₃> 400 °C

Experimental Protocols

Protocol 1: General Analysis of Spent Catalyst for Leaching

This protocol outlines a general procedure for digesting a spent catalyst and analyzing the liquid for leached metal content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Objective: To quantify the amount of active metal that has been lost from the support into the reaction solution.

Methodology:

  • Sample Collection: After the reaction, carefully filter the solid catalyst from the reaction mixture. Retain both the solid catalyst and the liquid filtrate for analysis.

  • Sample Preparation (Liquid Filtrate):

    • Take a precise volume (e.g., 25 mL) of the liquid filtrate and place it in a suitable beaker.[5]

    • Acidify the sample by adding high-purity nitric acid (HNO₃) and hydrochloric acid (HCl). A common mixture is 2.0 mL of concentrated HNO₃ and 6.0 mL of concentrated HCl.[5]

    • If the sample contains particulates, it must be digested. A common method is microwave digestion following the addition of acids.[5]

    • Dilute the digested sample to a known final volume (e.g., 100 mL) with deionized water. The sample may need further dilution with 1-2% nitric acid to ensure the analyte concentration is within the instrument's linear range.[1]

  • ICP-MS Analysis:

    • Prepare a series of calibration standards of the metal of interest (e.g., Pd, Pt, Ni) with concentrations spanning the expected range of the sample.[9]

    • Also prepare a method blank using the same acids and deionized water to determine background contamination.[20]

    • Introduce an internal standard to all samples, standards, and blanks to correct for matrix effects and instrumental drift.[1]

    • Analyze the prepared samples using the ICP-MS instrument, which measures the mass-to-charge ratio of ions generated in a high-temperature argon plasma.[13]

  • Data Interpretation: Compare the concentration of the metal in the filtrate to the initial amount of metal loaded on the catalyst to calculate the percentage of leaching.

Protocol 2: Regeneration of a Coked Catalyst by Temperature-Programmed Oxidation (TPO)

Objective: To remove carbonaceous deposits (coke) from a catalyst surface by controlled oxidation.

Methodology:

  • Sample Preparation: Weigh approximately 20-50 mg of the dried, spent catalyst and load it into a quartz reactor tube.[18]

  • System Setup: Place the reactor in a programmable furnace connected to a gas flow system and an downstream detector (e.g., mass spectrometer or a thermal conductivity detector).

  • Pre-treatment: Heat the sample under a flow of an inert gas (e.g., Helium or Nitrogen) to a moderate temperature (e.g., 150 °C) to remove any physisorbed species. Hold for 30-60 minutes.

  • Oxidation Step:

    • Switch the gas flow to a dilute oxygen mixture (e.g., 1-3% O₂ in He or N₂).[4][18] A typical flow rate is 20-80 cc/min.[18]

    • Begin ramping the temperature of the furnace at a linear rate, for example, 10 °C/min.[23]

    • Continuously monitor the effluent gas for CO₂ and CO, which are the products of coke combustion.

    • The temperature at which the CO₂/CO signal reaches its maximum indicates the temperature required to burn off a specific type of coke. Continue heating until the signal returns to the baseline, indicating all coke has been removed.

  • Post-treatment: Once the oxidation is complete, cool the catalyst under an inert gas flow. The catalyst may require a reduction step (e.g., in H₂) before being used in another hydrogenation reaction.

Protocol 3: Regeneration of a Fouled Catalyst by Solvent Washing

Objective: To remove soluble organic residues or weakly adsorbed species from the catalyst surface.

Methodology:

  • Catalyst Recovery: After the reaction, recover the spent catalyst by filtration.

  • Solvent Selection: Choose a solvent in which the suspected fouling agents are highly soluble but the desired product and substrate are not (to avoid loss). The choice of solvent is critical; options can range from non-polar (e.g., xylene) to polar (e.g., acetone, ethanol).[3]

  • Washing Procedure:

    • Place the recovered catalyst in a flask.

    • Add a sufficient volume of the selected solvent to create a slurry.

    • Stir the slurry at room temperature or with gentle heating for 1-2 hours. For strongly adsorbed foulants, using a recirculation pump to continuously flush the solvent through the catalyst bed can be more effective.[19]

    • Decant or filter the solvent.

  • Repeat and Dry:

    • Repeat the washing step 2-3 times with fresh solvent to ensure complete removal of the contaminants.

    • After the final wash, dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-100 °C) to remove all residual solvent.

  • Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to determine the effectiveness of the washing procedure.

Visualization of Deactivation Mechanisms

The following diagram illustrates the primary physical and chemical mechanisms by which a heterogeneous catalyst loses its activity.

G cluster_fresh Fresh Catalyst cluster_support1 cluster_poisoned Poisoning cluster_support2 cluster_fouled Coking / Fouling cluster_support3 cluster_sintered Sintering cluster_support4 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 poison1 poison2 poison3 l2 Poisons (red diamonds) chemically block active sites. p11 p12 p13 p14 p15 coke1 coke2 l3 Carbon deposits (grey hex) physically cover surface. p16 p17 l4 High temperature causes metal particles to agglomerate, reducing surface area. a1 a1->l2 a2 a2->l3 a3 a3->l4

Caption: Key mechanisms of heterogeneous catalyst deactivation.

References

Technical Support Center: Crystallization Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering product oiling out during crystallization. Oiling out, or liquid-liquid phase separation, is a phenomenon where a compound separates from a solution as a liquid instead of a solid, often leading to low purity and poor yield.[1][2] This guide offers troubleshooting steps and frequently asked questions to address this common crystallization challenge.

Troubleshooting Guide: Oiling Out Observed

Issue: During the cooling or anti-solvent addition phase of crystallization, liquid droplets form instead of solid crystals. This is known as "oiling out."

Initial Assessment:

  • Observe the phenomenon: Note the temperature at which oiling out occurs and the overall appearance of the separated liquid phase (e.g., small droplets, a continuous layer).

  • Review the process parameters: Check the cooling rate, solvent system, and concentration of your solution. High supersaturation is a primary driver of oiling out.[3]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting oiling out:

G Troubleshooting Workflow for Oiling Out start Oiling Out Observed check_supersaturation Was supersaturation achieved too quickly? start->check_supersaturation check_solvent Is the solvent system appropriate? check_supersaturation->check_solvent No solution_slow_cooling Reduce Cooling Rate & Decrease Concentration check_supersaturation->solution_slow_cooling Yes check_impurities Are impurities present? check_solvent->check_impurities Yes solution_solvent_screen Perform Solvent Screening & Consider Co-solvents check_solvent->solution_solvent_screen No solution_purify Purify the Material (e.g., charcoal treatment) check_impurities->solution_purify Yes success Successful Crystallization check_impurities->success No solution_seeding Introduce Seed Crystals solution_slow_cooling->solution_seeding solution_seeding->success solution_solvent_screen->success solution_purify->success

Caption: A step-by-step workflow for diagnosing and resolving oiling out during crystallization.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil) instead of a solid crystalline phase.[2][4] This is problematic because the oily phase often has a higher affinity for impurities, and when it eventually solidifies, it can trap these impurities, leading to a product with low purity.[5] The resulting solid may also be amorphous or glass-like, which can be difficult to handle and process further.[2]

Q2: What are the main causes of oiling out?

A2: Several factors can contribute to oiling out:

  • High Supersaturation: Creating supersaturation too quickly, for instance, through rapid cooling or fast anti-solvent addition, is a primary cause.[3][6]

  • Low Melting Point: If the melting point of the compound (especially when impure) is lower than the temperature of the solution, it may separate as a liquid.[5] Impurities can significantly lower the melting point of a substance.[7]

  • Poor Solvent Choice: The solvent system may not be optimal for crystallization, leading to poor solute-solvent interactions that favor liquid-liquid phase separation.[1]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting oiling out.[7]

Q3: How can I prevent oiling out from happening in the first place?

A3: Proactive measures can significantly reduce the risk of oiling out:

  • Control Supersaturation: Generate supersaturation slowly by reducing the cooling rate or the rate of anti-solvent addition.[6] Working with a more dilute solution can also help.[3]

  • Effective Seeding: Introduce seed crystals into the solution once it is in the metastable zone (a region of slight supersaturation). This encourages controlled crystal growth over oiling out.[3][6]

  • Solvent Selection: Conduct a thorough solvent screening to find a system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.[3] The use of co-solvents can sometimes mitigate oiling out.[3]

  • Ensure Purity: Use pure starting materials to minimize the impact of impurities on the melting point and crystal formation.[6]

Q4: My product has already oiled out. Can I salvage the experiment?

A4: Yes, in many cases, you can recover your product:

  • Reheat and Dilute: The most common approach is to reheat the solution to dissolve the oil, then add more of the primary ("good") solvent to decrease the concentration.[1][5] Afterward, attempt to recrystallize by cooling the solution at a much slower rate.

  • Change the Solvent System: If reheating and diluting is unsuccessful, you may need to evaporate the current solvent and attempt the crystallization in a different solvent system.[5]

  • Trituration: If the oil solidifies into an amorphous solid, you can try triturating it with a poor solvent to induce crystallization.

Data Presentation

The choice of solvent and the cooling rate are critical parameters in preventing oiling out. The following tables provide illustrative data on how these factors can influence the outcome of a crystallization experiment.

Table 1: Effect of Cooling Rate on Crystallization Outcome

Cooling Rate (°C/hour)ObservationProduct Form
20Oiling out observed at 45°CAmorphous Solid
10Oiling out observed at 40°CAmorphous Solid
5Crystalline solid formedCrystalline Powder
1Crystalline solid formedWell-defined Crystals

Table 2: Solvent Polarity and Propensity for Oiling Out

Solvent SystemPolarity IndexObservation
Toluene2.4Severe oiling out
Ethyl Acetate4.4Minor oiling out
Acetone5.1Crystalline solid
Isopropanol3.9Crystalline solid with slow cooling
Ethanol/Water (9:1)~8.0No oiling out observed

Experimental Protocols

1. Controlled Cooling Crystallization

  • Objective: To achieve a slow and controlled rate of supersaturation to favor crystal growth over oiling out.

  • Methodology:

    • Dissolve the compound in the chosen solvent at an elevated temperature until the solution is clear.[3]

    • Instead of allowing the flask to cool at room temperature or in an ice bath, place it in a programmable heating mantle or a water bath with a controlled temperature ramp.[3]

    • Set the cooling rate to a slow value (e.g., 1-5 °C per hour).

    • Monitor the solution for the onset of crystallization.

    • Once crystallization begins, continue the slow cooling to the final desired temperature.

2. Seeding Protocol

  • Objective: To bypass spontaneous nucleation and promote controlled crystal growth within the metastable zone.

  • Methodology:

    • Prepare a saturated solution of your compound at an elevated temperature.[3]

    • Cool the solution slowly to a temperature within the metastable zone. This is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.[3]

    • Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure compound.[3]

    • Continue to cool the solution slowly to the final crystallization temperature to allow for the growth of the seed crystals.[3]

3. Solvent Screening Protocol

  • Objective: To identify a suitable solvent system that minimizes the risk of oiling out.

  • Methodology:

    • In small vials, dissolve a known quantity of your compound in a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and solvent mixtures at an elevated temperature.[3]

    • Observe the vials as they cool to room temperature and note any signs of crystallization or oiling out.[3]

    • For promising solvent systems, perform a more controlled cooling experiment to confirm the absence of oiling out.

    • Analyze any solids that form for purity and crystal form to identify the most selective solvent system.[3]

Visualization of Oiling Out Phenomenon

The following phase diagram illustrates the thermodynamic relationship between solubility, the metastable zone, and the region where oiling out is likely to occur.

G Phase Diagram for a System Prone to Oiling Out cluster_curves xaxis Temperature yaxis Concentration origin origin->xaxis origin->yaxis solubility metastable oiling_out solubility_start solubility_end solubility_start->solubility_end Solubility Curve metastable_start metastable_end metastable_start->metastable_end Metastable Zone Boundary oiling_out_start oiling_out_end oiling_out_start->oiling_out_end Oiling Out Boundary undersaturated Undersaturated Region (Stable Solution) metastable_zone Metastable Zone (Crystal Growth Favored) labile_zone Labile Zone (Oiling Out / Spontaneous Nucleation)

References

Minimizing residual solvents in the final 3-aminocyclopentanol product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-aminocyclopentanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and purification, with a focus on minimizing residual solvents in the final product.

Troubleshooting Guide: High Levels of Residual Solvents

This guide provides a systematic approach to diagnosing and resolving issues of high residual solvent content in your final 3-aminocyclopentanol product.

Initial Assessment

Question: My final 3-aminocyclopentanol product shows high levels of residual solvents after analysis. What is the first step?

Answer: The first step is to confirm the identity and quantity of the residual solvents using a validated analytical method, typically Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[1][2] Cross-reference the identified solvents with your synthesis and purification protocols to ensure they were expected. Pay close attention to solvents used in the final steps, such as reaction, workup, or recrystallization, as these are the most likely culprits.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting and minimizing residual solvents.

Troubleshooting Workflow for Residual Solvents cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Corrective Actions cluster_3 Verification start High Residual Solvent Detected by GC check_drying Was the drying process adequate? (Time, Temp, Vacuum) start->check_drying check_crystallization Was recrystallization effective? (Solvent choice, Cooling rate) check_drying->check_crystallization Yes optimize_drying Optimize Drying Conditions (Increase time/temp, improve vacuum) check_drying->optimize_drying No check_filtration Was the product washed correctly? (Washing solvent, Volume) check_crystallization->check_filtration Yes rerun_crystallization Re-crystallize Product (Select a different solvent/anti-solvent) check_crystallization->rerun_crystallization No improve_washing Improve Washing Technique (Use cold, non-solubilizing solvent) check_filtration->improve_washing No reanalyze Re-analyze by Headspace GC check_filtration->reanalyze Yes (No obvious issue) optimize_drying->reanalyze rerun_crystallization->reanalyze improve_washing->reanalyze reanalyze->check_drying Fail end_node Product Meets ICH Specs reanalyze->end_node Pass

Caption: Troubleshooting workflow for addressing high residual solvents.

Frequently Asked Questions (FAQs)

Q1: Which solvents are most common and problematic in the synthesis of 3-aminocyclopentanol?

A1: Based on typical synthetic routes, solvents like dichloromethane (DCM), isopropanol, acetone, and ethers (like THF or MTBE) are often used.[3][4][5] Polar aprotic solvents used in earlier steps can also be carried through. Due to its toxicity, DCM (a Class 2 solvent) is of particular concern and its levels must be carefully controlled to be within the limits set by the International Council for Harmonisation (ICH).[6]

Q2: My product is an oil or wax, which makes solvent removal difficult. What can I do?

A2: The physical form of the product significantly impacts solvent removal.[5] An amorphous (oily or waxy) product has a lower surface area and can trap solvent molecules more effectively than a crystalline solid. The primary solution is to induce crystallization. This can be achieved by:

  • Recrystallization: Using an appropriate solvent/anti-solvent system.

  • Seeding: Introducing a small crystal of the pure compound to a supersaturated solution.

  • Trituration: Stirring the oil with a non-solvent to encourage solidification.

Q3: Can I use a rotary evaporator (rotovap) as my only drying method?

A3: While a rotary evaporator is excellent for bulk solvent removal, it is often insufficient for reducing residual solvents to pharmaceutically acceptable levels. High-boiling point solvents and solvents trapped within the crystal lattice require more rigorous drying methods, such as a vacuum oven at a controlled temperature.

Q4: Increasing the vacuum oven temperature is causing my product to degrade. How can I remove a high-boiling point solvent?

A4: If your product is thermally labile, increasing the temperature may not be an option. Consider these strategies:

  • Prolonged Drying Time: Dry the product for a longer period under a deep vacuum.

  • Nitrogen Sweep: Use a vacuum oven with the capability of a slow, intermittent nitrogen bleed to help carry solvent vapors away.

  • Recrystallization: Choose a crystallization solvent with a lower boiling point and different polarity, which can displace the trapped high-boiling solvent.[3] The new, lower-boiling solvent will then be easier to remove.

  • Lyophilization (Freeze-Drying): If your product is soluble in water or another suitable solvent with a high freezing point (like 1,4-dioxane), lyophilization can be an effective, low-temperature drying method.

Q5: I've tried optimizing the drying process, but a specific solvent remains. Why?

A5: This issue often arises when solvent molecules are incorporated into the crystal lattice, forming solvates.[3] In such cases, simple drying is ineffective because the solvent is part of the crystal structure. The most effective solution is to change the crystallization conditions (e.g., use a different solvent) to favor the formation of a non-solvated crystal form.[7] The choice of solvent can significantly influence which polymorphic form crystallizes.[8]

Data Presentation: ICH Q3C Limits for Common Solvents

All pharmaceutical products must comply with the ICH Q3C guidelines for residual solvents.[9][10][11] Solvents are categorized into three classes based on their toxicity. The goal is to remove all residual solvents to the extent possible.[10]

ClassDescriptionExample Solvents Potentially UsedConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Class 1 Solvents to be Avoided. Known or suspected human carcinogens.Benzene, Carbon tetrachloride, 1,2-Dichloroethane20.02
1,1,1-Trichloroethane150015.0
Class 2 Solvents to be Limited. Nongenotoxic animal carcinogens or agents with irreversible toxicity.Acetonitrile4104.1
Dichloromethane (Methylene Chloride)6006.0
Toluene8908.9
Methanol300030.0
Cyclohexane388038.8
Class 3 Solvents with Low Toxic Potential.Acetone500050.0
Isopropyl acetate500050.0
Ethanol500050.0
Ethyl acetate500050.0
Heptane500050.0
Isopropanol500050.0

Note: This table is not exhaustive. Refer to the latest ICH Q3C guidelines for a complete list and updated values.[9][11][12]

Experimental Protocols

Protocol 1: Recrystallization for Solvent Removal

This protocol describes a general procedure for purifying 3-aminocyclopentanol and removing trapped impurities, including residual solvents.

Objective: To purify the crude product and reduce residual solvent content by crystallizing from a suitable solvent system.

Methodology:

  • Solvent Selection: The ideal solvent is one in which 3-aminocyclopentanol is highly soluble at high temperatures but poorly soluble at low temperatures.[9][13] For a polar molecule like 3-aminocyclopentanol, polar protic solvents (e.g., isopropanol, ethanol) or a mixed solvent system (e.g., isopropanol/heptane) are good starting points.

  • Dissolution: Place the crude 3-aminocyclopentanol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[14][15]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor which contains the impurities.[9]

  • Drying: Dry the purified crystals thoroughly in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Analysis of Residual Solvents by Headspace GC (HS-GC)

This protocol outlines the standard method for quantifying residual solvents in the final product.

Objective: To identify and quantify volatile organic impurities in the 3-aminocyclopentanol sample according to USP <467> guidelines.[1][16]

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the 3-aminocyclopentanol product into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., Dimethyl sulfoxide (DMSO) or water) to dissolve the sample.[17] An internal standard may also be added for quantification.

  • Headspace Incubation: Seal the vial and place it in the headspace autosampler. The vial is heated to a specific temperature for a set time (e.g., 80°C for 60 minutes) to allow volatile solvents to partition from the liquid phase into the gas phase (the headspace).[16]

  • Injection: A portion of the gas from the headspace is automatically injected into the gas chromatograph. This technique prevents non-volatile matrix components from contaminating the GC system.

  • Gas Chromatography: The injected volatile compounds are separated based on their boiling points and interaction with the GC column (a common choice is a DB-624 or equivalent).[7]

  • Detection: A Flame Ionization Detector (FID) is typically used for detection and quantification of the separated solvents.

  • Data Analysis: The retention times of peaks in the sample chromatogram are compared to those of a known solvent standard to identify the residual solvents. The peak areas are used to calculate the concentration of each solvent in the original sample, typically reported in parts per million (ppm).

References

Technical Support Center: Stereoselective Synthesis of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselective synthesis of 3-aminocyclopentanol and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-aminocyclopentanol, offering potential causes and actionable solutions to improve stereoselectivity, yield, and purity.

Issue Potential Cause Recommended Solution
Low Diastereoselectivity (Formation of cis/trans isomers) Poor stereocontrol in the reduction of a 3-aminocyclopentanone precursor. The choice of reducing agent is critical. For cis-selectivity, consider using sterically bulky hydride reagents. For trans-selectivity, enzymatic reduction can be highly effective.[1] Lowering the reaction temperature (e.g., to -78 °C) can also significantly improve diastereoselectivity with hydride reductions.[1]
Steric hindrance from the amino protecting group. The protecting group on the amine can influence the direction of hydride attack.[1] Consider testing different protecting groups (e.g., Boc, Cbz) to determine which provides the best stereochemical outcome for your specific substrate and reducing agent.
Unfavorable reaction conditions. The polarity of the solvent can affect the conformation of the substrate. For hydride reductions, switching to a less polar solvent like THF or diethyl ether may enhance selectivity.[1]
Low Enantioselectivity (Formation of a racemic or near-racemic mixture) Ineffective chiral catalyst or ligand. The chosen chiral catalyst may not be suitable for the specific substrate.[1] Screen a variety of chiral catalysts and ligands, such as chiral oxazaborolidines (CBS catalysts) or chiral ruthenium complexes, to find the most effective one.[1]
Catalyst poisoning. Ensure all reagents and solvents are pure and anhydrous, as trace impurities can poison the catalyst. Use freshly distilled solvents and high-purity reagents.[1]
Sub-optimal reaction parameters. Asymmetric reactions are often highly sensitive to temperature, concentration, and reaction time.[1] Systematically vary these parameters to identify the optimal conditions for your transformation.[1]
Inefficient kinetic resolution. If using enzymatic kinetic resolution, ensure the enzyme (e.g., lipase) is active and the reaction conditions (pH, temperature, solvent) are optimal for its function. Monitor the reaction closely to stop it at approximately 50% conversion for the highest enantiomeric excess (e.e.) of the remaining substrate.
Low Overall Yield Loss of product during workup and purification. If your product is water-soluble, check the aqueous layer after extraction.[2] For volatile products, check the solvent in the rotovap trap.[2] To minimize losses during purification, consider alternative methods like recrystallization instead of column chromatography if applicable.[3]
Incomplete reactions. Use TLC or GC to monitor the reaction's progress and ensure it has gone to completion before workup.[4]
Decomposition of reagents or product. Some reagents or products may be sensitive to air, moisture, or temperature.[4] Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) if necessary. Also, be mindful of the stability of your product to acidic or basic conditions during workup.[2]
Presence of Impurities in Final Product Contaminated reagents or solvents. Always use reagents and solvents of appropriate purity for your synthesis.[4]
Inefficient purification. If column chromatography is used, optimize the solvent system for better separation.[1] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3] Thoroughly washing the filtered product with a solvent in which the impurities are soluble but the product is not can also improve purity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving high stereoselectivity in the synthesis of 3-aminocyclopentanol?

A1: Key strategies to establish the desired stereochemistry include:

  • Enzymatic Kinetic Resolution: This is a critical step in many syntheses where a lipase selectively acylates one enantiomer of a racemic amino alcohol precursor, allowing for the separation of the desired stereoisomer with high optical purity.[5]

  • Hetero-Diels-Alder Reaction: This approach can be used to create a racemic bicyclic intermediate, which then undergoes further transformations, including a resolution step, to yield the target compound.[3][5][6]

  • Asymmetric Reduction: The use of chiral catalysts or enzymes (like ketoreductases) to reduce a 3-aminocyclopentanone precursor can directly generate the desired stereoisomer.[1][4]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[4]

Q2: My diastereoselectivity is poor when reducing a 3-(Boc-amino)cyclopentanone. How can I improve this?

A2: To improve diastereoselectivity in this reduction, you can try the following:

  • Choice of Reducing Agent: For cis-selectivity, use a sterically demanding hydride reagent like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).[1]

  • Reaction Temperature: Lowering the reaction temperature, for instance to -78 °C, often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1]

  • Solvent Choice: The polarity of the solvent can influence the outcome. Less polar solvents such as THF or diethyl ether may improve cis-selectivity in hydride reductions.[1]

Q3: The enantiomeric excess (e.e.) of my product is low after enzymatic resolution. What could be the cause?

A3: Low e.e. in an enzymatic resolution can stem from several factors:

  • Reaction Time: The reaction should be stopped as close to 50% conversion as possible. Over- or under-running the reaction will decrease the e.e. of the product and/or the remaining starting material.

  • Enzyme Activity: Ensure the lipase or other enzyme is active. Use a fresh batch or test its activity on a known substrate.

  • Reaction Conditions: The pH, temperature, and solvent are crucial for enzyme performance. Consult literature for the optimal conditions for the specific lipase you are using.

  • Acylating Agent: The choice of acylating agent (e.g., vinyl acetate) can also impact the efficiency and selectivity of the resolution.[6]

Q4: How can I separate the desired stereoisomer if my reaction produces a mixture?

A4: If you have a mixture of stereoisomers, you can consider the following separation techniques:

  • Diastereomers: Diastereomers often have different physical properties and can typically be separated by standard flash column chromatography.[1] Careful optimization of the solvent system may be required.[1]

  • Enantiomers: If you have a racemic mixture, you will need to perform a chiral resolution. This can be done by forming diastereomeric salts with a chiral acid or base, followed by separation via crystallization or chromatography, and then liberation of the desired enantiomer.[1]

Quantitative Data Summary

The following table summarizes typical yields and purity at various stages of a common synthetic route to (1R,3S)-3-aminocyclopentanol hydrochloride involving enzymatic kinetic resolution.[5]

Synthetic Step Product Typical Yield Typical Purity (e.e.)
Enzymatic Kinetic Resolution (Acylation)(1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine~45-50%>99% e.e.
Enzymatic Kinetic Resolution (Recovery)(1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine~45-50%>99% e.e.
Hydrogenation(1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine>95%>99% e.e.
Deprotection and HCl Salt Formation(1R,3S)-3-Aminocyclopentanol hydrochloride~95%>99% e.e.
Overall Yield (1R,3S)-3-Aminocyclopentanol hydrochloride ~35-40% >99% e.e.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone for cis-Isomer

This protocol is adapted for a cyclopentanone system and focuses on achieving cis-selectivity.[1]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclopentanone substrate in anhydrous THF (to make a 0.1 M solution).[1]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.[1]

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.[1]

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[1]

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclopentanol.[1]

Protocol 2: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder and Enzymatic Resolution

This protocol is a summary of a multi-step synthesis.[5][6]

  • Hetero-Diels-Alder Reaction: React cyclopentadiene with an in-situ generated nitrosyl compound (from a hydroxylamine precursor) to form the racemic bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[5][6]

  • Reduction of N-O Bond: Selectively reduce the nitrogen-oxygen bond of the bicyclic adduct using a reducing agent like zinc powder in acetic acid to yield the racemic amino alcohol precursor.[5][6]

  • Enzymatic Kinetic Resolution: In the presence of a lipase (e.g., Novozym 435) and an acylating agent like vinyl acetate, selectively acylate the (1S,3R)-enantiomer. This allows for the separation of the acylated product from the desired unreacted (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine.

  • Hydrogenation: Reduce the double bond of the separated (1R,3S)-enantiomer using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[6][7]

  • Deprotection and Salt Formation: Remove the Boc protecting group using a strong acid, such as HCl in isopropanol or methanol, to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride.[3][6]

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity (cis/trans mixture) cause1 Sub-optimal Reducing Agent? start->cause1 cause2 Unfavorable Reaction Temperature? start->cause2 cause3 Inappropriate Solvent? start->cause3 cause4 Steric Hindrance from Protecting Group? start->cause4 solution1 For cis: Use bulky hydride (e.g., LiAl(OtBu)3H) For trans: Consider enzymatic reduction (KRED) cause1->solution1 solution2 Lower temperature (e.g., -78 °C) to favor kinetic product cause2->solution2 solution3 Switch to a less polar solvent (e.g., THF, Et2O) for hydride reductions cause3->solution3 solution4 Screen different protecting groups (e.g., Boc, Cbz) cause4->solution4 Troubleshooting_Enantioselectivity start Low Enantioselectivity (Low e.e.) issue1 Ineffective Chiral Catalyst/Ligand start->issue1 issue2 Catalyst Poisoning start->issue2 issue3 Incorrect Reaction Conditions start->issue3 issue4 Inefficient Kinetic Resolution start->issue4 solution1 Screen a panel of chiral catalysts or ligands. issue1->solution1 solution2 Ensure all reagents and solvents are pure and anhydrous. issue2->solution2 solution3 Systematically vary temperature, concentration, and reaction time. issue3->solution3 solution4 Optimize enzyme conditions (pH, temp). Monitor reaction to ~50% conversion. issue4->solution4 Experimental_Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution & Purification start Cyclopentadiene + Nitrosyl Dienophile diels_alder Hetero-Diels-Alder Reaction start->diels_alder reduction N-O Bond Reduction diels_alder->reduction racemate Racemic Amino Alcohol reduction->racemate enzyme Enzymatic Kinetic Resolution (Lipase) racemate->enzyme separation Separation of Enantiomers enzyme->separation hydrogenation Hydrogenation (Pd/C) separation->hydrogenation Desired Enantiomer deprotection Deprotection & Salt Formation hydrogenation->deprotection product (1R,3S)-3-Aminocyclopentanol Hydrochloride deprotection->product

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Aminocyclopentanol Hydrochloride by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3-aminocyclopentanol hydrochloride is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography (GC) for purity analysis of this compound against other analytical techniques. It includes detailed experimental protocols and supporting data to assist in method selection and implementation.

The analysis of polar, low-molecular-weight amines such as 3-aminocyclopentanol by GC presents challenges due to their high polarity and basicity, which can lead to poor peak shape and adsorption to the column.[1][2][3] To overcome these issues, derivatization is a necessary step to increase the volatility and thermal stability of the analyte, thereby improving chromatographic separation.[2][4] Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as amines and alcohols.[5]

This guide focuses on a robust GC-Mass Spectrometry (GC-MS) method following silylation and compares it with alternative methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors including the analyte's properties, the required sensitivity, and the available instrumentation. Below is a comparison of GC-MS with HPLC-MS and qNMR for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by mass-based detection.Separation of non-volatile and thermally labile compounds in the liquid phase followed by mass-based detection.Absolute quantification based on the relationship between the integrated NMR signal and the number of protons.
Sample Preparation Derivatization (e.g., silylation) is required to increase volatility.[4]Direct analysis is possible without derivatization.[4]Direct analysis of the dissolved sample.
Sensitivity High (ng to pg level).[4]High (ng to pg level).[4]Moderate (µg to mg level).[4]
Throughput Moderate.[4]High.[4]Low to moderate.[4]
Instrumentation Cost Moderate to high.[4]High.[4]Very high.[4]
Advantages High resolution, excellent for separating volatile impurities.Suitable for non-volatile and thermally labile compounds, direct analysis.[4]Primary analytical method, no need for a specific reference standard for quantification.[4]
Disadvantages Derivatization step can be time-consuming and introduce variability.May have lower resolution for certain isomers compared to GC.Lower sensitivity compared to chromatographic methods.

Experimental Protocol: GC-MS Purity Analysis

This protocol details the purity determination of this compound via GC-MS after a silylation derivatization step.[4]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a vial.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a separate vial.

  • Derivatization Procedure:

    • To each vial, add 500 µL of anhydrous pyridine.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or water bath.

    • Allow the vials to cool to room temperature before injection.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[4]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

  • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1).[4]

  • Injector Temperature: 250°C.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[4]

  • MSD Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • Quadrupole Temperature: 150°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Scan Range: m/z 40-500.[4]

3. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to the di-silylated derivative of 3-aminocyclopentanol.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.[4]

  • Calculate the purity of the sample using the area percent method, assuming all components have the same response factor.[4]

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for GC-MS Purity Analysis

GC_Purity_Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & Standard add_py Add Pyridine weigh->add_py add_bstfa Add BSTFA + 1% TMCS add_py->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification integration Peak Integration identification->integration calculation Purity Calculation integration->calculation

Workflow for GC-MS purity analysis of this compound.

References

A Comparative Guide to Chiral HPLC Methods for the Separation of 3-Aminocyclopentanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of stereoisomers are paramount for ensuring the therapeutic efficacy and safety of chiral drug candidates. 3-Aminocyclopentanol, a key chiral building block, presents a common analytical challenge in its stereoisomeric separation. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods tailored for resolving the stereoisomers of 3-aminocyclopentanol, offering detailed experimental protocols and a discussion of the relative merits of each approach.

The separation of stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements, is a critical task in pharmaceutical analysis.[1] Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate the stereospecific analysis of chiral compounds. High-performance liquid chromatography (HPLC) stands as a powerful and extensively utilized technique for this purpose, delivering high resolution and sensitivity.[1][2]

Two primary strategies are employed for the chiral separation of 3-aminocyclopentanol stereoisomers by HPLC: direct and indirect methods.[1] The direct approach utilizes a chiral stationary phase (CSP) that differentially interacts with each stereoisomer, leading to their separation.[1] The indirect method involves the derivatization of the stereoisomers with a chiral reagent to form diastereomeric derivatives, which can then be separated on a conventional achiral HPLC column.[1][3]

Comparison of Chiral HPLC Methodologies

ParameterMethod A: Direct Chiral SeparationMethod B: Indirect Chiral Separation (Pre-column Derivatization)
Principle Enantiomers are separated directly on a chiral stationary phase (CSP) without prior derivatization.[1]Analyte is reacted with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[3][4]
Chiral Stationary Phase Polysaccharide-based (e.g., amylose or cellulose derivatives).[5]Standard achiral C18 or similar reversed-phase column.[1]
Sample Preparation Minimal; dissolve sample in mobile phase.Involves a chemical reaction step to form diastereomers.[4]
Method Development Can be more complex, often requiring screening of different CSPs and mobile phases.[2]Generally more straightforward as it utilizes common achiral columns.[3]
Potential for Artifacts Low.Potential for racemization or side-reactions during derivatization.[3]
Sensitivity Dependent on the analyte's chromophore. May be low for compounds like 3-aminocyclopentanol which lack a strong UV chromophore.[4]Can be significantly enhanced by using a derivatizing agent with a strong chromophore or fluorophore.[6]
General Applicability Broadly applicable to a wide range of chiral compounds.[5]Requires the analyte to have a suitable functional group for derivatization (e.g., amino group).[3]

Experimental Protocols

Method A: Direct Separation using a Polysaccharide-Based CSP

This method is predicated on the direct interaction of the 3-aminocyclopentanol enantiomers with a chiral stationary phase. Polysaccharide-based CSPs are often a good starting point due to their broad applicability in separating a wide range of chiral compounds.[5]

Chromatographic Conditions:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A typical starting condition would be a mixture of a non-polar solvent and an alcohol modifier, such as Hexane/Isopropanol/Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of hexane to isopropanol and the concentration of the basic additive (DEA) should be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as 3-aminocyclopentanol lacks a strong chromophore, detection at low wavelengths is necessary) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the 3-aminocyclopentanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Direct Chiral HPLC Separation:

Direct Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 3-Aminocyclopentanol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Isocratic Elution (e.g., Hexane/IPA/DEA) Inject->Separate Detect UV or ELSD Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Stereoisomers Chromatogram->Quantify

Workflow for direct chiral HPLC separation.
Method B: Indirect Separation via Derivatization

This approach enhances detectability and allows for separation on a standard achiral column by converting the enantiomers into diastereomers.[1] Derivatization with a reagent like p-toluenesulfonyl chloride introduces a chromophore, making UV detection more sensitive.[7]

Derivatization Protocol (using p-Toluenesulfonyl Chloride):

  • Accurately weigh and dissolve an appropriate amount of the 3-aminocyclopentanol sample in a suitable anhydrous organic solvent (e.g., dichloromethane).[4]

  • Add an excess of p-toluenesulfonyl chloride and a base, such as triethylamine, to catalyze the reaction.[4]

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1 hour).

  • Quench the reaction by adding a small amount of an aqueous solution.[4]

  • Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.[4]

Chromatographic Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example, Mobile Phase A: 0.1% Trifluoroacetic acid in Water and Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile. A typical gradient could be starting from 30% B to 70% B over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 228 nm.[7]

  • Injection Volume: 10 µL

Workflow for Indirect Chiral HPLC Separation:

Indirect Chiral HPLC Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 3-Aminocyclopentanol Sample Derivatize Derivatize with Chiral Reagent (e.g., p-Toluenesulfonyl Chloride) Sample->Derivatize Diastereomers Formation of Diastereomers Derivatize->Diastereomers Inject Inject onto Achiral Column (C18) Diastereomers->Inject Separate Gradient Elution (e.g., ACN/Water/TFA) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Diastereomers Chromatogram->Quantify

Workflow for indirect chiral HPLC separation via derivatization.

Conclusion

The separation of 3-aminocyclopentanol stereoisomers is a critical analytical task that can be successfully achieved through carefully selected HPLC methods. Direct separation on a chiral stationary phase, particularly a polysaccharide-based column, offers a streamlined approach with minimal sample preparation. However, it may require more extensive method development and can suffer from low sensitivity due to the analyte's poor UV absorbance.

Conversely, indirect separation via pre-column derivatization provides a robust and highly sensitive method that utilizes standard, less expensive achiral columns. The derivatization step, while adding to the sample preparation time, can significantly improve detection limits. The choice between these methods will depend on the specific requirements of the analysis, including the available instrumentation, the required sensitivity, and the throughput demands of the laboratory. For routine quality control where sensitivity is paramount, the indirect method is often preferred. For initial screening and method development, the direct approach can be a valuable tool.

References

A Comparative Guide to Determining the Enantiomeric Excess of 3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as 3-aminocyclopentanol hydrochloride. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable technique for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers, offering high resolution and sensitivity.[1] Two main strategies are employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation after derivatization with a chiral reagent.

This approach involves the use of a column packed with a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.[2]

Experimental Protocol: Direct Chiral HPLC

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is used.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® AD-H or similar).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The addition of a small amount of a basic additive like diethylamine (DEA) can improve peak shape and resolution.[2]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for underivatized amino alcohols.

Quantitative Data Summary: Direct Chiral HPLC

ParameterValue (Representative for a cyclic amino alcohol on a polysaccharide CSP)
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5
Limit of Detection (LOD)~0.05 mg/mL

Note: This is representative data and actual results will vary depending on the specific column, mobile phase composition, and instrumentation.

In this method, the enantiomers of 3-aminocyclopentanol are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[1] A common CDA for amines and alcohols is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Experimental Protocol: Indirect Chiral HPLC with Marfey's Reagent

  • Derivatization:

    • Dissolve this compound in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to a concentration of 1 mg/mL.

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the mixture to allow the reaction to complete.

  • Sample Preparation: Neutralize the reaction mixture and dilute with the mobile phase.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Achiral Stationary Phase: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an additive like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).

  • Detection: UV detection at a wavelength where the dinitrophenyl group of the derivative absorbs strongly (e.g., 340 nm).

Quantitative Data Summary: Indirect Chiral HPLC

ParameterValue (Representative for a derivatized cyclic amino alcohol)
Retention Time (Diastereomer 1)15.3 min
Retention Time (Diastereomer 2)17.8 min
Resolution (Rs)> 2.0
Limit of Detection (LOD)< 0.01 mg/mL (due to the strong chromophore)

Note: This is representative data and actual results will vary depending on the specific derivatization and chromatographic conditions.

HPLC_Workflows cluster_direct Direct Chiral HPLC cluster_indirect Indirect Chiral HPLC d_start Sample of 3-Aminocyclopentanol HCl d_prep Dissolve in Mobile Phase d_start->d_prep d_hplc Inject onto Chiral HPLC (Polysaccharide CSP) d_prep->d_hplc d_sep Enantiomer Separation d_hplc->d_sep d_detect UV Detection d_sep->d_detect d_end Quantify Enantiomeric Excess d_detect->d_end i_start Sample of 3-Aminocyclopentanol HCl i_deriv Derivatize with Chiral Reagent (e.g., Marfey's Reagent) i_start->i_deriv i_prep Sample Cleanup and Dilution i_deriv->i_prep i_hplc Inject onto Achiral HPLC (C18 Column) i_prep->i_hplc i_sep Diastereomer Separation i_hplc->i_sep i_detect UV-Vis Detection i_sep->i_detect i_end Quantify Diastereomeric Ratio i_detect->i_end GC_Workflow start Sample of 3-Aminocyclopentanol HCl deriv Derivatization for Volatility (e.g., with TFAA) start->deriv gc Inject into Chiral GC deriv->gc sep Separation on Chiral Capillary Column gc->sep detect FID or MS Detection sep->detect quant Quantify Enantiomeric Excess detect->quant NMR_Workflow start Sample of 3-Aminocyclopentanol HCl deriv Derivatization with Chiral Reagent (e.g., Mosher's Acid Chloride) start->deriv nmr Acquire ¹H or ¹⁹F NMR Spectrum deriv->nmr analysis Integrate Diastereomer-Specific Signals nmr->analysis quant Calculate Enantiomeric Excess analysis->quant

References

Unveiling the Stereochemistry of (1R,3S)-3-Aminocyclopentanol: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules is a critical step in ensuring the efficacy and safety of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose. This guide provides a comprehensive comparison of the NMR spectroscopic features of (1R,3S)-3-aminocyclopentanol, a key chiral building block, and its stereoisomers, supported by experimental data and detailed analytical protocols.

(1R,3S)-3-aminocyclopentanol and its enantiomer, (1S,3R)-3-aminocyclopentanol, are cis isomers, where the amino and hydroxyl groups reside on the same face of the cyclopentane ring. In contrast, the trans isomers, (1R,3R)-3-aminocyclopentanol and (1S,3S)-3-aminocyclopentanol, have these functional groups on opposite faces. These subtle differences in stereochemistry lead to distinct spatial arrangements of the atoms, which are readily discernible by NMR spectroscopy through the analysis of chemical shifts and spin-spin coupling constants.

Comparative Analysis of NMR Data

Table 1: ¹H NMR Spectral Data of 3-Aminocyclopentanol Stereoisomers

CompoundProtonChemical Shift (δ, ppm)Multiplicity
(1R,3S)-3-Aminocyclopentanol (in D₂O)[1]H1 (CH-OH)4.28-4.32m
H3 (CH-NH₂)3.61-3.67m
Cyclopentyl Protons2.13-2.21m
Cyclopentyl Protons2.02-2.11m
Cyclopentyl Protons1.70-1.86m
Cyclopentyl Protons1.60-1.66m
trans-3-Aminocyclopentanol (Isomer unspecified)-Data not available in search results-

Table 2: Expected ¹³C NMR Spectral Data Comparison of cis- and trans-3-Aminocyclopentanol

CompoundC1 (CH-OH)C3 (CH-NH₂)C2, C4, C5 (Cyclopentyl)
cis-3-AminocyclopentanolExpected downfield shiftExpected downfield shift-
trans-3-AminocyclopentanolExpected upfield shiftExpected upfield shift-

Note: The expected shifts are relative comparisons. Due to steric hindrance (the γ-gauche effect), the carbon atoms in the more sterically crowded cis isomer are expected to be deshielded (appear at a higher ppm) compared to the less hindered trans isomer.

Key Differentiating Features in NMR Spectra

The primary distinction between the NMR spectra of the cis and trans isomers of 3-aminocyclopentanol arises from the through-bond and through-space interactions of the protons and carbons, which are dictated by their stereochemical arrangement.

  • Chemical Shifts: The protons and carbons in the cis isomer, where the hydroxyl and amino groups are in closer proximity, will experience a different electronic environment compared to the trans isomer. This typically results in noticeable differences in their chemical shifts.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. The fixed, but different, spatial relationships of the protons on the cyclopentane ring in the cis and trans isomers will lead to distinct coupling patterns and J-values, providing a definitive method for stereochemical assignment. For instance, the coupling constants between H1-H2, H2-H3, and H3-H4 are expected to differ significantly between the cis and trans isomers.

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous experimental technique. Below are detailed protocols for the preparation of NMR samples and the acquisition of high-quality ¹H and ¹³C NMR spectra for the structural confirmation of aminocyclopentanol isomers.

Sample Preparation
  • Sample Purity: Ensure the aminocyclopentanol sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., D₂O, CDCl₃, DMSO-d₆). For observing exchangeable protons (e.g., -OH and -NH₂), a non-protic solvent like DMSO-d₆ is preferable.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Experiment: A standard one-dimensional proton experiment.

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Spectral Width: Set the spectral width to encompass all expected proton resonances (e.g., 0-10 ppm).

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Experiment: A one-dimensional carbon experiment with proton decoupling.

    • Pulse Sequence: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg) is commonly used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Spectral Width: Set a wider spectral width to cover all possible carbon resonances (e.g., 0-100 ppm for aliphatic compounds).

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

  • Two-Dimensional (2D) NMR: To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Workflow for Structural Confirmation

The logical flow for confirming the structure of (1R,3S)-3-aminocyclopentanol using NMR spectroscopy is outlined below.

NMR Structural Confirmation Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Confirmation Sample Purification Sample Purification Solvent Selection Solvent Selection Sample Purification->Solvent Selection Sample Dissolution Sample Dissolution Solvent Selection->Sample Dissolution 1D_H_NMR 1D ¹H NMR Sample Dissolution->1D_H_NMR 1D_C_NMR 1D ¹³C NMR Sample Dissolution->1D_C_NMR 2D_NMR 2D NMR (COSY, HSQC, etc.) Sample Dissolution->2D_NMR Chemical_Shifts Analyze Chemical Shifts 1D_H_NMR->Chemical_Shifts Coupling_Constants Analyze Coupling Constants 1D_H_NMR->Coupling_Constants 1D_C_NMR->Chemical_Shifts 2D_Correlations Analyze 2D Correlations 2D_NMR->2D_Correlations Structure_Confirmation Structural Confirmation of (1R,3S)-3-aminocyclopentanol Chemical_Shifts->Structure_Confirmation Coupling_Constants->Structure_Confirmation 2D_Correlations->Structure_Confirmation

NMR Structural Confirmation Workflow

By following these protocols and carefully analyzing the resulting NMR data, researchers can confidently confirm the stereochemical identity of (1R,3S)-3-aminocyclopentanol and distinguish it from its stereoisomers, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development.

References

A Comparative Guide to the Synthetic Applications of (1R,3S)- and (1S,3S)-3-Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,3S)-3-Aminocyclopentanol and (1S,3S)-3-aminocyclopentanol are stereoisomers of 3-aminocyclopentanol, each presenting a unique chiral scaffold for the synthesis of complex molecules. Their distinct spatial arrangements of the amino and hydroxyl groups on the cyclopentane ring make them valuable chiral building blocks in the pharmaceutical industry, particularly in the development of antiviral drugs. This guide provides a comparative overview of their synthesis and applications, supported by available experimental data.

Stereochemical Distinction

The fundamental difference between these two molecules lies in their stereochemistry. (1R,3S)-3-aminocyclopentanol is a trans isomer, with the amino and hydroxyl groups on opposite sides of the cyclopentane ring. In contrast, (1S,3S)-3-aminocyclopentanol is a cis isomer, with both functional groups on the same side of the ring. This seemingly subtle structural variance has profound implications for their roles in asymmetric synthesis and their ultimate applications in medicinal chemistry.

Synthesis Overview

Both isomers are accessible through multi-step synthetic routes that establish their specific stereochemistry with high fidelity.

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A prevalent and well-documented method for the asymmetric synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride involves a hetero-Diels-Alder reaction, followed by an enzymatic kinetic resolution.[1][2] This strategy is advantageous for its high stereoselectivity and scalability.[3]

A typical synthetic workflow is as follows:

G A Cyclopentadiene + Nitroso Dienophile B Racemic Bicyclic Intermediate A->B Hetero-Diels-Alder Reaction C Racemic Amino Alcohol Precursor B->C Reduction of N-O Bond D Enzymatic Kinetic Resolution (Lipase-catalyzed acylation) C->D E (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine D->E Acylated Enantiomer F (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine D->F Recovered Enantiomer G Hydrogenation F->G H (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine G->H I Deprotection and Salt Formation H->I J (1R,3S)-3-Aminocyclopentanol HCl I->J

Figure 1. Synthetic workflow for (1R,3S)-3-Aminocyclopentanol HCl.

Quantitative Data for (1R,3S)-3-Aminocyclopentanol Hydrochloride Synthesis

Reaction StepProductTypical YieldEnantiomeric Excess (e.e.)
Enzymatic Kinetic Resolution (Acylation)(1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine~45-50%>99%
Enzymatic Kinetic Resolution (Recovery)(1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine~45-50%>99%
Hydrogenation(1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine>95%>99%
Deprotection and HCl Salt Formation(1R,3S)-3-Aminocyclopentanol hydrochloride~95%>99%
Overall Yield (1R,3S)-3-Aminocyclopentanol hydrochloride ~35-40% >99%

Table 1: Summary of typical yields and purity at various stages of the synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.[2]

Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride

The synthesis of the cis isomer, (1S,3S)-3-aminocyclopentanol hydrochloride, also employs strategies to ensure high optical purity. A common approach involves the reduction of a protected 3-aminocyclopentanone, which typically yields a mixture of cis and trans diastereomers that require subsequent separation. More advanced methods utilize asymmetric reactions to establish the desired stereochemistry early in the synthesis.

A representative synthetic workflow is outlined below:

G A Protected 3-Aminocyclopentanone B Mixture of cis and trans Isomers A->B Reduction (e.g., NaBH4) C Separation (e.g., Column Chromatography) B->C D cis-N-Protected-3-aminocyclopentanol C->D Desired cis Isomer E trans-N-Protected-3-aminocyclopentanol C->E Other trans Isomer F Deprotection and Salt Formation D->F G (1S,3S)-3-Aminocyclopentanol HCl F->G

Figure 2. General synthetic workflow for (1S,3S)-3-Aminocyclopentanol HCl.

An alternative, more efficient route involves an asymmetric hetero-Diels-Alder reaction to construct the chiral cyclopentane ring with high stereocontrol from the outset.

Applications in Synthesis

The distinct stereochemistries of (1R,3S)- and (1S,3S)-3-aminocyclopentanol dictate their primary applications in the synthesis of high-value pharmaceutical compounds.

(1R,3S)-3-Aminocyclopentanol: A Key Building Block for Bictegravir

The most prominent application of (1R,3S)-3-aminocyclopentanol is as a crucial chiral intermediate in the synthesis of the anti-HIV drug, Bictegravir.[4] The specific trans configuration of this building block is essential for the final drug's three-dimensional structure and its ability to effectively inhibit the HIV integrase enzyme. The demand for Bictegravir has driven the optimization of the synthesis of (1R,3S)-3-aminocyclopentanol to an industrial scale.

(1S,3S)-3-Aminocyclopentanol: A Scaffold for Antiviral Carbocyclic Nucleosides

(1S,3S)-3-Aminocyclopentanol hydrochloride serves as a valuable chiral building block for the synthesis of carbocyclic nucleoside analogues, which are a class of compounds investigated for their antiviral activity.[1] The cis relationship between the amino and hydroxyl groups provides a suitable scaffold for the stereoselective construction of these complex molecules. The use of enantiomerically pure starting materials like (1S,3S)-3-aminocyclopentanol is a critical strategy in modern drug development to ensure that only the desired, therapeutically active enantiomer is produced.[1]

Comparative Performance: A Gap in the Literature

A direct, head-to-head comparison of (1R,3S)- and (1S,3S)-3-aminocyclopentanol as, for example, chiral auxiliaries in a standardized asymmetric reaction is not extensively documented in the current scientific literature. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While both isomers possess the necessary chirality to function as such, their differing cis and trans geometries would undoubtedly lead to different diastereomeric transition states and, consequently, different levels of stereoselectivity and potentially opposite absolute configurations in the final products.

The overwhelming focus on the synthesis of specific, high-demand pharmaceutical targets for each isomer has meant that broader comparative studies of their performance in general asymmetric transformations are scarce. The choice between these two building blocks is therefore primarily dictated by the specific stereochemical requirements of the target molecule rather than a general superiority of one isomer over the other in inducing chirality.

Experimental Protocols

Deprotection of N-Boc-(1R,3S)-3-hydroxycyclopentyl carbamate to form (1R,3S)-3-aminocyclopentanol hydrochloride

Materials:

  • N-Boc-(1R,3S)-3-hydroxycyclopentyl carbamate

  • Isopropanol

  • Pivaloyl chloride

  • Acetone

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, add 82 g of isopropanol to a reaction flask.

  • With stirring, cool the reaction to 5 °C and slowly add 93.4 g of pivaloyl chloride dropwise.

  • After the addition is complete, adjust the temperature to 25 °C and allow the esterification to proceed for 30 minutes.

  • A solution of 52 g of N-Boc-(1R,3S)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol is then added dropwise to the reaction system.

  • The deprotection reaction is carried out at room temperature for 12 hours, with progress monitored by Gas Chromatography (GC).

  • Upon completion, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation of the product.

  • Filter the solid under a nitrogen atmosphere and wash the filter cake with isopropanol at 5 °C until the washings are colorless.

  • Wash the filter cake with 40 g of acetone, then stir and heat to 50 °C for 2 hours.

  • Cool the product to 0 °C, filter under nitrogen, and wash the filter cake with acetone at 5 °C.

  • Dry the final product under vacuum at 40 °C for 12 hours to yield (1R,3S)-3-aminocyclopentanol hydrochloride.

Expected Outcome: This protocol is reported to yield approximately 25.4 g of (1R,3S)-3-aminocyclopentanol hydrochloride with a purity of 99.75% by GC and less than 0.01% of the optical isomer impurity. The overall yield is approximately 69.8%.

Conclusion

(1R,3S)-3-Aminocyclopentanol and (1S,3S)-3-aminocyclopentanol are both valuable chiral building blocks with distinct and important roles in pharmaceutical synthesis. The trans isomer, (1R,3S)-3-aminocyclopentanol, is a cornerstone in the production of the anti-HIV drug Bictegravir. The cis isomer, (1S,3S)-3-aminocyclopentanol, is a key component in the synthesis of antiviral carbocyclic nucleoside analogues.

While their potential as general chiral auxiliaries is clear, the lack of direct comparative studies makes it difficult to definitively state which would be superior for a given untargeted asymmetric transformation. The choice of isomer is therefore driven by the specific stereochemical requirements of the final target molecule. Future research exploring the broader applicability of these isomers as chiral auxiliaries could unveil new and efficient synthetic methodologies.

References

Unveiling Purity: A Comparative Guide to Melting Point Determination for Aminocyclopentanol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of melting point determination as a fundamental technique for assessing the purity of aminocyclopentanol hydrochloride, benchmarked against other analytical methods. Detailed experimental protocols and supporting data are presented to offer a practical understanding of this essential quality control measure.

The melting point of a crystalline solid is a sensitive physical property that can serve as a primary indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically within 0.5-1.0°C. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression. This results in a lower and broader melting point range, providing a straightforward and cost-effective method for preliminary purity assessment.

Quantitative Analysis of Melting Point Data

The melting point of aminocyclopentanol hydrochloride can vary depending on its specific stereoisomer. The presence of impurities will cause a noticeable depression and broadening of the melting range for any of these isomers.

Compound SpecificationExpected Melting Point (°C)Purity Indication
High-Purity (1R,2R)-trans-2-Aminocyclopentanol HCl179 - 181[1] or 191 - 196[2][3][4]Sharp, narrow range
High-Purity (1S,2S)-trans-2-Aminocyclopentanol HCl155 - 160[5]Sharp, narrow range
Impure Aminocyclopentanol HCl (any isomer)Depressed and broadened range (e.g., 170-176°C)Lowered onset of melting and a wider range

Note: The variation in the reported melting point for the (1R,2R) isomer may be due to different analytical methods or residual solvent content.

Visualizing the Workflow

The process of determining purity via melting point follows a systematic workflow, from sample preparation to data interpretation.

melting_point_workflow Workflow for Purity Assessment by Melting Point cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion prep1 Dry Sample Thoroughly prep2 Grind to a Fine Powder prep1->prep2 prep3 Pack into Capillary Tube prep2->prep3 analysis1 Place in Apparatus prep3->analysis1 analysis2 Heat Slowly (1-2°C/min) analysis1->analysis2 analysis3 Record T-initial (first drop) analysis2->analysis3 analysis4 Record T-final (all liquid) analysis3->analysis4 interp1 Calculate Melting Range (T-final - T-initial) analysis4->interp1 interp2 Compare to Reference Value interp1->interp2 interp3 Assess Purity interp2->interp3 pure Sharp, Undepressed Range: High Purity interp3->pure Matches Reference impure Broad, Depressed Range: Impure interp3->impure Deviates from Reference

Purity assessment workflow.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of aminocyclopentanol HCl using a capillary melting point apparatus.

Materials:

  • Aminocyclopentanol HCl sample

  • Reference standard of high-purity aminocyclopentanol HCl (if available)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Melting point capillary tubes (one end sealed)

  • Mortar and pestle or spatula for grinding

Procedure:

  • Sample Preparation:

    • Ensure the aminocyclopentanol HCl sample is completely dry, as residual solvents can depress the melting point.

    • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.[6]

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, to a height of 2-3 mm.

    • Firmly tap the sealed end of the capillary tube on a hard surface to tightly pack the sample at the bottom.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point.

  • Melting Point Measurement:

    • Observe the sample through the magnifying lens.

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

    • Record the temperature at which the first drop of liquid appears (the initial melting point).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the final melting point).

    • The recorded melting point is the range between the initial and final temperatures.

  • Purity Assessment:

    • A pure sample will exhibit a sharp melting range (typically ≤ 1°C).

    • An impure sample will have a depressed (lower) and broadened melting range compared to the pure compound.

Comparison with Alternative Purity Assessment Methods

While melting point determination is a valuable and accessible technique, other instrumental methods offer more quantitative and specific information regarding the purity of a substance.

MethodPrincipleAdvantagesDisadvantages
Melting Point Determination Measures the temperature range over which a solid transitions to a liquid. Impurities disrupt the crystal lattice, lowering and broadening the melting range.- Rapid and simple to perform.[6]- Low cost of equipment.- Good initial indicator of purity.[6]- Not quantitative.- Insensitive to impurities that are insoluble or form a eutectic mixture.- Can be subjective.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Purity is often determined by the area percentage of the main peak.[8]- Highly sensitive and quantitative.[9]- Can separate and quantify very similar impurities.[10]- Widely used in the pharmaceutical industry for quality control.[11]- More expensive instrumentation.- Requires method development.- Consumes solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard.[12]- Provides structural confirmation of the main component and impurities.[13]- Can be highly accurate and precise for purity determination.[14][15]- Non-destructive to the sample.[14]- High initial cost of instrumentation.- Requires specialized knowledge for data interpretation.- May be less sensitive than HPLC for certain impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it can identify and quantify impurities based on their mass.[16]- Extremely high sensitivity and selectivity.[17]- Provides molecular weight information, aiding in impurity identification.[18]- Can detect impurities that are not visible by UV detection in HPLC.[19]- High instrumentation cost.- Complex data analysis.- Ionization efficiency can vary between compounds, affecting quantification without proper standards.

References

A Comparative Guide to Pre-Column Derivatization for HPLC Analysis of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amino alcohols by High-Performance Liquid Chromatography (HPLC) is a common analytical challenge. Due to their lack of significant UV chromophores or native fluorescence, direct detection of these compounds is often impractical. Pre-column derivatization addresses this by chemically modifying the amino alcohol analyte to introduce a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity and improving chromatographic separation.

This guide provides an objective comparison of three widely used pre-column derivatization reagents for the HPLC analysis of amino alcohols: o-Phthalaldehyde (OPA), 9-Fluorenylmethyl chloroformate (FMOC-Cl), and Dansyl Chloride (Dns-Cl). We will delve into their reaction mechanisms, experimental protocols, and performance characteristics to assist you in selecting the most suitable method for your analytical needs.

Comparison of Derivatization Reagent Performance

The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as the nature of the amino alcohol (primary or secondary amine), desired sensitivity, and available detection capabilities (UV or fluorescence). The following table summarizes the key performance parameters of OPA, FMOC-Cl, and Dansyl Chloride.

Featureo-Phthalaldehyde (OPA)9-Fluorenylmethyl chloroformate (FMOC-Cl)Dansyl Chloride (Dns-Cl)
Reactivity Reacts with primary amines only in the presence of a thiol.Reacts with both primary and secondary amines, as well as hydroxyl groups.[1][2]Reacts with primary and secondary amines; can also derivatize hydroxyl groups, though the reaction may be slower.[3][4]
Reaction Speed Very fast (completes in under 1 minute).[1][5]Fast (can be complete in minutes, though protocols vary from 20 to 40 minutes).[6][7]Slower reaction kinetics, often requiring 30-60 minutes at elevated temperatures.[8][9][10]
Derivative Stability Derivatives are relatively unstable and require rapid analysis or stabilization by acidification.[5][11]Derivatives are highly stable, often for more than 48 hours, allowing for automated analysis of multiple samples.[7][12]Derivatives are generally stable.[9]
Detection Primarily fluorescence detection; UV detection is also possible.[12]Both fluorescence and UV detection are effective.[12]Both fluorescence and UV detection are possible.[8][9]
By-products The reagent itself is not fluorescent, which minimizes interference.[12]The hydrolysis product, FMOC-OH, can interfere with chromatography.[12]Excess reagent is hydrolyzed to the highly fluorescent dansyl sulfonic acid, which can interfere with the analysis.[12]
pH Conditions Alkaline (pH 9-11.5).[12]Alkaline (typically pH 8.0-11.4).[6][7][12]Alkaline (pH 9.5-10.5).[8]
Automation Suitability Well-suited for automated online derivatization due to its rapid reaction.[13][14]Also suitable for automated derivatization.[13][14]Less suitable for rapid automated derivatization due to longer reaction times and the need for heating.
Detection Limits Low picomole to femtomole range.[12]Femtomole range.[7][12]Picomole to femtomole range.[15]

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are the methodologies for OPA, FMOC-Cl, and Dansyl Chloride derivatization, accompanied by workflow diagrams generated using Graphviz.

o-Phthalaldehyde (OPA) Derivatization

OPA is a popular choice for the derivatization of primary amino alcohols due to its rapid reaction and the high fluorescence of the resulting isoindole derivatives. A thiol, such as 3-mercaptopropionic acid (3-MPA), is required as a co-reagent.[1][5]

OPA_Workflow cluster_prep Reagent Preparation cluster_derivatization Derivatization cluster_analysis Analysis Borate_Buffer 0.2 M Borate Buffer (pH 10) MPA_OPA_Mix MPA/OPA Solution (1:1 mixture) Sample 10 µL Amino Alcohol Standard or Sample Add_Buffer Add 45 µL Borate Buffer Sample->Add_Buffer 1 Add_MPA_OPA Add 45 µL MPA/OPA Mix Add_Buffer->Add_MPA_OPA 2 Mix_React Mix and React (1 minute) Add_MPA_OPA->Mix_React 3 Inject Inject 1 µL into HPLC System Mix_React->Inject 4

OPA Derivatization Workflow

Experimental Protocol: [1]

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer and adjust the pH to 10.

    • Prepare solutions of 3-mercaptopropionic acid (MPA) and o-phthalaldehyde (OPA).

  • Derivatization Procedure:

    • In a vial, add 10 µL of the amino alcohol standard or sample.

    • Add 45 µL of the 0.2 M borate buffer.

    • Add 45 µL of a 1:1 mixture of the MPA and OPA solutions.

    • Mix the solution thoroughly.

    • Allow the reaction to proceed for 1 minute at room temperature.

  • HPLC Analysis:

    • Inject 1 µL of the reaction mixture into the HPLC system.

    • Detection is typically performed using a fluorescence detector.

9-Fluorenylmethyl chloroformate (FMOC-Cl) Derivatization

FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines, as well as hydroxyl groups, making it suitable for a broad range of amino alcohols. The resulting derivatives are highly stable and exhibit both UV absorbance and fluorescence.[6][7]

FMOC_Workflow cluster_prep Reagent Preparation cluster_derivatization Derivatization cluster_analysis Analysis Borate_Buffer 2.5 mM Borate Buffer (pH 10) FMOC_Sol 2.0 mM FMOC-Cl in Acetonitrile HCl_Quench 0.1 M HCl Sample Sample in Acetonitrile/Water Add_Buffer Add Borate Buffer Sample->Add_Buffer 1 Add_FMOC Add FMOC-Cl Solution Add_Buffer->Add_FMOC 2 Mix_React React for 40 min at Room Temp Add_FMOC->Mix_React 3 Quench Add HCl to Stop Reaction Mix_React->Quench 4 Inject Inject into HPLC System Quench->Inject 5 Dansyl_Workflow cluster_prep Reagent Preparation cluster_derivatization Derivatization cluster_analysis Analysis Base_Catalyst N,N-diisopropylethylamine and DMAP in CH2Cl2 Dansyl_Sol Dansyl Chloride in CH2Cl2 Sample Dry Amino Alcohol Sample Add_Base Add Base/ Catalyst Solution Sample->Add_Base 1 Add_Dansyl Add Dansyl-Cl Solution Add_Base->Add_Dansyl 2 Incubate Incubate at 65°C for 1 hour Add_Dansyl->Incubate 3 Inject Inject into HPLC System Incubate->Inject 4

References

Comparison of synthetic routes for (1R,3S)-3-aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of (1R,3S)-3-Aminocyclopentanol Hydrochloride

(1R,3S)-3-Aminocyclopentanol hydrochloride is a vital chiral intermediate in the synthesis of numerous pharmaceutical compounds, notably as a key building block for the antiviral drug Bictegravir.[1][2] The precise stereochemistry of this compound is critical for the biological activity of the final active pharmaceutical ingredient, necessitating highly stereoselective and efficient synthetic methods. This guide provides a comparative overview of two prominent synthetic routes for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

The two primary strategies for synthesizing (1R,3S)-3-aminocyclopentanol hydrochloride are:

  • Route 1: Hetero-Diels-Alder Reaction followed by Enzymatic Kinetic Resolution. This is a widely adopted and scalable method that begins with a [4+2] cycloaddition to form a racemic bicyclic intermediate. The key stereochemical control is introduced through an enzymatic kinetic resolution step.[1][2][3]

  • Route 2: Asymmetric Cycloaddition using a Chiral Auxiliary. This approach utilizes a chiral N-acyl hydroxylamine compound to induce asymmetry during the initial cycloaddition reaction with cyclopentadiene, thereby setting the desired stereochemistry from the outset.[4]

The following table summarizes the key quantitative data for each route, offering a direct comparison of their efficiency and effectiveness.

ParameterRoute 1: Hetero-Diels-Alder & Enzymatic ResolutionRoute 2: Asymmetric Cycloaddition
Starting Materials tert-butyl hydroxylamine carbonate, CyclopentadieneChiral N-acyl hydroxylamine, Cyclopentadiene
Key Stereocontrol Step Enzymatic Kinetic Resolution using LipaseChiral auxiliary-induced asymmetric cycloaddition
Overall Yield ~35-40%Not explicitly stated, but steps are high-yielding
Optical Purity (e.e.) >99%High optical purity reported
Scalability Proven to be scalableSuitable for large-scale industrial production
Reagents of Note Lipase, Zinc powder, Palladium on carbonChiral hydroxy acid ester, Copper catalyst

Experimental Protocols

Route 1: Hetero-Diels-Alder Reaction and Enzymatic Kinetic Resolution

This synthetic pathway involves five key stages to achieve the target molecule with high optical purity.

Step 1: Hetero-Diels-Alder Reaction

  • Objective: To form the racemic bicyclic intermediate, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

  • Procedure: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst and 2-ethyl-2-oxazoline. This is immediately followed by a hetero-Diels-Alder reaction with cyclopentadiene at a controlled temperature of 20-30 °C.[3]

Step 2: Reduction of the N-O Bond

  • Objective: To selectively reduce the nitrogen-oxygen bond of the bicyclic adduct.

  • Procedure: The intermediate from Step 1 is treated with zinc powder in an acetic acid reaction system to yield the racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.[2][3]

Step 3: Enzymatic Kinetic Resolution

  • Objective: To selectively acylate one enantiomer, allowing for the separation of the desired stereoisomer.

  • Procedure: The racemic amino alcohol is subjected to enzymatic acylation using a lipase, such as Novozym 435, and vinyl acetate as the acyl donor. This selectively acylates the (1S,3R) enantiomer, leaving the desired (1R,3S) enantiomer as the unreacted alcohol.[3]

Step 4: Hydrogenation

  • Objective: To saturate the carbon-carbon double bond of the cyclopentene ring.

  • Procedure: The resolved (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine is hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere.[3]

Step 5: Deprotection and Salt Formation

  • Objective: To remove the Boc protecting group and form the hydrochloride salt.

  • Procedure: The N-Boc protected amino alcohol is treated with a solution of hydrogen chloride in isopropanol, which is prepared in situ from acetyl chloride and isopropanol. This removes the tert-butyl ester protecting group and forms the (1R,3S)-3-aminocyclopentanol hydrochloride salt.[3]

Route 2: Asymmetric Cycloaddition with a Chiral Auxiliary

This route establishes the desired stereochemistry in the initial cycloaddition step.

Step 1: Preparation of Chiral N-Acyl Hydroxylamine

  • Objective: To prepare the chiral dienophile for the asymmetric cycloaddition.

  • Procedure: A chiral hydroxy acid ester is reacted with hydroxylamine in a one-step ammonolysis reaction to produce the chiral N-acyl hydroxylamine compound. This serves as the chiral source for the subsequent reaction.[4]

Step 2: Asymmetric Cycloaddition

  • Objective: To construct the two chiral centers of the target product via an asymmetric cycloaddition.

  • Procedure: The chiral N-acyl hydroxylamine is reacted with cyclopentadiene in the presence of an oxidizing agent (e.g., periodate) and a copper catalyst. This induces an asymmetric cycloaddition to form the chiral bicyclic intermediate with high stereoselectivity.[4][5]

Step 3: Hydrogenation and Reduction

  • Objective: To reduce the double bond and the N-O bond.

  • Procedure: The bicyclic intermediate is subjected to hydrogenation, typically using a Raney nickel or palladium on carbon catalyst under a hydrogen atmosphere, to reduce the double bond. This is followed by or concurrent with the reduction of the N-O bond.[4]

Step 4: Deprotection and Salt Formation

  • Objective: To remove the chiral auxiliary and form the final hydrochloride salt.

  • Procedure: The chiral auxiliary is cleaved under alkaline conditions, followed by acidification with hydrochloric acid to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[5]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1_Hetero_Diels_Alder Start tert-Butyl Hydroxylamine Carbonate + Cyclopentadiene DielsAlder Hetero-Diels-Alder Reaction Start->DielsAlder RacemicIntermediate Racemic Bicyclic Adduct DielsAlder->RacemicIntermediate Reduction N-O Bond Reduction (Zn/AcOH) RacemicIntermediate->Reduction RacemicAminoAlcohol Racemic Amino Alcohol Reduction->RacemicAminoAlcohol EnzymaticResolution Enzymatic Kinetic Resolution (Lipase) RacemicAminoAlcohol->EnzymaticResolution ResolvedAminoAlcohol (1R,3S)-N-Boc-3-hydroxy cyclopent-4-en-1-amine EnzymaticResolution->ResolvedAminoAlcohol Hydrogenation Hydrogenation (Pd/C, H2) ResolvedAminoAlcohol->Hydrogenation SaturatedIntermediate (1R,3S)-N-Boc-3-hydroxy cyclopentylamine Hydrogenation->SaturatedIntermediate Deprotection Deprotection & Salt Formation (HCl) SaturatedIntermediate->Deprotection FinalProduct (1R,3S)-3-Aminocyclopentanol Hydrochloride Deprotection->FinalProduct

Caption: Route 1: Hetero-Diels-Alder and Enzymatic Resolution.

Route_2_Asymmetric_Cycloaddition Start Chiral N-Acyl Hydroxylamine + Cyclopentadiene AsymCycloaddition Asymmetric Cycloaddition (Chiral Auxiliary, Cu catalyst) Start->AsymCycloaddition ChiralIntermediate Chiral Bicyclic Intermediate AsymCycloaddition->ChiralIntermediate Reduction Hydrogenation & Reduction (Raney Ni or Pd/C) ChiralIntermediate->Reduction ReducedIntermediate Reduced Chiral Intermediate Reduction->ReducedIntermediate Deprotection Deprotection & Salt Formation (Base, then HCl) ReducedIntermediate->Deprotection FinalProduct (1R,3S)-3-Aminocyclopentanol Hydrochloride Deprotection->FinalProduct

Caption: Route 2: Asymmetric Cycloaddition with Chiral Auxiliary.

References

A Comparative Guide to Determining Solid-State Conformation: X-ray Crystallography and Its Alternatives for Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure in the solid state is fundamental. This conformation dictates critical physicochemical properties, including solubility, stability, and bioavailability, making its accurate elucidation a cornerstone of materials science and pharmaceutical development.[1] Single-crystal X-ray crystallography is long established as the definitive method for this purpose, providing a high-resolution atomic map.[2][3] However, challenges in obtaining suitable crystals and the static nature of the resulting structure have spurred the development of complementary techniques.

This guide provides an objective comparison between X-ray crystallography, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, and computational modeling for determining the solid-state conformation of a representative small molecule, aminocyclopentanol. We will detail the experimental protocols, present comparative data in a structured format, and illustrate the workflows involved.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides unambiguous, high-resolution structural data by analyzing the diffraction pattern of X-rays passing through a single crystal.[2] This technique yields precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's conformation and its packing within the crystal lattice.[3]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: The primary and often most challenging step is to grow single crystals of aminocyclopentanol of sufficient quality (typically >0.1 mm) and size.[3][4] This is achieved by slowly bringing a concentrated, highly purified solution to a state of supersaturation. Common methods include:

    • Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution.

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of the sample solution is allowed to equilibrate with a larger reservoir containing a precipitant, slowly inducing crystallization.[3]

    • Cooling: Gradually lowering the temperature of a saturated solution to decrease solubility.

  • Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer head, and flash-cooled with liquid nitrogen to minimize radiation damage during data collection.[5] The mounted crystal is then placed in an X-ray diffractometer. X-rays are directed at the crystal, which is rotated to collect a series of diffraction patterns from multiple orientations.[5]

  • Structure Solution and Refinement: The collected diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group.[3] The "phase problem" is solved using computational methods to generate an initial electron density map.[3] An atomic model is built into this map and then refined iteratively to best fit the experimental data, resulting in a final, high-resolution crystal structure.[6]

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination purification Purify Aminocyclopentanol (>95% Purity) crystallization Grow Single Crystals (Vapor Diffusion, Evaporation) purification->crystallization mount Mount Crystal and Flash-Cool crystallization->mount diffraction Collect Diffraction Data (X-ray Diffractometer) mount->diffraction processing Process Data (Unit Cell, Space Group) diffraction->processing solution Solve Phase Problem (Generate Electron Density Map) processing->solution refinement Build and Refine Model solution->refinement validation Validate Final Structure refinement->validation final_structure final_structure validation->final_structure Final Atomic Coordinates

Caption: Workflow for determining solid-state conformation using X-ray crystallography.

Alternative Methodologies

While powerful, X-ray crystallography is not always feasible or sufficient. Alternative methods provide complementary information, especially when single crystals cannot be obtained or when understanding conformational dynamics is crucial.

Solid-state NMR provides detailed information about the local chemical environment, conformation, and dynamics of molecules in powdered or amorphous solid samples.[7][8] By measuring nuclear spin interactions that are averaged out in solution, ssNMR can distinguish between different polymorphs and conformations based on subtle differences in chemical shifts.[8]

Experimental Protocol: Solid-State NMR Spectroscopy

  • Sample Preparation: A powdered crystalline or amorphous sample of aminocyclopentanol is packed into an NMR rotor (typically zirconia). No single crystal is required.

  • Data Acquisition: The rotor is spun at a high speed (kilohertz range) at the "magic angle" (54.74°) to average out anisotropic interactions and improve spectral resolution.[9] Cross-polarization (CP) techniques are often used to enhance the signal of less abundant nuclei like ¹³C.[8]

  • Spectral Analysis: One-dimensional (e.g., ¹³C CP-MAS) or two-dimensional correlation spectra are acquired. The observed chemical shifts are highly sensitive to the local molecular conformation (e.g., torsion angles).[10] These experimental shifts can be compared with values computed for computationally generated conformers to determine the most probable structure.[11]

Computational modeling, particularly Crystal Structure Prediction (CSP), is a theoretical method used to generate and rank possible crystal structures of a molecule based on its chemical diagram. It explores the molecule's conformational landscape and predicts how different conformers might pack in a crystal lattice.

Experimental Protocol: Computational Modeling Workflow

  • Conformer Generation: A computational search is performed to identify all low-energy gas-phase conformers of the aminocyclopentanol molecule.[12]

  • Crystal Packing Simulation: For each low-energy conformer, a vast number of possible crystal packing arrangements are generated within common space groups.

  • Lattice Energy Calculation: The stability of each hypothetical crystal structure is evaluated by calculating its lattice energy using force fields or quantum mechanical methods.[13] This produces a crystal energy landscape, plotting stability versus structural parameters.

  • Structure Ranking and Analysis: The predicted structures are ranked by energy. The lowest-energy structures represent the most likely polymorphs to be observed experimentally. These predicted structures can then be compared with experimental data (e.g., from powder X-ray diffraction or ssNMR) for validation.[12]

methods_comparison cluster_xray X-ray Crystallography cluster_ssnmr Solid-State NMR cluster_csp Computational Modeling (CSP) xray_node Requires Single Crystal xray_result Definitive 3D Atomic Coordinates xray_node->xray_result Yields validation Validated Solid-State Conformation xray_result->validation ssnmr_node Uses Powdered Sample ssnmr_result Local Conformation & Polymorph Information ssnmr_node->ssnmr_result Provides ssnmr_result->validation csp_node Theoretical Input (Molecular Structure) csp_result Predicted Polymorphs & Energy Landscape csp_node->csp_result Predicts csp_result->validation

References

A Comparative Guide to Differentiating Cis and Trans Isomers of 3-Aminocyclopentanol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in molecular characterization and drug design. The spatial arrangement of functional groups in cyclic molecules like 3-aminocyclopentanol can significantly influence their biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for distinguishing between the cis and trans diastereomers of this compound. This guide provides a comprehensive comparison of the NMR spectral features expected for cis- and trans-3-aminocyclopentanol, supported by fundamental principles of NMR spectroscopy.

In the cis isomer of 3-aminocyclopentanol, the amino (-NH2) and hydroxyl (-OH) groups are situated on the same side of the cyclopentane ring. Conversely, in the trans isomer, these functional groups are on opposite sides. This fundamental difference in stereochemistry gives rise to distinct and measurable variations in the chemical shifts (δ) and spin-spin coupling constants (J) of the protons and carbons within the molecule. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide unequivocal proof of the relative stereochemistry.

Comparative NMR Data Analysis

Table 1: Expected ¹H NMR Spectral Data Comparison

ProtonExpected Chemical Shift (δ) for Cis Isomer (ppm)Expected Chemical Shift (δ) for Trans Isomer (ppm)Rationale for Difference
H-1 (CH-OH) More Downfield (e.g., ~4.0 - 4.3)More Upfield (e.g., ~3.8 - 4.1)In the cis isomer, steric compression between the -OH and -NH2 groups can lead to deshielding of the H-1 proton.
H-3 (CH-NH2) More Downfield (e.g., ~3.3 - 3.6)More Upfield (e.g., ~3.1 - 3.4)Similar to H-1, the H-3 proton in the cis isomer is expected to be deshielded due to the proximity of the -OH group.
Cyclopentyl Protons ~1.4 - 2.2~1.3 - 2.1The complex multiplet patterns will differ due to variations in coupling constants.

Table 2: Expected ¹³C NMR Spectral Data Comparison

CarbonExpected Chemical Shift (δ) for Cis Isomer (ppm)Expected Chemical Shift (δ) for Trans Isomer (ppm)Rationale for Difference
C-1 (CH-OH) More Downfield (e.g., ~74 - 77)More Upfield (e.g., ~72 - 75)The carbon bearing the hydroxyl group in the cis isomer is expected to be deshielded due to steric interactions (gamma-gauche effect).[1]
C-3 (CH-NH2) More Downfield (e.g., ~55 - 58)More Upfield (e.g., ~53 - 56)Similar deshielding is anticipated for the C-3 carbon in the cis isomer due to the through-space interaction with the -OH group.
Cyclopentyl Carbons Varied ShiftsVaried ShiftsThe chemical shifts of the other ring carbons will also be influenced by the stereochemistry.

Table 3: Key Differentiating Coupling Constants (¹H NMR)

Coupling ConstantExpected Value for Cis Isomer (Hz)Expected Value for Trans Isomer (Hz)Significance
³J (H-1, H-2/H-5) Larger (e.g., ~7 - 10 Hz)Smaller (e.g., ~2 - 6 Hz)The vicinal coupling constants between the methine proton at C-1 and the adjacent methylene protons are a crucial diagnostic tool. The dihedral angle in the cis isomer generally leads to a larger coupling constant.[1]
³J (H-3, H-2/H-4) Larger (e.g., ~7 - 10 Hz)Smaller (e.g., ~2 - 6 Hz)Similar to the couplings at C-1, the vicinal couplings at C-3 will be larger for the cis isomer.[1]

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex cases or for definitive confirmation of stereochemistry, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment confirms the ¹H-¹H coupling network, aiding in the assignment of all proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments of the ¹³C spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for determining through-space proximity of protons. In the cis isomer, a clear NOE cross-peak is expected between the proton on C-1 (H-1) and the proton on C-3 (H-3). This correlation would be absent or significantly weaker in the trans isomer, where these protons are on opposite faces of the ring.[1][2]

Experimental Protocols

A standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 3-aminocyclopentanol isomers is as follows:

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the sample and whether the exchangeable protons (-OH, -NH₂) are of interest.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 160 ppm.

NOESY Acquisition Parameters:

  • Pulse Program: A standard NOESY pulse sequence (e.g., 'noesygpph').

  • Mixing Time: The mixing time (d8) is a critical parameter and may need to be optimized (typically ranging from 300 to 800 ms) to observe the desired NOE correlations.

  • Number of Scans: 8 to 16 scans per increment.

  • Increments: 256 to 512 increments in the indirect dimension.

Visualization of Key Concepts

To further clarify the structural differences and the NMR-based differentiation strategy, the following diagrams are provided.

G Workflow for Isomer Differentiation cluster_sample Sample cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_conclusion Conclusion cis cis-Isomer H1_NMR 1H NMR cis->H1_NMR C13_NMR 13C NMR cis->C13_NMR NOESY NOESY cis->NOESY trans trans-Isomer trans->H1_NMR trans->C13_NMR trans->NOESY chem_shift Chemical Shifts (δ) H1_NMR->chem_shift coupling Coupling Constants (J) H1_NMR->coupling C13_NMR->chem_shift noe NOE Correlation NOESY->noe cis_ID Identified as Cis chem_shift->cis_ID Downfield shifts for H1, H3, C1, C3 trans_ID Identified as Trans chem_shift->trans_ID Upfield shifts for H1, H3, C1, C3 coupling->cis_ID Larger 3J values coupling->trans_ID Smaller 3J values noe->cis_ID H1-H3 NOE present noe->trans_ID H1-H3 NOE absent

Caption: A logical workflow for the differentiation of cis and trans isomers of 3-aminocyclopentanol using various NMR techniques.

G Structural Basis for NOE in Cis vs. Trans Isomers cluster_cis Cis Isomer cluster_trans Trans Isomer C1_c C1 C2_c C2 C1_c->C2_c H1_c H1 C1_c->H1_c OH_c OH C1_c->OH_c C3_c C3 C2_c->C3_c C4_c C4 C3_c->C4_c H3_c H3 C3_c->H3_c NH2_c NH2 C3_c->NH2_c C5_c C5 C4_c->C5_c C5_c->C1_c H1_c->H3_c  NOE Correlation (Through-space) C1_t C1 C2_t C2 C1_t->C2_t H1_t H1 C1_t->H1_t OH_t OH C1_t->OH_t C3_t C3 C2_t->C3_t C4_t C4 C3_t->C4_t H3_t H3 C3_t->H3_t NH2_t NH2 C3_t->NH2_t C5_t C5 C4_t->C5_t C5_t->C1_t label_no_noe No NOE Correlation

Caption: Illustration of the through-space proximity of H-1 and H-3 in the cis isomer, leading to a diagnostic NOE, which is absent in the trans isomer.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminocyclopentanol Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like 3-Aminocyclopentanol hydrochloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing from established safety data sheets and chemical handling protocols.

The primary and recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[1][2][3] This ensures that the chemical waste is managed in an environmentally sound and compliant manner.[1] Direct disposal of this compound in general waste or down the drain is strictly prohibited.

Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecification
Eye Protection Safety glasses or goggles.[1]
Hand Protection Appropriate chemical-resistant gloves.[1]
Body Protection A standard laboratory coat should be worn.[1]
Respiratory Protection If handling fine powders or creating dust, a particle respirator is necessary.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection and Segregation:

  • Collect solid waste of this compound in a designated, properly labeled, and compatible waste container.[1][4]

  • For solutions containing this compound, use a separate, clearly labeled, and sealed liquid waste container.[4]

  • Ensure the container is kept tightly closed when not in use.[1]

  • Crucially, do not mix this waste with other incompatible materials; it should be stored separately from acids and bases.[1]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1]

  • The storage area must be cool, dry, and well-ventilated.[1]

3. Spill Response:

  • In the event of a spill, the primary objective is to avoid dust formation.[1][2]

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][2]

  • Ensure the area is well-ventilated.[1]

  • Any contaminated materials, such as paper towels or absorbent pads, should also be collected and disposed of as hazardous waste.[3]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[1][3]

  • Provide them with the Safety Data Sheet (SDS) for this compound upon request.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe collect Collect in Designated Waste Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate label_container Label Container as 'Hazardous Waste' segregate->label_container store Store in Cool, Dry, Well-Ventilated SAA label_container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs end End: Professional Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet before handling any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-Aminocyclopentanol hydrochloride in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2]. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Consider double-gloving.Protects against skin irritation. Nitrile offers good chemical resistance[3].
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye irritation from splashes or airborne particles[1][3].
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination[1][3].
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the solid outside of a fume hood, or if dust or aerosols are generated.Protects against respiratory irritation from dust or vapors[1][4].

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Engineering Controls:

  • All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood[3].

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area[3].

2. Pre-Handling Preparation:

  • Consult the Safety Data Sheet (SDS) for this compound before beginning any work[1].

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

3. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with the skin and eyes[4].

  • Avoid the formation of dust and aerosols[4].

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the container tightly closed when not in use.

4. In Case of a Spill:

  • For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal[3].

  • For larger spills, evacuate the area and contact your institution's emergency response personnel.

  • Avoid generating dust during cleanup[1][4].

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste[3].

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams[3].

  • Contaminated Materials: Dispose of all contaminated PPE (such as gloves) and labware as hazardous waste in designated containers[3].

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[3].

  • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials[1][3].

3. Disposal Procedure:

  • Dispose of all waste containing this compound through your institution's licensed hazardous waste management program[1][5].

  • Consult with your environmental health and safety (EHS) department for specific institutional procedures and to schedule a waste pickup[3].

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

A Receive Chemical B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Prepare Workspace in Fume Hood C->D E Handle/Weigh Chemical D->E F Perform Experiment E->F G Decontaminate Workspace & Equipment F->G H Segregate & Label Waste G->H I Store Waste in Designated Area H->I J Schedule Waste Pickup with EHS I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.